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  • Product: 5-(4-Methylpiperidin-1-yl)pyridin-2-amine
  • CAS: 866620-33-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Executive Summary The molecule 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 866620-33-9)[1] is a highly functionalized heteroaromatic compound frequently utilized as a pharmacophore or advanced intermediate in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 866620-33-9)[1] is a highly functionalized heteroaromatic compound frequently utilized as a pharmacophore or advanced intermediate in medicinal chemistry. Structurally, it comprises an electron-rich 2-aminopyridine core coupled to a lipophilic 4-methylpiperidine system. Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule is critical for verifying its regiochemistry, assessing purity, and understanding its electronic distribution.

This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR assignment of this molecule. By examining the causality behind chemical shifts—specifically the interplay of mesomeric (+M) and inductive (-I) effects—we establish a robust methodology for spectral interpretation that drug development professionals can apply to similar heterocyclic scaffolds.

Mechanistic Principles of Chemical Shifts

To accurately predict and assign the NMR spectra of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, one must first deconstruct the molecule into its two primary electronic domains and understand the causality behind their magnetic environments.

The 2-Aminopyridine Core

The pyridine ring is inherently electron-deficient due to the electronegative endocyclic nitrogen, which exerts a strong inductive (-I) and mesomeric (-M) withdrawal, deshielding the ring protons (particularly at C2, C4, and C6). However, the introduction of the primary amine ( −NH2​ ) at the C2 position fundamentally alters this electronic landscape.

The lone pair on the exocyclic nitrogen delocalizes into the pyridine π -system via a strong positive mesomeric (+M) effect. This resonance significantly increases electron density at the ortho (C3) and para (C5) positions. Increased electron density generates a localized diamagnetic shielding effect, which shifts the C3 proton significantly upfield (lower ppm) compared to a standard pyridine proton[2][3].

The Piperidine System and C5 Linkage

At the C5 position, the ring is substituted with a 4-methylpiperidin-1-yl moiety. The nitrogen of the piperidine ring is directly bonded to the sp2 hybridized C5 carbon of the pyridine ring. This creates a conjugated system akin to an aniline derivative, though the electron-withdrawing nature of the pyridine ring slightly attenuates the lone-pair delocalization from the piperidine nitrogen[4].

Because the piperidine ring adopts a rigid chair conformation in solution, its protons exist in distinct axial and equatorial magnetic environments. The equatorial protons adjacent to the nitrogen (H2', H6') are subjected to the magnetic anisotropy of the C-N bond, causing them to resonate further downfield than their axial counterparts[5].

Quantitative Data: NMR Chemical Shift Assignments

The following tables summarize the empirical and theoretically predicted 1 H and 13 C NMR chemical shifts for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. Data is standardized for acquisition in deuterated chloroform ( CDCl3​ ) at 298 K, referenced to Tetramethylsilane (TMS).

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Assignment Rationale & Causality
Py-H6 7.70d2.51HDeshielded by the adjacent endocyclic pyridine nitrogen; exhibits fine meta coupling to H4.
Py-H4 7.15dd8.5, 2.51HOrtho to the piperidine group and meta to the amine; shows typical aromatic ortho/meta splitting.
Py-H3 6.45d8.51HStrongly shielded by the +M effect of the adjacent −NH2​ group.
−NH2​ 4.10br s-2HExchangeable protons; broad signal due to the quadrupolar relaxation of the 14 N nucleus.
Pip-H2', H6' (eq) 3.30m-2HDeshielded by the adjacent piperidine nitrogen; equatorial position experiences C-N bond anisotropy.
Pip-H2', H6' (ax) 2.60td11.5, 2.52HAxial protons; shielded relative to equatorial protons; large geminal and axial-axial couplings.
Pip-H3', H5' (eq) 1.70m-2HAliphatic ring protons in the equatorial plane.
Pip-H4' 1.45m-1HMethine proton at the apex of the chair conformation.
Pip-H3', H5' (ax) 1.35m-2HAliphatic ring protons in the axial plane.
−CH3​ 0.95d6.53HSplit into a doublet by the adjacent methine proton (H4').
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionShift ( δ , ppm)TypeAssignment Rationale & Causality
Py-C2 156.0CqHighly deshielded due to direct attachment to the electronegative −NH2​ group.
Py-C5 142.5CqDeshielded by the direct attachment to the piperidine nitrogen.
Py-C6 135.0CHDeshielded by the adjacent endocyclic pyridine nitrogen (-I effect).
Py-C4 126.5CHMeta to the strongly donating amine group; relatively unaffected by resonance.
Py-C3 108.5CHStrongly shielded by the +M effect of the ortho amine group.
Pip-C2', C6' 51.5 CH2​ Deshielded aliphatic carbons directly bonded to the piperidine nitrogen.
Pip-C3', C5' 34.0 CH2​ β -carbons of the piperidine ring.
Pip-C4' 30.5CH γ -carbon of the piperidine ring, attached to the methyl group.
−CH3​ 22.0 CH3​ Terminal aliphatic methyl carbon.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, NMR acquisition must not rely solely on 1D spectra. The following step-by-step methodology outlines a self-validating system using 2D NMR techniques to unequivocally confirm the structure.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl3​ . Causality: CDCl3​ is non-protic. Using a protic solvent like D2​O or CD3​OD would result in rapid deuterium exchange with the −NH2​ protons, causing their signal (at ~4.10 ppm) to disappear from the spectrum.

  • Internal Standardization: Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS). This anchors the chemical shift scale exactly at δ = 0.00 ppm, preventing drift errors.

Step 2: 1D NMR Acquisition
  • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. This ensures complete relaxation of the protons, allowing for accurate integration values (crucial for distinguishing the 3H methyl group from the 2H methylene groups).

  • 13 C NMR: Acquire 1024 scans with proton decoupling (e.g., WALTZ-16). A longer D1 (e.g., 5 seconds) may be required to ensure the quaternary carbons (C2 and C5) relax fully and appear clearly above the baseline.

Step 3: 2D NMR Cross-Validation (The Self-Validating Loop)
  • COSY (Correlation Spectroscopy): Run a 1 H- 1 H COSY to map the contiguous spin systems. Validation: You must observe cross-peaks connecting the methyl doublet ( δ 0.95) to the methine multiplet ( δ 1.45), and subsequently tracing through the entire piperidine ring (H4' H3'/H5' H2'/H6').

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C HSQC to map protons to their directly attached carbons. Validation: This resolves any overlapping multiplets in the proton spectrum by separating them along the carbon dimension (e.g., distinguishing the axial vs. equatorial piperidine protons attached to the same carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Run a 1 H- 13 C HMBC to observe long-range ( 2J , 3J ) couplings. Validation (Critical Step): To prove the piperidine ring is attached at C5 and not C6 or C4, look for a 3J cross-peak between the piperidine H2'/H6' protons ( δ 3.30) and the pyridine C5 quaternary carbon ( δ 142.5). This definitively locks the regiochemistry.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR protocol, demonstrating how 1D and 2D data feed into a continuous validation loop.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Proc Spectral Processing (FT, Phasing, Baseline) Acq2D->Proc Assign Data Interpretation & Peak Assignment Proc->Assign Valid Self-Validation (2D Cross-referencing) Assign->Valid Valid->Acq2D Refine

Figure 1: Self-validating NMR workflow for structural elucidation of the target molecule.

References

  • 866620-33-9 | 5-(4-Methylpiperidin-1-yl)pyridin-2-amine | ChemScene ChemScene[1]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides SciSpace[3]

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem National Institutes of Health (NIH)[2]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines MDPI[4]

  • 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem National Institutes of Health (NIH)[5]

Sources

Exploratory

physicochemical properties and pKa of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

An In-depth Technical Guide to the Physicochemical Properties and pKa of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Introduction: A Structural Overview and Pharmaceutical Relevance 5-(4-Methylpiperidin-1-yl)pyridin-2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and pKa of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Introduction: A Structural Overview and Pharmaceutical Relevance

5-(4-Methylpiperidin-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a primary amine and a 4-methylpiperidine moiety. This molecular architecture is of significant interest to medicinal chemists and drug development professionals. The aminopyridine scaffold is a common feature in bioactive molecules, while the piperidine ring is frequently used to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The basic nitrogen centers in this molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles, governing its ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides a comprehensive analysis of the key physicochemical properties of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, with a detailed exploration of its acid dissociation constants (pKa). We will dissect the molecule's structure to predict its properties based on its constituent fragments, discuss the theoretical underpinnings of its acid-base chemistry, and provide field-proven, step-by-step protocols for both the experimental determination and computational prediction of its pKa values.

Part 1: Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can derive its fundamental properties and predict others with high confidence based on its chemical structure and data from closely related analogues. For context, the similar compound 5-(4-Methylpiperazin -1-yl)pyridin-2-amine (CAS 571189-49-6) is a known intermediate in the synthesis of the CDK4/6 inhibitor, Trilaciclib.[1] The target of this guide, the piperidine analogue, is expected to have increased lipophilicity due to the replacement of the N-H in piperazine with a CH₂ group.

The calculated and estimated properties are summarized below.

PropertyValue / DescriptionSource / Method
IUPAC Name 5-(4-Methylpiperidin-1-yl)pyridin-2-amineIUPAC Nomenclature
Molecular Formula C₁₁H₁₇N₃Calculated
Molecular Weight 191.28 g/mol Calculated
Appearance Expected to be a crystalline solid, potentially light yellow to brown.Analogy to similar compounds[2]
Melting Point Not available. For comparison, the piperazine analogue melts at 146-150 °C.[2]N/A
Predicted logP ~1.5 - 2.5Estimation based on fragments
Predicted Polar Surface Area ~51.0 ŲCalculated

Part 2: The Acid-Base Chemistry (pKa) of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

The pKa, the negative logarithm of the acid dissociation constant, is arguably the most critical physicochemical parameter for ionizable drugs. It dictates the degree of ionization at a given pH, which directly impacts solubility, membrane permeability, and target binding. This molecule possesses three basic nitrogen atoms, each with a distinct chemical environment and, consequently, a different pKa.

  • N1: The Tertiary Amine (Piperidine Ring) : This is a saturated, aliphatic amine. The parent compound, 4-methylpiperidine, is a strong base with an experimental pKa for its conjugate acid of approximately 11.2.[3][4][5] In the target molecule, this nitrogen is bonded to an aromatic pyridine ring, which exerts an electron-withdrawing effect, thereby reducing the electron density on the piperidine nitrogen. This effect will lower its basicity compared to 4-methylpiperidine itself. Therefore, the pKa is predicted to be in the range of 9.5 - 10.5 .

  • N2: The Pyridine Ring Nitrogen : The lone pair of electrons on the pyridine nitrogen is in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. The parent compound, pyridine, has a pKa of ~5.2. However, the basicity of this nitrogen is significantly influenced by the substituents on the ring.[6] The 2-amino group is a powerful electron-donating group (+M effect), which increases the electron density in the ring and on the ring nitrogen, thus increasing its basicity. The 5-(4-methylpiperidin-1-yl) group also acts as an electron-donating group. The pKa of 2-aminopyridine is 6.86.[7][8][9] With the additional donating group at the 5-position, the pKa of this nitrogen is expected to be further elevated, likely in the range of 7.0 - 8.0 .

  • N3: The Exocyclic Primary Amine (-NH₂) : While this group has a lone pair, protonation typically occurs preferentially on the more basic ring nitrogen in aminopyridines.[8] The delocalization of the exocyclic nitrogen's lone pair into the aromatic ring reduces its availability for protonation, making it significantly less basic than a typical aliphatic amine. Its pKa is expected to be considerably lower than the other two nitrogens.

Part 3: Methodologies for pKa Determination

To move from prediction to empirical fact, robust experimental and computational methods are required. The choice of method depends on factors like required accuracy, sample availability, and throughput.

A. Experimental Determination of pKa

1. Potentiometric Titration

This is a highly accurate and widely used "gold standard" method for pKa determination.[10] It relies on monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.

Detailed Protocol:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.

  • Sample Preparation: Accurately weigh a sample of the compound (e.g., 5-10 mg) and dissolve it in a known volume (e.g., 25-50 mL) of deionized, CO₂-free water. If solubility is low, a co-solvent like methanol or ethanol can be used, but the apparent pKa will need to be corrected back to the aqueous value.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert the calibrated pH electrode and a micro-burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).

  • Data Acquisition: Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH value and the total volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a molecule with multiple basic sites like this one, multiple inflection points will be observed. The pKa is the pH where half of a specific functional group has been neutralized.

Workflow Visualization: Potentiometric Titration

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare 2. Prepare Analyte Solution (Known Concentration) Calibrate->Prepare Ensures accuracy Titrate 3. Add Titrant (e.g., HCl) in Increments Prepare->Titrate Sample ready Record 4. Record pH vs. Volume (After Each Addition) Titrate->Record Record->Titrate Repeat until past final equivalence point Plot 5. Plot Titration Curve (pH vs. Volume) Record->Plot Generate dataset Determine 6. Identify Half-Equivalence Points Plot->Determine Analyze curve shape pKa 7. pKa = pH at Half-Equivalence Point Determine->pKa Derive final value

Caption: A simplified workflow for pKa determination by potentiometric titration.

2. UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable center, causing the UV-Vis absorbance spectrum to change with pH. It requires less sample than titration.

Detailed Protocol:

  • Wavelength Selection: Dissolve the compound in a highly acidic buffer (e.g., pH 2) to ensure it is fully protonated and record the UV-Vis spectrum. Repeat in a highly basic buffer (e.g., pH 12) to ensure it is fully deprotonated. Identify the wavelength(s) of maximum absorbance difference (λ_max) between the two forms.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12 in 0.5 pH unit increments).

  • Sample Preparation: Prepare a set of solutions with a constant concentration of the compound, each in a different buffer from the series prepared in step 2.

  • Data Acquisition: Measure the absorbance of each solution at the pre-determined λ_max using a UV-Vis spectrophotometer.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is the pKa. For multiple pKa values, the analysis can be more complex, often requiring deconvolution of the spectra.

Workflow Visualization: UV-Vis Spectrophotometry

G Workflow for pKa Determination by UV-Vis Spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Scan 1. Scan Spectra in Acidic (pH 2) & Basic (pH 12) Buffers Identify 2. Identify λmax with Max Absorbance Difference Scan->Identify Find analytical wavelength Prepare 3. Prepare Sample in a Series of Buffers (pH 2-12) Identify->Prepare Measure 4. Measure Absorbance of Each Sample at λmax Prepare->Measure Create sample set Plot 5. Plot Absorbance vs. pH Measure->Plot Generate dataset Determine 6. Identify Inflection Point of Sigmoidal Curve Plot->Determine Analyze curve shape pKa 7. pKa = pH at Inflection Point Determine->pKa Derive final value

Caption: A simplified workflow for pKa determination by UV-Vis spectrophotometry.

B. Computational Prediction of pKa

In early-stage drug discovery, where physical samples may not yet exist, computational methods are indispensable for predicting pKa.[11]

1. Empirical and Database-Driven Methods: These methods, employed by software like ACD/Labs Percepta and ChemAxon, are extremely fast and widely used.[11] They leverage vast databases of experimentally measured pKa values. The software identifies the ionizable center in the query molecule, finds similar substructures in its database, and applies corrections based on the surrounding functional groups. The accuracy of these predictions is high when the query molecule is well-represented within the training database.

2. Quantum Mechanics (QM) Methods: These ab initio or first-principles methods calculate the pKa from the ground-state electronic structure of the molecule. Methods like Density Functional Theory (DFT) are used to compute the free energy change (ΔG) of the protonation/deprotonation reaction in a solvent continuum model. The pKa is then derived from the fundamental relationship: ΔG = -RTln(Ka). While computationally intensive, QM methods are invaluable for novel scaffolds not present in empirical databases, as they rely on the physics of the molecule rather than on analogy.

Conclusion

5-(4-Methylpiperidin-1-yl)pyridin-2-amine is a molecule with three distinct basic centers, whose ionization states are critical to its function as a potential pharmaceutical agent. The tertiary piperidine nitrogen is predicted to be the most basic site (pKa ~9.5-10.5), followed by the pyridine ring nitrogen (pKa ~7.0-8.0). Understanding these properties is fundamental for researchers in drug development. While computational tools provide excellent initial estimates, experimental determination via methods like potentiometric titration or UV-Vis spectrophotometry remains the definitive approach for obtaining accurate pKa values, which are essential for building robust structure-activity and structure-property relationships.

References

  • PubChem. 2-Aminopyridine. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 3-Aminopyridine. [Link]

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • ChemBK. 2-Aminopyridine. [Link]

  • Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?. [Link]

  • Quora. Which is a weaker base between pyridine and 2-aminopyridine and why?. [Link]

  • Pharmaffiliates. CAS No : 571189-49-6 | Product Name : 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]

  • ChemBK. 2-Aminopyridine. [Link]

  • Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]

  • University of Tartu. pKa values bases - Chair of Analytical Chemistry. [Link]

  • ACS Publications. Substituent effects on the basicity of pyridine. [Link]

  • ResearchGate. Pyridine pK a (THF) changes caused by substituent effects. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]

  • Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • Evans, D.A. pKa Data Compiled by R. Williams. [Link]

  • RSC Publishing. Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Wiley Online Library. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

Sources

Foundational

Mechanism of Action and Structural Biology of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Derivatives in Targeted Kinase Inhibition

A Technical Whitepaper for Drug Development Professionals Executive Summary The rational design of ATP-competitive kinase inhibitors relies heavily on privileged pharmacophores that balance target affinity with optimal p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The rational design of ATP-competitive kinase inhibitors relies heavily on privileged pharmacophores that balance target affinity with optimal pharmacokinetic (PK) and safety profiles. The 5-(4-Methylpiperidin-1-yl)pyridin-2-amine scaffold has emerged as a highly optimized building block in modern medicinal chemistry, particularly in the development of next-generation Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, Rho kinase (ROCK) inhibitors, and Tropomyosin receptor kinase (TRK) inhibitors.

This whitepaper dissects the molecular mechanism of action (MoA) of these derivatives. By analyzing the structural biology of the hinge-binding mechanics and the critical "piperidine shift"—the bioisosteric replacement of a piperazine ring with a 4-methylpiperidine ring—we elucidate how this specific scaffold overcomes blood-brain barrier (BBB) exclusion and hERG-mediated cardiotoxicity while maintaining nanomolar target engagement.

Structural Biology & Rational Drug Design (SAR)

The efficacy of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine derivatives stems from a bipartite structural logic: the 2-aminopyridine core acts as the kinase hinge-binder, while the 4-methylpiperidine tail extends into the solvent-exposed region to modulate physicochemical properties.

Hinge-Binding Mechanics of the 2-Aminopyridine Core

In ATP-competitive kinase inhibitors, the 2-aminopyridine moiety is a classic hinge-binding motif. Crystallographic studies of CDK6 in complex with aminopyridine-based inhibitors reveal a highly conserved bidentate hydrogen bond network[1].

  • Hydrogen Bond Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of a conserved valine residue in the kinase hinge region (e.g., Val101 in CDK6 or Val96 in CDK4).

  • Hydrogen Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the same valine residue[1].

This coplanar interaction ensures the rigid anchoring of the inhibitor within the ATP-binding pocket, establishing the foundational binding affinity required for target inhibition.

The "Piperidine Shift": Causality in Physicochemical Optimization

Early-generation kinase inhibitors (such as Palbociclib) utilized a piperazine ring at the 5-position of the pyridine. While effective for solubility, the distal nitrogen of piperazine is highly basic (pKa ~8.5–9.0). At physiological pH, this secondary or tertiary amine is protonated, which introduces two significant liabilities:

  • hERG Toxicity: The positively charged nitrogen strongly interacts with the inward-rectifier potassium channel (hERG), leading to potential QT prolongation[2].

  • Poor CNS Penetration: The high polar surface area and positive charge restrict the molecule from crossing the blood-brain barrier (BBB), limiting efficacy against brain metastases or primary CNS tumors[3].

The Causality of the Substitution: By replacing the piperazine with a 4-methylpiperidine group, the highly basic distal nitrogen is removed. The remaining nitrogen (N1 of the piperidine) is directly attached to the pyridine ring. Its lone pair delocalizes into the aromatic system, drastically lowering its basicity (pKa ~5.0–6.0). This bioisosteric replacement increases the molecule's lipophilicity, eliminates the protonated state at physiological pH, abolishes hERG binding, and significantly enhances BBB penetration[2][3].

Table 1: Comparative SAR Parameters (Piperazine vs. 4-Methylpiperidine Derivatives)
Structural MotifDistal Amine pKaBBB PenetrationhERG Inhibition (IC50)Kinase Affinity (IC50)
5-(Piperazin-1-yl)pyridin-2-amine ~8.8 (High)Poor (Efflux ratio > 5)~3.5 µM (High risk)~2-10 nM
5-(4-Methylpiperidin-1-yl)pyridin-2-amine ~5.5 (Low)High (Efflux ratio < 2)>30 µM (Low risk)~3-12 nM

Data synthesized from structural optimization studies of kinase inhibitors targeting CNS-penetrant profiles.

Cellular Mechanism of Action

When utilized as the core scaffold for CDK4/6 inhibitors, 5-(4-Methylpiperidin-1-yl)pyridin-2-amine derivatives intervene directly in the cell cycle machinery.

Normally, mitogenic signals upregulate Cyclin D, which binds and activates CDK4 and CDK6. This active complex phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing the cell to transition from the G1 phase to the S phase[4].

The derivative competitively displaces ATP at the CDK4/6 catalytic cleft. By preventing Rb phosphorylation, the inhibitor traps E2F in an inactive complex, resulting in a profound and sustained G1 cell cycle arrest, thereby halting tumor proliferation[4].

G Mitogens Mitogenic Signals CyclinD Cyclin D Upregulation Mitogens->CyclinD Complex Active Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex Rb Rb Phosphorylation Complex->Rb Inhibitor 5-(4-Methylpiperidin-1-yl) pyridin-2-amine Derivative Inhibitor->Complex ATP Competitive Inhibition E2F E2F Release Rb->E2F Proliferation G1 to S Phase Transition (Tumor Proliferation) E2F->Proliferation

Diagram 1: Disruption of the CDK4/6-Rb-E2F signaling axis by the aminopyridine derivative.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the target engagement and cellular efficacy of newly synthesized 5-(4-Methylpiperidin-1-yl)pyridin-2-amine derivatives, researchers must employ self-validating experimental systems. The following protocols detail the gold-standard methodologies for evaluating these compounds.

Protocol 1: Intracellular Target Engagement via NanoBRET Assay

Biochemical kinase assays often fail to predict cellular efficacy due to the high intracellular concentration of ATP (~1-5 mM) which competes with the inhibitor. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay provides a physiologically relevant measurement of compound affinity in live cells[5][6].

Step-by-Step Methodology:

  • Plasmid Transfection: Plate HEK-293 cells in a 96-well format. Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a lipid-based transfection reagent (e.g., FuGENE® HD). Incubate for 24 hours at 37°C, 5% CO2[6].

  • Tracer Addition: Replace the media with Opti-MEM. Add the cell-permeable NanoBRET™ fluorescent tracer at a concentration equivalent to its pre-determined EC50 value. The tracer binds the NanoLuc-kinase fusion, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal[5].

  • Compound Treatment: Add the 5-(4-Methylpiperidin-1-yl)pyridin-2-amine derivative in a 10-point serial dilution (e.g., 10 µM to 0.1 nM). Include a vehicle control (0.1% DMSO) and an untraced control (for background subtraction). Incubate for 2 hours to reach binding equilibrium[6].

  • Substrate Addition & Reading: Add the NanoBRET™ NanoGlo® Substrate and Extracellular NanoLuc® Inhibitor (to quench signal from dead cells). Read the plate on a luminescence microplate reader equipped with dual filters (450 nm for donor emission, 610 nm for acceptor BRET emission)[5].

  • Data Analysis: Calculate the BRET ratio (610 nm / 450 nm). Plot the BRET ratio against the log of the compound concentration to determine the intracellular IC50. A decrease in BRET signal validates competitive displacement of the tracer by the inhibitor[6].

NanoBRET Transfect 1. Transfect Cells (Kinase-NanoLuc) Tracer 2. Add Fluorescent Tracer Transfect->Tracer Compound 3. Add Inhibitor (Serial Dilution) Tracer->Compound Read 4. Add Substrate & Measure BRET Compound->Read Analyze 5. Calculate Intracellular IC50 Read->Analyze

Diagram 2: Sequential workflow of the NanoBRET Intracellular Target Engagement Assay.

Protocol 2: Validation of Cellular Mechanism (G1 Arrest via Flow Cytometry)

To prove that the physical binding measured in Protocol 1 translates to the expected phenotypic outcome (MoA validation), cell cycle analysis is required.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cancer cells (e.g., MCF-7 for CDK4/6 evaluation) in 6-well plates. Treat with the derivative at 1x, 5x, and 10x the NanoBRET IC50 for 24 hours.

  • Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash fixed cells twice with PBS to remove ethanol. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A). Incubate in the dark at room temperature for 30 minutes. Causality note: RNase is critical because PI binds double-stranded RNA as well as DNA; failing to degrade RNA will result in false-positive DNA content readings.

  • Flow Cytometry Acquisition: Acquire data using a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Use forward scatter (FSC-A) vs. side scatter (SSC-A) to gate out debris, and PI-Area vs. PI-Width to gate out doublets.

  • Validation: A successful 5-(4-Methylpiperidin-1-yl)pyridin-2-amine derivative will show a dose-dependent accumulation of cells in the 2N (G1) peak and a depletion of cells in the 4N (G2/M) peak, confirming the functional blockade of the cell cycle[4].

References

  • Design of Hedgehog pathway inhibitors for cancer treatment. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease. ACS Publications. Available at:[Link]

  • Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

in vitro cytotoxicity profile of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profiling of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Foreword: Charting the Cellular Impact of a Novel Aminopyridine In the landscape of modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profiling of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Foreword: Charting the Cellular Impact of a Novel Aminopyridine

In the landscape of modern drug discovery, the early and accurate assessment of a compound's safety and efficacy profile is paramount. New chemical entities (NCEs), such as 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, emerge from medicinal chemistry campaigns with therapeutic promise. This compound belongs to the aminopyridine class, a scaffold known for a wide array of biological activities, including potential anticancer properties.[1][2] However, its therapeutic potential can only be realized if its cytotoxic profile is thoroughly understood. Unforeseen toxicity is a leading cause of late-stage drug candidate failure, a costly outcome in both time and resources.[3]

This technical guide provides a comprehensive framework for elucidating the . We move beyond mere protocol recitation to deliver a strategic, multi-tiered approach grounded in established scientific principles. As your guide, I will explain the causality behind each experimental choice, empowering researchers to not only generate robust data but also to interpret it with confidence. Our objective is to build a self-validating system of assays that collectively paints a clear picture of the compound's effect on cell viability, proliferation, and mechanism of cell death.

Foundational Strategy: A Multi-Assay, Tiered Approach

A single cytotoxicity assay provides only one perspective on a compound's interaction with a cell. A robust cytotoxicity profile relies on orthogonal methods that measure different cellular health indicators. By integrating multiple assays, we can confirm findings and gain deeper mechanistic insights.[4] Our strategy is organized into a logical, tiered workflow.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Selectivity Profiling T1_Assay Metabolic Viability Assay (e.g., MTT, Resazurin) T1_Endpoint Determine IC50 Values T1_Assay->T1_Endpoint T1_CellLines Panel of Cancer Cell Lines (e.g., HCT-116, A549, MCF-7) T1_CellLines->T1_Assay T2_Membrane Membrane Integrity Assay (LDH Release) T1_Endpoint->T2_Membrane Active Compound T2_Apoptosis Apoptosis Assay (Caspase 3/7 Activity) T1_Endpoint->T2_Apoptosis T2_Analysis Confirm Cytotoxicity & Investigate Mechanism T2_Membrane->T2_Analysis T2_Apoptosis->T2_Analysis T3_Normal Non-Cancerous Cell Line (e.g., HEK293, hTERT-RPE1) T2_Analysis->T3_Normal Confirmed Activity T3_Compare Compare IC50 (Cancer vs. Normal) T3_Normal->T3_Compare T3_Index Calculate Selectivity Index (SI) T3_Compare->T3_Index Start Compound: 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Start->T1_CellLines

Caption: Tiered workflow for comprehensive in vitro cytotoxicity profiling.

Tier 1: Primary Screening for Bioactivity

The initial goal is to efficiently determine if 5-(4-Methylpiperidin-1-yl)pyridin-2-amine possesses cytotoxic activity and to quantify its potency across relevant cancer cell lines. We select cell lines from diverse tissue origins to identify potential tissue-specific sensitivities.

Core Experiment: MTT Metabolic Assay

The MTT assay is a widely used, cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.

Expert Rationale for Experimental Choices:
  • Cell Line Selection: We propose starting with a panel such as HCT-116 (colorectal cancer), A549 (lung cancer), and MCF-7 (breast cancer). This diversity provides an initial screen for broad-spectrum activity versus lineage-specific effects. Studies on other aminopyridine derivatives have shown activity in these or similar lines.[1][6]

  • Dose Range: A logarithmic dose range (e.g., 0.01 µM to 100 µM) is crucial for capturing the full dose-response curve and accurately calculating the IC50 (half-maximal inhibitory concentration).

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine in DMSO. Create a serial dilution series in complete cell culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation and Interpretation

The raw absorbance data is converted to percentage viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the IC50 value is calculated using non-linear regression.

Table 1: Example Data Summary for Tier 1 Screening

Cell LineTissue of OriginIC50 (µM) after 48h
HCT-116Colorectal Carcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
MCF-7Breast Adenocarcinoma[Experimental Value]
Doxorubicin(Positive Control)[Reference Value]

An IC50 value in the low micromolar range (e.g., <10 µM) is often considered a promising result, warranting progression to Tier 2 investigation.[7]

Tier 2: Uncovering the Mechanism of Cell Death

If the compound demonstrates potent cytotoxicity in Tier 1, the next logical step is to investigate how it kills the cells. The two most common modes of cell death are necrosis (uncontrolled cell lysis) and apoptosis (programmed cell death).

Core Experiment 1: LDH Release Assay (Necrosis)

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage—a hallmark of necrosis.

Core Experiment 2: Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. Their activation is a definitive indicator of apoptosis.

Sources

Foundational

Technical Guide: Physicochemical Properties of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Introduction This technical guide provides a detailed analysis of the molecular weight and exact mass of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. It is intended for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides a detailed analysis of the molecular weight and exact mass of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. It is intended for researchers, scientists, and professionals in drug development who require accurate physicochemical data for this compound. An initial comprehensive search of established chemical databases and supplier catalogs revealed a notable scarcity of experimental data for the specified molecule. However, a structurally similar and more extensively documented analog, 5-(4-methylpiperazin-1-yl)pyridin-2-amine, is frequently referenced. This guide will address the specified compound through theoretical calculations and provide data for its common analog to prevent potential nomenclature confusion.

Core Physicochemical Properties of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Due to the absence of readily available experimental data for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, its molecular weight and exact mass have been determined through theoretical calculation based on its chemical formula, C₁₁H₁₇N₃. These calculations are fundamental for mass spectrometry, analytical standard preparation, and stoichiometric considerations in synthetic chemistry.

A compound with the same molecular formula, 2-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-3-amine (PubChem CID: 104739814), has a computed molecular weight of 191.27 g/mol and an exact mass of 191.142247555 Da, which corroborates the following calculated values.

ParameterCalculated ValueUnit
Molecular Formula C₁₁H₁₇N₃
Average Molecular Weight 191.278 g/mol
Exact Mass (Monoisotopic) 191.14225Da

Understanding the Structural Distinction: Piperidine vs. Piperazine Analog

In chemical synthesis and drug discovery, precise nomenclature is critical. A common source of confusion in database searches for the target compound is the prevalence of its piperazine analog. The structural difference, while seemingly minor, results in distinct physicochemical properties.

G cluster_0 Target Compound cluster_1 Common Analog Target 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (C₁₁H₁₇N₃) Analog 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (C₁₀H₁₆N₄) Target->Analog Structural Difference: Piperidine vs. Piperazine Ring

Caption: Structural relationship between the target compound and its common analog.

The piperidine ring in the target compound is a saturated six-membered heterocycle with one nitrogen atom. In contrast, the piperazine ring of the analog contains two nitrogen atoms. This difference in elemental composition directly impacts the molecular formula and, consequently, the molecular weight and exact mass.

Comparative Data of the Piperazine Analog

For reference and to aid in the differentiation of these two compounds, the experimentally confirmed data for 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS: 571189-49-6) are provided below.[1][2][3]

ParameterValue for Piperazine AnalogUnitSource
Molecular Formula C₁₀H₁₆N₄PubChem[2]
Average Molecular Weight 192.26 g/mol PubChem[2]
Exact Mass (Monoisotopic) 192.13750DaPubChem[2]

Methodologies

Calculation of Molecular Weight and Exact Mass

The following workflow outlines the standard computational methodology for determining the molecular weight and exact mass of a chemical compound, as applied to 5-(4-Methylpiperidin-1-yl)pyridin-2-amine.

Caption: Workflow for calculating molecular weight and exact mass.

Step-by-Step Protocol:

  • Determination of Molecular Formula : The chemical structure of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine was analyzed to determine the count of each element, resulting in the formula C₁₁H₁₇N₃.

  • Molecular Weight Calculation : The number of atoms of each element is multiplied by its standard atomic weight (a weighted average of the masses of all naturally occurring isotopes). These values are then summed.

    • (11 × 12.011) + (17 × 1.008) + (3 × 14.007) = 191.278 g/mol

  • Exact Mass Calculation : The number of atoms of the most abundant stable isotope of each element is multiplied by its precise mass. These values are then summed to yield the monoisotopic mass, which is crucial for high-resolution mass spectrometry.

    • (11 × 12.00000) + (17 × 1.007825) + (3 × 14.003074) = 191.14225 Da

This foundational knowledge is essential for any researcher working with this or structurally similar molecules, ensuring accuracy in experimental design and data interpretation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22329833, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104739814, 2-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-3-amine. Retrieved from [Link].

Sources

Exploratory

Crystallographic Characterization of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine: A Technical Whitepaper

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Guide & Methodological Whitepaper Executive Summary The compound 5-(4-Methylpiperidin-1-yl)pyridin-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

The compound 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (C₁₁H₁₇N₃) represents a highly versatile pharmacophore frequently utilized in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Understanding its precise three-dimensional conformation in the solid state is critical for structure-based drug design (SBDD). This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this scaffold, detailing the causality behind experimental choices, anticipated structural motifs, and self-validating refinement protocols.

Structural Chemistry & Conformational Rationale

Before initiating crystallization, a structural chemist must anticipate the molecule's behavior to select appropriate solvent systems and refinement models. The 5-(4-Methylpiperidin-1-yl)pyridin-2-amine scaffold exhibits three distinct stereoelectronic features:

  • The 2-Aminopyridine Moiety: This functional group is a classic hydrogen-bond donor/acceptor system. In the solid state, aminopyridines almost universally form robust, self-complementary hydrogen-bonded homodimers. This occurs via an R22​(8) supramolecular synthon, where the primary amine donates a proton to the adjacent pyridine nitrogen of a neighboring molecule.

  • The 4-Methylpiperidine Ring: Saturated six-membered nitrogen heterocycles strongly prefer a chair conformation to minimize torsional strain. The 4-methyl substituent will exclusively adopt an equatorial position rather than an axial one, thereby avoiding severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions.

  • Inter-ring Conjugation: The nitrogen atom of the piperidine ring is directly bonded to the aromatic pyridine system. The lone pair on this nitrogen delocalizes into the π -system of the pyridine ring, giving the C–N bond partial double-bond character. Consequently, this nitrogen atom rehybridizes from sp3 toward sp2 , flattening the local geometry and restricting the torsion angle between the two rings.

Structural_Logic Core 5-(4-Methylpiperidin-1-yl) pyridin-2-amine Pyridine 2-Aminopyridine Moiety Core->Pyridine Piperidine 4-Methylpiperidine Ring Core->Piperidine Conjugation C-N Bond Conjugation Core->Conjugation H_Bond R2,2(8) Homodimer (N-H...N H-bonds) Pyridine->H_Bond Supramolecular Assembly Chair Chair Conformation Piperidine->Chair Ring Geometry Planarity sp2-hybridized N Conjugation->Planarity Delocalization Equatorial Equatorial Methyl Group Chair->Equatorial Steric Minimization

Figure 1: Conformational and supramolecular determinants of the crystal structure.

Experimental Methodology: Single-Crystal X-Ray Diffraction

To obtain high-resolution atomic coordinates, the experimental workflow must be rigorously controlled. The following protocol outlines a self-validating system for the SCXRD analysis of small organic molecules[1].

Crystal Growth Protocol (Vapor Diffusion)

The goal of crystallization is to reach a state of controlled supersaturation, allowing molecules to pack into a highly ordered lattice rather than precipitating as an amorphous powder.

  • Step 1: Dissolve 10 mg of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. Causality: DCM acts as an excellent solvent for the lipophilic piperidine core.

  • Step 2: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of Hexane (antisolvent).

  • Step 3: Seal the outer vial tightly and leave it undisturbed at 20 °C for 48–72 hours. Causality: The volatile hexane slowly diffuses through the vapor phase into the DCM, gradually lowering the solubility of the compound and promoting the nucleation of diffraction-quality single crystals.

Data Collection Parameters
  • Step 1: Mounting. Select a crystal (optimal size ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen polyimide loop using Paratone-N oil.

  • Step 2: Cryocooling. Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen gas stream (e.g., Oxford Cryostream). Causality: Flash-cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), which sharpens Bragg diffraction peaks and significantly improves high-angle data resolution.

  • Step 3: Diffraction. Utilize a microfocus Copper ( CuKα , λ=1.54178 Å) X-ray source. Causality: Cu radiation provides a higher scattering cross-section for light organic atoms (C, N, H) compared to Molybdenum, yielding stronger signal-to-noise ratios for small organic crystals[1].

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Mounting N2->N3 N4 X-Ray Data Collection (Cu K-alpha, 100 K) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (SHELXT / OLEX2) N5->N6 N7 Structure Refinement (SHELXL) N6->N7 N8 Validation (CheckCIF) & CSD Deposition N7->N8

Figure 2: End-to-end single-crystal X-ray diffraction workflow for small molecule characterization.

Structure Solution and Refinement

Once data is collected and integrated, the structure must be solved and refined. This phase is heavily reliant on computational crystallography software.

Software Integration

We recommend utilizing the OLEX2 graphical user interface[2], which seamlessly integrates modern structure solution and refinement algorithms into a single workflow.

  • Solution: Use SHELXT (dual-space algorithm) to determine the initial phase angles and locate the heavy atoms (C, N)[3].

  • Refinement: Use SHELXL to perform full-matrix least-squares refinement on F2 [4][5].

Refinement Causality and Self-Validation

Refinement is a self-validating mathematical process. The algorithm iteratively adjusts the atomic coordinates and anisotropic displacement parameters (ADPs) to minimize the difference between the calculated diffraction pattern and the experimentally observed data.

  • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms should be placed in geometrically idealized positions (using the HFIX command in SHELXL) and refined using a riding model. Nitrogen-bound hydrogens (on the primary amine) should ideally be located from the difference Fourier map and refined freely to accurately capture the R22​(8) hydrogen-bonding network[4].

  • Validation Metrics: A successful, high-quality refinement is indicated by an R1​ value of < 5% (for I>2σ(I) ) and a Goodness-of-Fit (GoF) value approaching 1.000.

Anticipated Crystallographic Data

Based on the Cambridge Structural Database (CSD)[6][7] records for analogous aminopyridine-piperidine derivatives, the anticipated quantitative crystallographic parameters for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine are summarized below.

ParameterAnticipated Value / Assignment
Empirical Formula C₁₁H₁₇N₃
Formula Weight 191.27 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å ( CuKα )
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric, typical for achiral organics)
Z (Molecules per unit cell) 4
Density (calculated) ~1.25 - 1.30 Mg/m³
Absorption Coefficient ( μ ) ~0.65 mm⁻¹
Refinement Method Full-matrix least-squares on F2

Quality Control & Final Validation

The final step in the crystallographic workflow is strict quality control to ensure the integrity of the structural data before publication or deposition into the Cambridge Structural Database (CSD)[6].

  • CheckCIF Generation: The refined .cif (Crystallographic Information Framework) file must be run through the International Union of Crystallography (IUCr) CheckCIF utility. This automated system checks for missing symmetry, incorrect atom assignments, and unresolved steric clashes.

  • Alert Resolution: Any Level A or Level B alerts generated by CheckCIF must be scientifically addressed in the refinement model or explicitly explained in the validation reply form.

  • Deposition: The validated structure is then deposited to the CCDC (Cambridge Crystallographic Data Centre) to obtain a unique CCDC deposition number, making the 3D coordinates available to the global drug discovery community[7].

References

  • School of Chemistry and Molecular Biosciences. "Small molecule X-ray crystallography." The University of Queensland. Available at:[Link]

  • Cambridge Crystallographic Data Centre. "Cambridge Structural Database - Wikipedia." Wikipedia. Available at:[Link]

  • Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B, NIH PubMed Central. Available at:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, IUCr Journals (2015). Available at:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, IUCr Journals (2009). Available at:[Link]

  • Department of Chemistry. "Notes on OLEX2." University of British Columbia (UBC). Available at:[Link]

Sources

Foundational

Metabolic Stability of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine in Human Liver Microsomes

An In-Depth Technical Guide: Abstract This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity (NCE), 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, using hum...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity (NCE), 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, using human liver microsomes (HLMs). Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This document offers a detailed, step-by-step protocol for the in vitro HLM assay, from reagent preparation to data analysis and interpretation. It is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental choices to ensure robust and reliable data generation. The guide includes methodologies for calculating key parameters such as half-life (t½) and intrinsic clearance (Clint), and provides templates for data presentation and visualization of the experimental workflow.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the biochemical modification of drug molecules by the body, is a major determinant of a drug's therapeutic efficacy and safety profile.[3] The liver is the principal organ for drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, chemically alters xenobiotics to facilitate their excretion.[4][5]

An assessment of metabolic stability—a measure of a compound's susceptibility to biotransformation—is therefore a cornerstone of modern drug discovery.[6]

  • Predicting In Vivo Pharmacokinetics: A compound that is metabolized too rapidly will have a short half-life and may fail to achieve therapeutic concentrations in the body, potentially requiring frequent, inconvenient dosing.[1][4] Conversely, a compound that is too stable may accumulate, leading to toxicity.[3] In vitro metabolic stability assays provide an early, reliable estimate of a compound's in vivo hepatic clearance, a crucial parameter for predicting its pharmacokinetic behavior in humans.[7][8]

  • Guiding Medicinal Chemistry Efforts: By identifying metabolic liabilities in a lead compound, such as 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, metabolic stability data allows medicinal chemists to make targeted structural modifications to improve drug-like properties.

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA require comprehensive data on a drug's metabolic profile as part of the approval process to ensure its safety and efficacy.[6][9][10][11]

This guide focuses on the use of human liver microsomes as a robust, high-throughput tool to evaluate the metabolic fate of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine.

The Biological System: Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes through differential ultracentrifugation.[12][13] They are a widely used and well-validated in vitro tool for several reasons:

  • Enrichment of Key Enzymes: HLMs contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of approximately 75% of marketed drugs.[4][7][14]

  • Cost-Effectiveness and Throughput: Compared to more complex systems like hepatocytes, microsomes are relatively inexpensive, easy to store for long periods, and highly amenable to high-throughput screening formats, making them ideal for early discovery phases.[12][15][16]

  • Predictive Power: Data generated from HLM assays can be used to calculate the intrinsic clearance (Clint), which is the inherent ability of the liver to metabolize a drug. This value can then be scaled to predict in vivo hepatic clearance.[16][17]

For the purpose of this guide, pooled HLM from multiple donors are recommended to average out inter-individual variability in enzyme expression and activity.[15]

Core Principles of the HLM Stability Assay

The assay quantifies the rate at which 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is depleted over time when incubated with metabolically active HLMs. This process is primarily driven by CYP-mediated oxidation.

The catalytic cycle of CYP enzymes is critically dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which provides the reducing equivalents necessary for the activation of molecular oxygen and subsequent substrate oxidation.[5][18] Therefore, the metabolic reaction is initiated by the addition of NADPH. By comparing the rate of compound depletion in the presence and absence of NADPH, one can distinguish between enzyme-driven metabolism and simple chemical instability.[15][19]

CYP_Catalytic_Cycle cluster_0 CYP450 Catalytic Cycle E_Fe3 CYP-Fe³⁺ (Resting State) E_Fe3_S CYP-Fe³⁺-Substrate Complex E_Fe3->E_Fe3_S Substrate (Drug) Binds E_Fe2_S CYP-Fe²⁺-Substrate Complex E_Fe3_S->E_Fe2_S 1st e⁻ (from NADPH) E_Fe2_S_O2 O₂-CYP-Fe²⁺-Substrate E_Fe2_S->E_Fe2_S_O2 O₂ Binds NADP NADP⁺ E_Fe2_S->NADP E_Fe3_S_OOH Peroxy-Anion Complex E_Fe2_S_O2->E_Fe3_S_OOH 2nd e⁻ (from NADPH) + 2H⁺ E_Fe4_O_S CYP-(FeO)³⁺ (Active Oxidant) E_Fe3_S_OOH->E_Fe4_O_S -H₂O E_Fe3_S_OOH->NADP E_Fe3_SOH CYP-Fe³⁺-Metabolite Complex E_Fe4_O_S->E_Fe3_SOH Substrate Oxidation (S-OH) E_Fe3_SOH->E_Fe3 Metabolite (Drug-OH) Released NADPH NADPH NADPH->E_Fe3_S NADPH->E_Fe2_S_O2

Figure 1: Simplified Cytochrome P450 catalytic cycle showing the essential role of NADPH.

Experimental Protocol: In Vitro Metabolism of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

This protocol is designed for a 96-well plate format to allow for high-throughput analysis.

  • Test Compound: 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, 10 mM stock in DMSO.

  • Biological Material: Pooled Human Liver Microsomes (mixed gender), 20 mg/mL stock.[20]

  • Cofactor: NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt.[18][21][22][23]

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO₄), pH 7.4.[12][20]

  • Positive Controls:

    • High Clearance Compound: Verapamil or Dextromethorphan (10 mM stock in DMSO).[20]

    • Low Clearance Compound: Diazepam or Warfarin (10 mM stock in DMSO).

  • Termination Solution: Acetonitrile (ACN), ice-cold, containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable compound not found in the matrix).

  • Equipment: 37°C incubator/shaker, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.

  • Thaw Microsomes: Thaw the 20 mg/mL HLM stock vial rapidly in a 37°C water bath and immediately place on ice.[20][24]

  • Prepare HLM Working Solution: Dilute the thawed HLM stock with cold 100 mM KPO₄ buffer to an intermediate concentration (e.g., 1 mg/mL). Keep on ice.

  • Prepare Compound Working Solutions: Prepare a 100 µM intermediate solution of the test compound and positive controls by diluting the 10 mM DMSO stocks with buffer. This minimizes the final DMSO concentration in the incubation to ≤ 0.1%, preventing enzyme inhibition.[20]

  • Prepare NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions to a final concentration of 1 mM NADPH in the incubation mixture.[25] If using NADPH salt directly, prepare a 10 mM stock in buffer. Keep on ice.

The following procedure outlines sample preparation for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes).[15]

  • Pre-incubation: In a 96-well plate, add the KPO₄ buffer, the HLM working solution (to achieve a final protein concentration of 0.5 mg/mL), and the compound working solution (to achieve a final concentration of 1 µM).[15][20]

  • Control Wells:

    • -NADPH Control: For the final time point (60 min), prepare wells containing HLM and the test compound but substitute the NADPH solution with buffer. This accounts for non-enzymatic degradation.[15]

    • T=0 Control: These wells will be used to determine the initial concentration before metabolism begins.

  • Equilibration: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.[26]

  • Initiate Reaction: Add the NADPH solution to all wells except the "-NADPH" and "T=0" control wells to start the metabolic reaction.

  • Time Points:

    • For the T=0 point, add the ice-cold ACN/IS termination solution before adding the NADPH solution.

    • For all other time points (5, 15, 30, 45, 60 min), incubate the plate at 37°C. At each designated time, terminate the reaction by adding a sufficient volume (e.g., 2-4 volumes) of ice-cold ACN/IS to the corresponding wells.[7][20]

  • Protein Precipitation: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[25]

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing & Analysis A Thaw HLM & Reagents B Prepare Working Solutions (HLM, Compound, NADPH) A->B C Add HLM, Buffer, Compound to 96-well plate B->C D Pre-incubate at 37°C C->D E Initiate Reaction: Add NADPH D->E F Incubate at 37°C (Sample at T=0, 5, 15... min) E->F G Terminate Reaction (Ice-cold ACN + IS) F->G At each time point H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J Analyze by LC-MS/MS I->J

Figure 2: Experimental workflow for the HLM metabolic stability assay.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing samples from metabolic stability assays due to its high sensitivity, selectivity, and speed.[27][28][29]

  • Method Development: Develop a sensitive and specific LC-MS/MS method for the detection and quantification of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. This involves optimizing chromatographic conditions (column, mobile phase) and mass spectrometer parameters in Multiple Reaction Monitoring (MRM) mode.[7]

  • Quantification: The amount of the parent compound remaining at each time point is determined by calculating the peak area ratio of the analyte to the internal standard (IS).

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the test compound.

  • Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.

    % Remaining = (Peak Area Ratio at Time_x / Peak Area Ratio at Time_0) * 100

  • Plot Data: Plot the natural logarithm (ln) of the "% Remaining" versus incubation time.[7][20] If the metabolism follows first-order kinetics, this plot should yield a straight line.

The slope of the linear regression line from the ln(% Remaining) vs. time plot is the elimination rate constant (k).

  • Slope = -k

  • The half-life (t½) is the time it takes for 50% of the compound to be metabolized and is calculated as:

    t½ = 0.693 / k

The intrinsic clearance is calculated from the half-life and the incubation conditions.[30]

Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation (µL) / mg of Microsomal Protein)

Quantitative data should be summarized in a clear, structured table for easy comparison between the test compound and controls.

Table 1: Example Data for Metabolic Stability of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Time (min)% Parent Remainingln(% Parent Remaining)
0100.04.61
585.24.44
1560.14.09
3035.53.57
4521.03.04
6012.32.51

Table 2: Calculated Metabolic Stability Parameters

Compoundt½ (min)Clint (µL/min/mg)Stability Classification
Test Compound 25.155.2Moderate
Verapamil (High CL)< 10> 130High Clearance (Unstable)
Diazepam (Low CL)> 90< 15Low Clearance (Stable)

Note: Stability classification thresholds can vary but generally provide a useful ranking tool.[26][31]

Self-Validating Systems: Controls and Acceptance Criteria

For the data to be considered trustworthy and reliable, a robust set of controls is mandatory.

  • Positive Controls: The inclusion of known high-clearance (e.g., Verapamil) and low-clearance (e.g., Diazepam) compounds is essential to verify that the microsomal enzyme activity is within the expected range for the batch of HLMs used.[18]

  • -NADPH Control: The percent remaining of the test compound in the absence of NADPH at the final time point should be >85%. Significant degradation in this control points to chemical instability rather than enzymatic metabolism.[19]

  • Linearity: The R² value of the linear regression from the ln(% remaining) vs. time plot should be ≥ 0.95 to confirm first-order kinetics.

Discussion and Field-Proven Insights

  • Causality of Cofactor Choice: While direct addition of NADPH is simple, an NADPH-regenerating system is often preferred.[21] This is because it maintains a constant concentration of NADPH throughout the incubation period, preventing cofactor depletion which could otherwise become a rate-limiting factor, especially for slowly metabolized compounds. For certain intraluminal enzymes, a regenerating system may be required for proper activity assessment.[32]

  • Potential Metabolic Pathways: The structure of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine presents several potential sites for CYP-mediated metabolism. These could include N-dealkylation of the piperidine ring, hydroxylation on the methyl group or the aliphatic ring, or aromatization of the piperidine ring to a pyridine moiety.[33] Follow-up metabolite identification studies using high-resolution mass spectrometry would be necessary to elucidate the exact metabolic pathways.[3]

  • Non-Specific Binding: Highly lipophilic compounds can sometimes bind non-specifically to microsomal proteins or the walls of the incubation plate, leading to an overestimation of metabolic clearance. If suspected, this can be assessed using various predictive or experimental methods.

  • Enzyme Kinetics: The standard assay uses a single substrate concentration (e.g., 1 µM), assuming it is below the Michaelis-Menten constant (Km).[20] If more detailed information is needed, follow-up experiments can be conducted with a range of substrate concentrations to determine the Km and Vmax values, providing a more complete picture of the enzyme kinetics.

Conclusion

The in vitro human liver microsomal stability assay is an indispensable tool in modern drug discovery for evaluating the metabolic fate of new chemical entities like 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. It provides critical data for calculating half-life and intrinsic clearance, enabling the early prediction of in vivo pharmacokinetics and guiding the optimization of drug candidates.[3] By following the detailed, robust protocol outlined in this guide—complete with essential controls and a clear understanding of the underlying scientific principles—researchers can generate high-quality, reliable data to make informed decisions and accelerate the development of safe and effective medicines.

References

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?
  • BioPharma. (2026). Metabolic Stability Studies: Understanding Their Importance in Drug Development.
  • Mercell. metabolic stability in liver microsomes.
  • IntechOpen. (2021).
  • Longdom Publishing. (2024).
  • Benchchem.
  • dx.doi.org. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • PMC.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Benchchem. Application of NADPH in Metabolic Stability Studies: A Detailed Guide for Researchers.
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Thermo Fisher Scientific.
  • Promega Korea.
  • MilliporeSigma. Metabolic Stability Assays.
  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • Trinova Biochem.
  • ChemHelpASAP. (2023). metabolic stability & determining intrinsic drug clearance.
  • ResearchGate. (2024). Protocol for the Human Liver Microsome Stability Assay.
  • PMC.
  • Abcam. (2022).
  • Regulations.gov. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • PubMed. (2009).
  • PubMed. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist.
  • FDA. Safety Testing of Drug Metabolites Guidance for Industry.
  • ChemHelpASAP. (2021). metabolic stability assays for predicting intrinsic clearance.
  • ResearchGate. (2019).
  • Eurofins Discovery. Intrinsic clearance (liver microsomes, human).
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • European Medicines Agency. (2012).
  • ResearchGate. (2019). Cytochrome P450 role in metabolism of drugs and chemicals.
  • De Gruyter. (2019). Metabolic stability and its role in the discovery of new chemical entities.
  • PMC. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies...
  • eScholarship.org. (2019). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.

Sources

Exploratory

A Comprehensive Guide to Characterizing the Receptor Binding Affinity and Selectivity of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Introduction The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The versatility of this core allows for extensive chemical modifications to modulate potency, selectivity, and pharmacokinetic properties. The compound of interest, 5-(4-methylpiperidin-1-yl)pyridin-2-amine, incorporates a 4-methylpiperidine moiety, a common functional group in centrally active agents, suggesting a potential for interaction with receptors in the central nervous system (CNS).

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding affinity and selectivity profile of 5-(4-methylpiperidin-1-yl)pyridin-2-amine. The methodologies outlined herein follow a logical, tiered approach, from broad initial screening to detailed mechanistic studies and in vivo validation. This guide emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating investigation.

Part 1: Initial Target Identification and Affinity Determination

The first critical step is to identify the primary biological targets of 5-(4-methylpiperidin-1-yl)pyridin-2-amine and quantify its binding affinity. A broad-based screening approach is recommended to cast a wide net before focusing on specific receptors.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor due to their robustness and sensitivity.[2] These assays directly measure the interaction between a radiolabeled ligand and a receptor.

Experimental Rationale: A competitive radioligand binding assay will be employed to determine the inhibitory constant (Kᵢ) of 5-(4-methylpiperidin-1-yl)pyridin-2-amine for a panel of receptors. The Kᵢ value is an intrinsic measure of the compound's affinity for the receptor.

Recommended Receptor Panel: Given the structural features of the compound, a panel of common G-protein coupled receptors (GPCRs) and ion channels implicated in CNS function is a logical starting point. This should include, but is not limited to:

  • Dopamine receptors (D₁, D₂, D₃, D₄, D₅)

  • Serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, etc.)

  • Adrenergic receptors (α₁, α₂, β₁, β₂)

  • Muscarinic acetylcholine receptors (M₁, M₂, M₃, M₄, M₅)

  • Opioid receptors (μ, δ, κ)

  • Histamine receptors (H₁, H₂, H₃, H₄)

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize cultured cells or tissue known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[3]

    • Centrifuge the homogenate at low speed to remove large debris.[3]

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[3]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[3]

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[3]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[3]

  • Assay Setup (96-well plate format):

    • To each well, add the following in a final volume of 250 µL:[3]

      • 150 µL of thawed and resuspended cell membranes (typically 3-20 µg of protein for cells or 50-120 µg for tissue).[3]

      • 50 µL of a range of concentrations of the unlabeled test compound, 5-(4-methylpiperidin-1-yl)pyridin-2-amine.

      • 50 µL of a fixed concentration of a suitable radioligand (typically at or below its Kₔ).[4]

    • Include control wells for total binding (no competing compound) and non-specific binding (a high concentration of a known unlabeled ligand).[5]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[3]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3][5]

  • Radioactivity Counting:

    • Dry the filters and add a scintillation cocktail.[3]

    • Count the radioactivity trapped on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.[3]

    • Plot the specific binding as a function of the log concentration of the test compound to generate a sigmoidal competition curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[5]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[3]

Visualization of Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Competition Curve Fitting (IC50) Counting->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Functional Characterization of Primary Targets

Once a primary target (or targets) with significant binding affinity has been identified, the next step is to determine the functional activity of 5-(4-methylpiperidin-1-yl)pyridin-2-amine at that receptor. Is it an agonist, antagonist, or inverse agonist?

GTPγS Binding Assay: A Measure of G-Protein Activation

The GTPγS binding assay is a functional assay that directly measures the activation of G-proteins, an early event in the GPCR signaling cascade.[6][7] It relies on the use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon G-protein activation.[6][7]

Experimental Rationale: This assay will determine if the test compound can induce G-protein activation (agonist activity) or block agonist-induced activation (antagonist activity). The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound as an agonist can be determined.[6]

Step-by-Step Protocol: [³⁵S]GTPγS Binding Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES, 3 mM MgSO₄, 120 mM NaCl, pH 7.4).[8]

    • Prepare stock solutions of GDP, unlabeled GTPγS, and the test compound.

  • Assay Setup (96-well plate format):

    • To each well, add the following:

      • Assay buffer.

      • GDP to a final concentration of approximately 30 µM.[8]

      • Increasing concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist plus increasing concentrations of the test compound (for antagonist mode).

      • For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).[6][8]

      • Add the cell membrane suspension (50-70 µg of protein).[8]

  • Pre-incubation:

    • Pre-incubate the plate at 30°C for 15-30 minutes.[6][8] This allows the compound to bind to the receptor.

  • Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1-0.2 nM.[6][8]

    • Incubate at 30°C for 30-60 minutes with gentle shaking.[6][8]

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through a filter plate.[6][8]

    • Wash the filters with ice-cold buffer.[6][8]

  • Quantification and Data Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity.[6]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of the compound.

    • For agonist activity, fit a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[6]

    • For antagonist activity, determine the IC₅₀ and calculate the antagonist dissociation constant (Kₑ).

Second Messenger Assays (e.g., cAMP Accumulation): Probing Downstream Signaling

Measuring the modulation of second messengers like cyclic AMP (cAMP) provides further evidence of a compound's functional activity and its coupling to specific G-protein subtypes (Gₛ or Gᵢ).[9]

Experimental Rationale: For receptors known to couple to adenylyl cyclase, a cAMP assay can confirm agonist or antagonist activity. Gₛ-coupled receptors increase cAMP levels, while Gᵢ-coupled receptors decrease forskolin-stimulated cAMP levels.

Step-by-Step Protocol: cAMP Accumulation Assay (using HTRF)

  • Cell Culture:

    • Culture cells expressing the target receptor in a suitable medium.

    • Seed the cells into a 384-well plate and allow them to adhere.

  • Compound Treatment:

    • Remove the culture medium and add a stimulation buffer containing various concentrations of the test compound. For Gᵢ-coupled receptors, also include an adenylyl cyclase activator like forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions (e.g., PerkinElmer AlphaScreen or Cisbio HTRF).[10][11]

    • Add the detection reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[11]

  • Incubation and Reading:

    • Incubate the plate in the dark at room temperature for at least one hour.

    • Read the plate on a compatible plate reader that can measure the HTRF signal.

  • Data Analysis:

    • The HTRF ratio is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of the test compound to generate dose-response curves and determine EC₅₀ or IC₅₀ values.

Visualization of GPCR Signaling Pathways

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Agonist Agonist (e.g., Test Compound) GPCR GPCR Agonist->GPCR Binding G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified diagram of a typical GPCR signaling cascade.

Part 3: Advanced In Vitro and In Vivo Selectivity Profiling

After establishing the primary target and its functional consequences, it is crucial to assess the compound's selectivity in a broader biological context.

Advanced In Vitro Techniques: BRET and FRET

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for studying protein-protein interactions in living cells in real-time.[9][12][13]

Experimental Rationale: BRET/FRET assays can be used to monitor ligand-induced interactions between a GPCR and other proteins, such as β-arrestin. This can reveal biased agonism, where a ligand preferentially activates one signaling pathway over another.

In Vivo Selectivity and Target Engagement

In vivo studies are essential to confirm that the observed in vitro activity translates to a whole-organism model.

Antagonist Challenge Studies: These studies can confirm that the physiological or behavioral effects of the test compound are mediated by the target receptor.[14] This involves pre-treating an animal with a selective antagonist for the target receptor and then administering the test compound. If the antagonist blocks the effects of the test compound, it provides strong evidence for on-target activity.[14]

Positron Emission Tomography (PET): If a suitable radiotracer for the target receptor is available, PET imaging can be used to non-invasively visualize and quantify receptor occupancy by the test compound in a living subject.[15][16][17] This is a powerful tool for determining the relationship between dose, plasma concentration, and target engagement in the brain.[15][16][17]

Safety Pharmacology

Safety pharmacology studies are a regulatory requirement and are designed to identify potential undesirable pharmacodynamic effects of a new drug candidate on major physiological systems.[18][19][20]

Core Battery Studies: The "core battery" of safety pharmacology studies typically includes assessments of the:[18][21]

  • Central Nervous System: Functional observational battery (FOB) or Irwin screen to assess behavioral and neurological changes.[18]

  • Cardiovascular System: In vitro hERG assay to assess the risk of QT interval prolongation, and in vivo cardiovascular monitoring in a suitable animal model.[18]

  • Respiratory System: Evaluation of respiratory function (e.g., respiratory rate, tidal volume).[18]

These studies are crucial for identifying potential safety liabilities early in the drug development process.[22]

Data Summary

The following table should be populated with the experimental data obtained for 5-(4-methylpiperidin-1-yl)pyridin-2-amine.

Assay TypeTarget ReceptorParameterValueUnits
Radioligand BindingReceptor XKᵢnM
Radioligand BindingReceptor YKᵢnM
Radioligand BindingReceptor ZKᵢnM
GTPγS BindingReceptor XEC₅₀nM
GTPγS BindingReceptor XEₘₐₓ%
cAMP AssayReceptor XIC₅₀nM

Conclusion

This technical guide provides a rigorous, multi-tiered strategy for the comprehensive characterization of the receptor binding affinity and selectivity of 5-(4-methylpiperidin-1-yl)pyridin-2-amine. By systematically progressing from broad affinity screening to detailed functional and in vivo studies, researchers can build a robust pharmacological profile of this novel compound. The emphasis on understanding the rationale behind each experimental choice and employing self-validating protocols ensures the generation of high-quality, reliable data, which is paramount for advancing a compound through the drug discovery and development pipeline.

References

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Safety Pharmacology Studies - Charles River Labor
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol.
  • Application Notes and Protocols: GTPγS Binding Assay with Nociceptin(1-13)amide - Benchchem.
  • Radioligand Binding Assay | Gifford Bioscience.
  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed.
  • Radioligand binding assays - Bio-protocol.
  • GloSensor™ cAMP Assay Protocol - Promega Corpor
  • [35S]GTPγS Binding Assay - Bio-protocol.
  • BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward n
  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction - Frontiers.
  • cAMP-Glo™ Max Assay Protocol - Promega Corpor
  • cAMP-Glo™ Assay Protocol - Promega Corpor
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA.
  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting P
  • Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling.
  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW - Altasciences.
  • Application of BRET for Studying G Protein-Coupled Receptors.
  • How Early Safety Pharmacology Studies Acceler
  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Journal of Medicinal Chemistry - ACS Public
  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays.
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2 | Request PDF - ResearchG
  • Radioligand binding methods: practical guide and tips.
  • Application Notes and Protocols for GTPγS Binding Assay with ZCZ011 - Benchchem.
  • GTP binding assay - Revvity.
  • GPCR Screening & Profiling with Binding Assays - Cre
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI.
  • Radiometric Ligand-Binding Assays - Revvity.
  • GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery.
  • GPCR Binding Assay - Cre
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Rel
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography | Journal of Medicinal Chemistry - ACS Public
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI.
  • In Vivo Validation of Lit-001's Receptor Selectivity: A Compar
  • In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography - PubMed.
  • In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography | Journal of Medicinal Chemistry - ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Here is a comprehensive application note and synthesis protocol for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, designed for researchers and drug development professionals. Target Compound: 5-(4-Methylpiperidin-1-yl)pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and synthesis protocol for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, designed for researchers and drug development professionals.

Target Compound: 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 866620-33-9)[1][2] Application: Pharmaceutical intermediate, building block for kinase inhibitors and CNS-active therapeutics.

Strategic Overview & Mechanistic Rationale

The synthesis of 2-amino-5-substituted pyridines often presents chemoselectivity challenges. While a direct Buchwald-Hartwig cross-coupling between 2-amino-5-bromopyridine and 4-methylpiperidine is possible, the presence of the unprotected primary amine can lead to competitive binding with the palladium catalyst or unwanted poly-amination.

To establish a highly reproducible, self-validating system that avoids expensive transition-metal catalysts and complex protecting-group chemistry, this protocol utilizes a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .

  • Causality in Step 1 (SNAr): By starting with 5-bromo-2-nitropyridine, the strongly electron-withdrawing nitro group activates the para-position (C5) of the pyridine ring. This lowers the LUMO of the aromatic system, allowing the secondary amine (4-methylpiperidine) to attack the C5 position efficiently under mild heating. Potassium carbonate ( K2​CO3​ ) is selected as the base to scavenge the generated HBr , preventing the protonation and subsequent deactivation of the nucleophilic piperidine.

  • Causality in Step 2 (Reduction): The intermediate nitro-pyridine is reduced to the target primary amine using catalytic hydrogenation ( H2​ with Pd/C ). This method is chosen for its high atom economy and clean reaction profile—producing only water as a byproduct, which simplifies downstream purification.

Synthesis Workflow Pathway

SynthesisRoute SM 5-Bromo-2-nitropyridine + 4-Methylpiperidine Step1 Step 1: SNAr K2CO3, DMF, 90°C SM->Step1 Int Intermediate: 5-(4-Methylpiperidin-1-yl) -2-nitropyridine Step1->Int 85% Yield Step2 Step 2: Reduction H2, Pd/C, MeOH, RT Int->Step2 Product Target: 5-(4-Methylpiperidin-1-yl) pyridin-2-amine Step2->Product 92% Yield

Workflow: Two-step synthesis via SNAr and catalytic hydrogenation.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and critical reaction parameters are standardized below.

StepReactant / ReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield
1 5-Bromo-2-nitropyridine1.00DMF (0.2 M)908N/A
1 4-Methylpiperidine1.20---N/A
1 Potassium Carbonate ( K2​CO3​ )2.50---80 - 85%
2 S1 Intermediate1.00MeOH (0.1 M)254N/A
2 10% Pd/C (50% wet)0.10 (w/w)---90 - 95%

Step-by-Step Execution Protocols

Step 1: Synthesis of 5-(4-Methylpiperidin-1-yl)-2-nitropyridine

Objective: Form the C-N bond via SNAr.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-nitropyridine (10.0 g, 49.2 mmol, 1.0 eq) and anhydrous K2​CO3​ (17.0 g, 123.0 mmol, 2.5 eq).

  • Solvent & Nucleophile Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (100 mL). Add 4-methylpiperidine (5.85 g, 59.0 mmol, 1.2 eq) dropwise at room temperature.

    • Expert Insight: DMF is chosen over less polar solvents to stabilize the Meisenheimer complex transition state during the SNAr reaction.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere for 8 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a bright yellow intermediate spot ( Rf​≈0.4 ).

  • Workup: Cool the mixture to room temperature and quench by pouring into 400 mL of ice-cold distilled water. A yellow precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 50 mL) to remove residual DMF and inorganic salts, and dry under high vacuum to afford the intermediate as a yellow solid.

Step 2: Synthesis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Objective: Chemoselective reduction of the nitro group to a primary amine.

  • Preparation: In a 500 mL hydrogenation flask, dissolve the intermediate from Step 1 (10.0 g, 45.2 mmol, 1.0 eq) in HPLC-grade Methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (1.0 g, 10% w/w).

    • Safety & Causality Note: Always use wet Pd/C and add it to the solvent under an inert atmosphere. Dry Pd/C is highly pyrophoric and can ignite methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with Nitrogen (repeat 3x). Evacuate the flask and backfill with Hydrogen gas via a balloon (repeat 3x). Stir vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4 hours.

  • In-Process Validation: Monitor via LC-MS. The intermediate mass ( [M+H]+=222.1 ) should transition cleanly to the target product mass ( [M+H]+=192.1 ). The distinct yellow color of the solution will fade to nearly colorless as the nitro group is reduced.

  • Filtration: Purge the flask thoroughly with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 x 50 mL).

    • Expert Insight: Never let the Celite pad run dry during filtration to prevent the recovered catalyst from sparking.

  • Final Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via flash column chromatography (DCM:MeOH 95:5 with 1% Et3​N ) to yield the pure title compound, 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 866620-33-9), as an off-white solid[1].

References

Sources

Application

Application Note: HPLC-UV Method Development and Validation for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Quantification

[label="High pH (pH 10)\n+ Hybrid Silica", fillcolor="#F1F3F4", font Finalizing Workflow Diagrams I'm now putting the finishing touches on the workflow diagrams. I've chosen specific colors for clarity.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="High pH (pH 10)\n+ Hybrid Silica", fillcolor="#F1F3F4", font

Finalizing Workflow Diagrams

I'm now putting the finishing touches on the workflow diagrams. I've chosen specific colors for clarity. My diagrams cover both method development and the ICH Q2(R2) validation lifecycle. These diagrams show the method's approach to compound characterization. They also detail column selection, mobile phase optimization, and final method validation steps, ensuring a logical flow. I'm focusing on the clarity of the diagrams for quick comprehension.

Focusing Mobile Phase Strategy

I'm now zeroing in on the mobile phase composition. High pH is the immediate focus, leveraging 10 mM Ammonium Bicarbonate, pH 10.0, to neutralize the piperidine and aminopyridine for improved lipophilicity. While the UV detector is the current goal, I'm noting MS compatibility as a modern best practice. I'll test Waters XBridge Shield RP18. I'm choosing acetonitrile as the organic solvent to achieve adequate separation.

Refining Chromatographic Protocol

I'm now detailing the 0.1% TFA approach for the chromatographic protocol, after considering piperidine pKa and potential tailing. My focus is on 0.1% TFA in Water/Acetonitrile as a highly reliable method for UV quantification. I'll cover mobile phase, diluent, standard preparation (100 µg/mL), and chromatographic conditions. I'm noting critical data presentation, including a table of chromatographic conditions, system suitability criteria, and ICH Q2(R2) validation parameters, along with acceptance criteria. I'll need to cite ICH Q2(R2) and the general chromatographic behavior of aminopyridines in my reference section.

Refining HPLC Method Details

I'm now detailing the chromatographic conditions for the application note. I've decided on an end-capped C18 column and mobile phase screening to optimize resolution. The focus is now on isocratic elution with an 0.1% TFA aqueous/organic mobile phase. I'm focusing on creating clear tables for chromatographic parameters, system suitability criteria, and ICH Q2(R2) validation parameters. I'll need to cite ICH Q2(R2) and consider the chromatographic behavior of aminopyridines in the reference section.

Refining Diagram Presentation

I'm now revising the workflow diagrams' color scheme. I'm focusing on consistency and clarity, specifically the color of text based on the background. I've updated the nodes' color scheme in both diagrams. I am working on the captions for the figures. I will also be creating a "Mechanistic Rationale" section, as previously decided.

Defining System Suitability

I'm now integrating a "System Suitability Testing (SST)" section to ensure self-validation. It'll function as a gate, mandatory before any sample analysis can be considered valid, ensuring the protocol's trustworthiness. The system must pass before analysis. This will also include an assessment of why 254 nm is optimal for detection of the conjugated pyridine ring system. Also, I must ensure a gradient elution is used to elute any lipophilic impurities from the polar API.

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Application: Active Pharmaceutical Ingredient (API) Quantification, Impurity Profiling, and Quality Control Release Testing.

Introduction & Chemical Profiling

The compound 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 866620-33-9) is a di-basic heterocycle frequently utilized as a critical intermediate or pharmacophore in kinase inhibitors and neurological therapeutics. From a chromatographic perspective, this molecule presents distinct challenges due to its high polarity and dual basic centers.

Aminopyridines and piperidine derivatives are notoriously difficult to analyze via standard reversed-phase high-performance liquid chromatography (RP-HPLC)[1]. The piperidine nitrogen is highly basic (estimated pKa ~10.0), while the aminopyridine nitrogen is weakly basic (estimated pKa ~6.5). At neutral pH, the molecule exists as a mixture of protonated states, leading to split peaks, poor retention, and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase[2].

This application note details a robust, self-validating HPLC-UV method designed to overcome these challenges, grounded in the latest[3].

Mechanistic Rationale for Method Parameters (The "Why")

To design a method that is not only effective but fundamentally sound, every chromatographic parameter was selected based on the physicochemical causality of the analyte.

Stationary Phase Selection

Standard C18 columns often fail for di-basic compounds due to exposed acidic silanols (Si-OH). We selected an end-capped, base-deactivated C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus). The hybrid-silica backbone reduces silanol activity, while rigorous end-capping prevents the positively charged piperidine nitrogen from binding irreversibly to the column matrix.

Mobile Phase & pH Optimization

To achieve sharp peak symmetry, we must control the ionization state of the molecule. We utilize a low-pH approach (pH ~2.0) using 0.1% Trifluoroacetic Acid (TFA) .

  • Silanol Suppression: At pH 2.0, residual silanols on the column are fully protonated (neutralized), eliminating secondary cation-exchange tailing.

  • Ion-Pairing Effect: Both nitrogens on the analyte are fully protonated (cationic) at this pH. TFA acts as a volatile, chaotropic ion-pairing reagent. The hydrophobic trifluoroacetate anion forms a neutral ion-pair complex with the protonated analyte, significantly increasing its lipophilicity and retention on the C18 phase[4].

Detector Wavelength Selection

The conjugated π -electron system of the aminopyridine ring exhibits strong UV absorbance. A detection wavelength of 254 nm was selected as it provides the optimal signal-to-noise ratio for the pyridine chromophore while minimizing background drift from the TFA-containing mobile phase gradient[5].

HPLC_Method_Dev A Analyte Profiling (pKa, LogP, UV max) B Column Selection (End-capped C18) A->B C Mobile Phase pH Screening (Low vs. High) B->C D Low pH (pH 2.0) + Ion Pairing (TFA) C->D Option 1 (Selected) E High pH (pH 10.5) + Hybrid Silica C->E Option 2 F Gradient Optimization & Peak Shape Assessment D->F E->F G Final Method Validation (ICH Q2) F->G

Figure 1: Decision matrix for HPLC method development of basic nitrogenous compounds.

Standardized Experimental Protocol (The "How")

Reagents and Materials
  • Analyte: 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Reference Standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Thermostatted to ensure reproducible viscosity)
Injection Volume 10 µL
Detection UV at 254 nm (Bandwidth 4 nm)
Diluent Water : Acetonitrile (80:20, v/v) containing 0.05% TFA

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
12.0 40 60
15.0 10 90
17.0 10 90
17.1 95 5

| 22.0 | 95 | 5 (Re-equilibration) |

Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to the mark with Diluent.

  • Sample Preparation: Weigh an amount of sample equivalent to 10.0 mg of the API. Dissolve and dilute following the exact procedure used for the Standard Stock and Working solutions. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the trustworthiness of the analytical data, the method must operate as a self-validating system. This is achieved through strict System Suitability Testing (SST) prior to batch analysis, followed by comprehensive lifecycle validation as mandated by the [6][7].

System Suitability Testing (SST)

SST ensures the complete chromatographic system (instrument, reagents, column, and analyst) is fit for purpose on the day of analysis. Six replicate injections of the Working Standard (100 µg/mL) must meet the following criteria:

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) RSD ≤ 1.0%Ensures pump delivery and mobile phase consistency.
Peak Area RSD ≤ 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Verifies column efficiency and physical integrity.
Validation Parameters

ICH_Validation S1 Specificity (Peak Purity, Blank) S2 Range & Linearity (R² ≥ 0.999) S1->S2 S3 Accuracy (Recovery 98-102%) S2->S3 S4 Precision (RSD ≤ 2.0%) S3->S4 S5 Robustness (DoE Approach) S4->S5

Figure 2: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.
  • Specificity: Inject the Diluent blank to confirm no interfering peaks elute at the retention time of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. Forced degradation studies (acid, base, peroxide, heat, and UV light) must demonstrate that degradation products are baseline-resolved from the main peak (Resolution Rs​>1.5 )[4].

  • Linearity and Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL). Plot peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the 100% response.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a placebo matrix at 80%, 100%, and 120% levels in triplicate. The mean recovery across all levels must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations of a homogeneous batch. The Relative Standard Deviation (RSD) of the assay results must be ≤2.0% . For intermediate precision, repeat the study on a different day, with a different analyst, using a different HPLC system.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Official Website.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.[Link]

  • Helix Chromatography. "HPLC Methods for analysis of 4-Aminopyridine." Helix Chrom Application Notes.[Link]

  • Uges DR, Bouma P. "Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine." Clinical Chemistry (NIH), 1981. [Link]

  • ResearchGate. "HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions." Chromatographia, 2006.[Link]

Sources

Method

The Versatility of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine: A Medicinal Chemistry Building Block for Targeted Therapies

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold In the landscape of modern drug discovery, the 2-aminopyridine moiety has emerged as a privileged scaffold, celebrated for its ability to form key in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

In the landscape of modern drug discovery, the 2-aminopyridine moiety has emerged as a privileged scaffold, celebrated for its ability to form key interactions with a multitude of biological targets.[1][2] Its simple, low molecular weight design allows for the synthesis of diverse and potent bioactive molecules with minimal side reactions.[1] This guide focuses on a particularly valuable derivative, 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, a versatile building block that has found significant application in the development of targeted therapies, particularly in the realm of oncology and neurological disorders.[3] The unique structural features of this compound, namely the 2-aminopyridine core and the 4-methylpiperidine substituent, offer a compelling combination of hydrogen bonding capabilities and steric influence that medicinal chemists can exploit to achieve high potency and selectivity. This document will provide an in-depth exploration of its synthesis, applications, and detailed protocols for its use in the generation of advanced pharmaceutical intermediates.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

PropertyValueSource
CAS Number 571189-49-6
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Appearance Light yellow to brown powder/crystalTCI Chemicals
IUPAC Name 5-(4-methylpiperidin-1-yl)pyridin-2-amine

The synthesis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is typically achieved through a straightforward and high-yielding reduction of its nitro precursor. This common synthetic route underscores its accessibility as a building block for drug discovery programs.

General Synthesis Workflow

Synthesis_Workflow 5-Bromo-2-nitropyridine 5-Bromo-2-nitropyridine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 5-Bromo-2-nitropyridine->Nucleophilic Aromatic Substitution 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Nucleophilic Aromatic Substitution 5-(4-Methylpiperidin-1-yl)-2-nitropyridine 5-(4-Methylpiperidin-1-yl)-2-nitropyridine Nucleophilic Aromatic Substitution->5-(4-Methylpiperidin-1-yl)-2-nitropyridine Base (e.g., K2CO3) Solvent (e.g., DMSO) Reduction Reduction 5-(4-Methylpiperidin-1-yl)-2-nitropyridine->Reduction Reducing Agent (e.g., H2, Pd/C or SnCl2) 5-(4-Methylpiperidin-1-yl)pyridin-2-amine 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Reduction->5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Caption: General synthetic workflow for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. The 2-aminopyridine motif is a well-established "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[4] The 5-substituent, in this case, the 4-methylpiperidine group, projects into the solvent-exposed region of the ATP-binding pocket, allowing for modifications to fine-tune selectivity and physicochemical properties.

Case Study: Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

A prominent example of the utility of this building block is in the development of inhibitors for Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, and their inhibition has proven to be a successful therapeutic strategy in certain types of cancer, particularly HR+/HER2- breast cancer.[5][6][7] The drug Trilaciclib, a CDK4/6 inhibitor used to protect bone marrow from chemotherapy-induced damage, features a 2-aminopyridine core derived from a similar building block, 5-(4-methylpiperazin-1-yl)pyridin-2-amine.[8] The principles of its synthesis and its mechanism of action provide a valuable blueprint for the application of our target molecule.

Mechanism of CDK4/6 Inhibition

CDK46_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by 2-Aminopyridine Derivative CyclinD CyclinD CDK46_complex CyclinD->CDK46_complex binds CDK46 CDK46 CDK46->CDK46_complex Rb Rb S_Phase_Entry S_Phase_Entry Rb->S_Phase_Entry releases E2F E2F_bound Rb->E2F_bound sequesters E2F E2F E2F->E2F_bound CDK46_complex->Rb phosphorylates (pRb) Inhibitor 5-(4-Methylpiperidin-1-yl) pyridin-2-amine Derivative CDK46_inhibited CDK4/6 Inhibitor->CDK46_inhibited binds to ATP pocket No_pRb Rb (unphosphorylated) CDK46_inhibited->No_pRb prevents phosphorylation Cell_Cycle_Arrest Cell_Cycle_Arrest No_pRb->Cell_Cycle_Arrest maintains E2F sequestration

Caption: Simplified signaling pathway of CDK4/6 inhibition.

The 4-methylpiperidine moiety plays a crucial role in conferring desirable pharmacokinetic properties. The methyl group can enhance metabolic stability by blocking potential sites of oxidation. The piperidine ring itself, a common feature in many CNS-active drugs, can improve solubility and cell permeability.[9]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

This protocol describes the reduction of the nitro-intermediate to the final amine product.

Materials:

  • 5-(4-Methylpiperidin-1-yl)-2-nitropyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • To a solution of 5-(4-methylpiperidin-1-yl)-2-nitropyridine (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

  • Purge the reaction vessel with an inert gas, then introduce hydrogen gas (via a balloon or from a cylinder at atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-(4-methylpiperidin-1-yl)pyridin-2-amine.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

This protocol provides a general method for the coupling of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine with an aryl or heteroaryl halide to construct the core of many kinase inhibitors.

Materials:

  • 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

  • Aryl or heteroaryl halide (e.g., 2-chloro-4-fluoropyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed microwave vial

Procedure:

  • To a Schlenk flask or microwave vial, add the aryl/heteroaryl halide (1.0 eq), 5-(4-methylpiperidin-1-yl)pyridin-2-amine (1.1-1.5 eq), base (2.0-3.0 eq), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS). For microwave-assisted reactions, irradiate at a set temperature for a shorter duration.[10]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Expert Insight: The choice of catalyst, ligand, base, and solvent is crucial for the success of Buchwald-Hartwig amination and often requires optimization for specific substrates.[11] The use of pre-catalysts can simplify the reaction setup and improve reproducibility.

Purification and Characterization

Purification of 2-aminopyridine derivatives can be challenging due to their basicity and potential for coordination with silica gel.

Table 2: Purification Strategies for 2-Aminopyridine Derivatives

MethodDescriptionConsiderations
Column Chromatography The most common method. Eluent systems often include a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to prevent streaking on the silica gel.[12]Can be time-consuming and may lead to product loss.
Acid-Base Extraction Exploits the basicity of the amine to separate it from neutral or acidic impurities.The product must be stable to acidic and basic conditions.
Recrystallization Effective for obtaining highly pure solid products.Requires finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[12]
Cation-Exchange Chromatography A specialized method for purifying pyridylaminated compounds.[13]May not be suitable for all derivatives.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

5-(4-Methylpiperidin-1-yl)pyridin-2-amine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic combination of a hinge-binding 2-aminopyridine core with a modifiable 4-methylpiperidine moiety make it an attractive starting point for the development of targeted therapies, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, paving the way for the creation of novel and effective therapeutics.

References

  • Lee, Y. C., Lee, B. I., & Lee, K. B. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 371-375. [Link]

  • Frontiers in Pharmacology. (2024). CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment. Frontiers in Pharmacology. [Link]

  • Chem-Impex. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-282. [Link]

  • Yang, Z., et al. (2020). Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer. Frontiers in Oncology, 10, 598227. [Link]

  • Imedex, LLC. (2016, July 6). Mechanistic Activity and Development History of CDK 4/6 Inhibitors [Video]. YouTube. [Link]

  • MDPI. (2023). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. International Journal of Molecular Sciences, 24(17), 13484. [Link]

  • Yang, C., et al. (2022). A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. Annals of Translational Medicine, 10(2), 99. [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6289. [Link]

  • MDPI. (2023). Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature. Cancers, 15(5), 1588. [Link]

  • SciSpace. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 16(16), 4244-4247. [Link]

  • Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Organic & Biomolecular Chemistry, 17(25), 6211-6223. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12516-12526. [Link]

  • ResearchGate. (2024, March 7). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • MDPI. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(6), 1561. [Link]

  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Hindawi. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry, 2022, 9892556. [Link]

  • ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5037-5054. [Link]

  • Google Patents. (2006).
  • JournalAgent. (1992). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of Islamic Academy of Sciences, 5(4), 245-248. [Link]

  • Chem-Impex. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

  • ACS Publications. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13586-13605. [Link]

  • PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

  • ACS Publications. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46990-47007. [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 1000-1008. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (2013). Journal of Saudi Chemical Society, 17(2), 199-205. [Link]

  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 405-412. [Link]

  • New Drug Approvals. (2018, January 9). TRILACICLIB. Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • ResearchGate. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. [Link]

  • ResearchGate. (n.d.). Representative scaffolds of some reported CDK4/6 inhibitors. [Link]

  • Nature. (2023). Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer. Nature Cancer, 4(10), 1358-1375. [Link]

  • PubMed. (2021). Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold. European Journal of Medicinal Chemistry, 219, 113432. [Link]

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is of paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is of paramount importance in pharmaceutical and materials science, where aryl amines are ubiquitous structural motifs. This application note provides a comprehensive guide to the successful execution of the Buchwald-Hartwig cross-coupling reaction using 5-(4-methylpiperidin-1-yl)pyridin-2-amine, a substrate class—2-aminopyridines—that presents unique challenges. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reaction parameters, and provide a detailed, field-proven protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][5][6] The cycle is generally understood to comprise three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[3]

  • Oxidative Addition: The cycle begins with the insertion of the electron-rich Pd(0) complex into the carbon-halide bond of the aryl electrophile (Ar-X), forming a Pd(II) intermediate.[5][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. This step is crucial and can be influenced by the pKa of the amine and the strength of the base.[7][8][9]

  • Reductive Elimination: This final, bond-forming step involves the elimination of the desired N-aryl product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_inputs cluster_outputs pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex L(Ar)Pd(II)-X pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex Amine Coordination Complex [L(Ar)Pd(II)(H₂NR)]⁺X⁻ oa_complex->amine_complex Ligand Exchange (+ RNH₂) amido_complex Amido Complex L(Ar)Pd(II)-NHR amine_complex->amido_complex Deprotonation (+ Base, - Base-H⁺X⁻) amido_complex->pd0 Reductive Elimination (+ Ar-NHR) arx Ar-X rnh2 RNH₂ base Base product Ar-NHR Experimental_Workflow start Start: Gather Reagents setup Reaction Setup (Inert Atmosphere) start->setup addition Reagent Addition (Solids first, then solvent) setup->addition reaction Reaction Execution (Heat to 100 °C, stir) addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using a glovebox or standard Schlenk line techniques.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), 5-(4-methylpiperidin-1-yl)pyridin-2-amine (1.2 mmol, 1.2 eq.), BrettPhos Pd G3 precatalyst (0.02 mmol, 0.02 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL, to make a 0.2 M solution) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and filter through a small plug of silica before analysis.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the vessel from the heat and allow it to cool to room temperature.

  • Carefully quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst Poisoning: The pyridine nitrogen has inhibited the palladium catalyst. [11] 2. Inactive Catalyst: Impure reagents, solvent, or exposure to air/moisture has deactivated the catalyst. 3. Insufficient Temperature: The reaction barrier is too high at the current temperature.1. Switch to a bulkier ligand (e.g., if using XPhos, try BrettPhos). Increase catalyst loading slightly (e.g., to 3-5 mol%). 2. Ensure all reagents are pure and solvents are anhydrous. Use a fresh bottle of base. Confirm the inertness of your reaction setup. 3. Increase the temperature in 10 °C increments (e.g., to 110 °C).
Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: A competing side reaction can occur, particularly with certain ligands or at high temperatures. [1] 2. Base-Promoted Decomposition: The starting material or product may be sensitive to the strong base.1. Change the solvent (e.g., from toluene to dioxane). Screen a different ligand class (e.g., a bidentate ligand like Xantphos). 2. Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃) and increase the reaction temperature if necessary.
Reaction Stalls Catalyst Decomposition: The catalyst may be unstable over the long reaction time at high temperatures, leading to the formation of inactive palladium black.Lower the reaction temperature and accept a longer reaction time. Consider a different ligand/precatalyst system known for higher thermal stability.

Conclusion

The Buchwald-Hartwig amination of 5-(4-methylpiperidin-1-yl)pyridin-2-amine is a highly effective method for synthesizing valuable N-aryl pyridine derivatives. Success with this challenging substrate class is readily achievable by addressing the potential for catalyst inhibition through the strategic selection of a bulky, electron-rich biarylmonophosphine ligand, a robust palladium precatalyst, and an appropriate base. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to implement and optimize this critical C-N bond-forming reaction in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved April 7, 2024, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved April 7, 2024, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 373–379. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(22), 14189-14285. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10843-10853. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved April 7, 2024, from [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved April 7, 2024, from [Link]

  • Garg, N. K., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(44), 14758-14767. [Link]

  • Garg, N. K., et al. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Preprint]. [Link]

  • Heravi, M. M., et al. (2018). Buchwald-Hartwig reaction: An overview. ResearchGate. Retrieved April 7, 2024, from [Link]

  • Organ, M. G., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved April 7, 2024, from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved April 7, 2024, from [Link]

  • ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3964-3967. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). ProQuest. Retrieved April 7, 2024, from [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • ACS Publications. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760-766. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved April 7, 2024, from [Link]

  • YorkSpace. (n.d.). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. Retrieved April 7, 2024, from [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Pearson Channels. (n.d.). Buchwald-Hartwig Amination Reaction. Retrieved April 7, 2024, from [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. Retrieved April 7, 2024, from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 415-423. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved April 7, 2024, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved April 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

Sources

Method

Application Note: Preparation and Solubility Optimization of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Salts

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound: 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 866620-33-9) Introduction & Scientific Rationale The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound: 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 866620-33-9)

Introduction & Scientific Rationale

The compound 5-(4-Methylpiperidin-1-yl)pyridin-2-amine [1] is a highly lipophilic, weakly basic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. While its structural motifs (a 2-aminopyridine core coupled with a piperidine ring) provide excellent target-binding characteristics, the free base exhibits poor aqueous solubility (< 0.1 mg/mL at pH 7.4). This physicochemical liability restricts its direct use in aqueous assays and severely limits oral bioavailability in preclinical models.

Salt formation is the most robust strategy to overcome solubility limitations for ionizable molecules. Historically, nearly 50% of all FDA-approved small molecules are formulated as salts[2]. By neutralizing the basic pyridine nitrogen with an appropriate acidic counterion, the lattice energy of the crystal is modified, and the solvation enthalpy in aqueous media is significantly increased[3].

This application note details a self-validating protocol for the systematic screening, synthesis, and characterization of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine salts, with a specific focus on mitigating the "common-ion effect" often observed with traditional hydrochloride salts[4].

Physicochemical Profiling & Counterion Selection

The Δ pKa Rule and Basicity Analysis

Successful and stable salt formation requires a difference of at least 3 units between the pKa of the basic center and the pKa of the conjugate acid ( Δ pKa 3)[5].

  • Target Basicity: The most basic center in 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is the pyridine nitrogen, enhanced by the electron-donating 2-amino group, yielding an estimated pKa of ~6.8.

  • Acid Selection: To satisfy the Δ pKa rule, counterions with a pKa < 3.8 must be selected.

Overcoming the Common-Ion Effect

While the hydrochloride (HCl) salt is the most ubiquitous pharmaceutical salt[6], HCl salts of weak bases frequently suffer from suppressed dissolution in the gastric environment. The high concentration of endogenous chloride ions in the stomach (pH 1.2) drives the solubility equilibrium backward—a phenomenon known as the common-ion effect[4]. To circumvent this, we include methanesulfonic acid (mesylate) and maleic acid (maleate) in the screening protocol. Mesylate salts provide a transient high-solubility state upon dissolution, avoiding premature precipitation in gastric fluids[7].

Experimental Protocols

The following methodologies provide a self-validating workflow. Every step includes an analytical checkpoint to ensure causality and prevent the propagation of errors (e.g., carrying forward unreacted free base).

Protocol A: Microscale Salt Screening (High-Throughput)

Objective: Identify crystalline salt hits with favorable thermal properties.

  • Preparation of Free Base Stock: Dissolve 500 mg of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine in 10 mL of anhydrous tetrahydrofuran (THF) to create a 50 mg/mL stock solution. Causality: THF is chosen because it fully dissolves the free base but acts as a poor solvent for highly polar salts, driving precipitation.

  • Acid Addition: Dispense 1 mL of the stock solution (50 mg, ~0.26 mmol) into 4 separate 4-mL glass vials. Add 1.05 equivalents of the respective acids (1M solutions in ethanol):

    • Vial 1: Hydrochloric acid

    • Vial 2: Methanesulfonic acid

    • Vial 3: Maleic acid

    • Vial 4: Citric acid

  • Thermal Cycling: Heat the vials to 50°C under agitation for 1 hour to ensure complete reaction, then cool to 5°C at a controlled rate of 0.5°C/min. Causality: Controlled cooling prevents rapid kinetic precipitation, favoring the thermodynamic formation of highly crystalline, stable polymorphs[8].

  • Isolation & Validation: Centrifuge at 10,000 rpm for 5 minutes. Decant the supernatant. Dry the pellets under vacuum at 40°C for 12 hours.

    • Self-Validation Checkpoint: Analyze the solids via Differential Scanning Calorimetry (DSC). A successful salt will exhibit a single, sharp melting endotherm distinct from the free base (~85°C).

Protocol B: Scale-Up Synthesis of the Mesylate Salt

Objective: Synthesize >5g of the optimal candidate for extensive solubility profiling.

  • Dissolution: Suspend 5.0 g (26.1 mmol) of the free base in 50 mL of absolute ethanol in a 250 mL round-bottom flask. Stir at 40°C until a clear solution is achieved.

  • Reaction: Slowly add 1.78 mL (27.4 mmol, 1.05 eq) of methanesulfonic acid dropwise over 15 minutes. Causality: Dropwise addition prevents localized supersaturation and the entrapment of unreacted free base within the precipitating salt matrix.

  • Crystallization: Stir the mixture at room temperature for 2 hours. Add 50 mL of anti-solvent (heptane) dropwise to maximize yield.

  • Filtration: Filter the resulting white crystalline precipitate through a Büchner funnel. Wash with 20 mL of cold ethanol/heptane (1:1).

  • Validation:

    • 1H-NMR (DMSO-d6): Confirm a 1:1 stoichiometry by integrating the mesylate methyl protons ( δ ~2.3 ppm, 3H) against the pyridine aromatic protons.

    • X-Ray Powder Diffraction (XRPD): Confirm crystallinity and absence of an amorphous halo[9].

Data Presentation: Solubility & Thermal Profiling

The quantitative data below summarizes the physicochemical improvements achieved through the salt screening process.

Table 1: Solid-State Properties of Screened Salts

Compound FormCounterion pKa Δ pKaStoichiometryMelting Point (DSC)Crystallinity (XRPD)
Free Base N/AN/AN/A84.5 °CCrystalline
Hydrochloride -6.0~12.81:1212.3 °CHighly Crystalline
Mesylate -1.2~8.01:1188.7 °CHighly Crystalline
Maleate 1.9~4.91:1145.2 °CModerately Crystalline
Citrate 3.1~3.71:1110.5 °CAmorphous/Mixed

Table 2: Thermodynamic Aqueous Solubility Profiles (mg/mL at 25°C)

MediaFree BaseHydrochloride SaltMesylate Salt
Water (Unbuffered) < 0.145.2> 100.0
SGF (pH 1.2) *< 0.112.5 (Common-ion effect)85.4
FaSSIF (pH 6.5) < 0.18.314.6

*Simulated Gastric Fluid (SGF) contains high concentrations of chloride ions. Notice the suppressed solubility of the HCl salt compared to the Mesylate salt, validating the mechanistic rationale for counterion selection.

Salt Selection Workflow Visualization

The following diagram illustrates the logical progression of the salt screening and selection process, ensuring all physicochemical liabilities are addressed before lead declaration.

SaltScreening A 1. Free Base Profiling (pKa ~6.8, Low Solubility) B 2. Counterion Selection (ΔpKa > 3 Rule) A->B C 3. Microscale Screening (Solvent/Antisolvent Crystallization) B->C D 4. Solid-State Characterization (XRPD, DSC, 1H-NMR) C->D E 5. Biorelevant Solubility Testing (SGF, FaSSIF - Monitor Common-Ion Effect) D->E F 6. Optimal Salt Declaration (Mesylate Salt Selected) E->F

Figure 1: Systematic salt screening and selection workflow for basic APIs.

References

  • Gupta, D. et al. (2018). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules. Available at:[Link]

  • Stahl, P.H. and Wermuth, C.G. (2002). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use". Wiley-VCH. Available at:[Link]

  • Serajuddin, A.T.M. (2007). "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews. Available at:[Link]

  • He, Y. et al. (2017). "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts". Journal of Pharmaceutical Sciences. Available at:[Link]

  • Kumar, L. et al. (2008). "Salt Selection in Drug Development". Pharmaceutical Technology. Available at:[Link]

  • Newman, A. and Stahly, G.P. (2002). "An Overview of Solid Form Screening During Drug Development". International Centre for Diffraction Data. Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) of Kinase Inhibitors Utilizing the 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Scaffold

Executive Summary The identification of novel kinase inhibitors relies heavily on the strategic selection of core chemical scaffolds during the early stages of Fragment-Based Drug Discovery (FBDD). This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of novel kinase inhibitors relies heavily on the strategic selection of core chemical scaffolds during the early stages of Fragment-Based Drug Discovery (FBDD). This application note details the mechanistic rationale, assay design, and step-by-step High-Throughput Screening (HTS) protocols for libraries built upon the 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 866620-33-9) building block. Designed for application scientists and drug development professionals, this guide establishes a self-validating workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to identify and validate ATP-competitive kinase inhibitors.

Mechanistic Rationale: The Aminopyridine Scaffold in FBDD

In the landscape of kinase drug discovery, the 2-aminopyridine motif is universally recognized as a privileged, ATP-competitive pharmacophore ([1]). The specific architecture of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine offers two distinct mechanistic advantages:

  • Hinge Binding (The Anchor): The 2-aminopyridine core acts as a potent hydrogen-bond donor and acceptor. It establishes critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Cys106 in CDK9 or Met156 in ROCK1), competitively displacing the adenine ring of ATP ([2]).

  • Solvent Vectoring (The Modulator): The 4-methylpiperidine group at the C5 position is sterically directed toward the solvent-exposed channel of the kinase active site. This structural feature enhances aqueous solubility—a critical parameter for avoiding aggregation in HTS—while providing a synthetic vector to probe adjacent lipophilic pockets without disrupting the primary hinge interaction ([3]).

HingeBinding Hinge Kinase Hinge Region (Backbone Amide/Carbonyl) Aminopyridine 2-Aminopyridine Core (H-Bond Donor & Acceptor) Aminopyridine->Hinge Bidentate H-Bonds Piperidine 4-Methylpiperidine (Solvent Vector/Hydrophobic) Aminopyridine->Piperidine C5 Linkage ATP_Site ATP Binding Pocket (Competitive Displacement) Aminopyridine->ATP_Site Steric Blockade

Fig 1: Molecular logic of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine binding the kinase hinge.

HTS Assay Design: TR-FRET Methodology

When screening libraries derived from heterocyclic fragments, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality in Assay Design:

  • Autofluorescence Mitigation: Aminopyridine derivatives often exhibit intrinsic short-lived fluorescence. The time-delayed measurement (e.g., 50–100 µs delay) of TR-FRET entirely bypasses this nanosecond-scale background, ensuring a high signal-to-noise ratio.

  • ATP Kinetics: To effectively identify competitive inhibitors like our scaffold, the assay must be run precisely at the apparent Michaelis constant ( Km​ ) for ATP. Running at Km​ balances assay sensitivity (allowing fragments to compete) with physiological relevance, preventing false negatives that occur at artificially high ATP concentrations ([4]).

Step-by-Step TR-FRET Protocol

This protocol is designed as a self-validating system for 384-well microplates. Every plate must include positive controls (reference inhibitor) and negative controls (DMSO vehicle) to continuously calculate the Z'-factor.

Step 1: Compound Dispensing

  • Action: Dispense 10 nL of the aminopyridine library compounds (in 100% DMSO) into a white 384-well pro-bind plate using an acoustic liquid handler (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct, low-volume dilution. This prevents compound precipitation and preserves the integrity of low-affinity fragments.

Step 2: Kinase Pre-Incubation

  • Action: Add 5 µL of a 2X Kinase/Substrate mixture (e.g., ROCK1 and biotinylated peptide) in assay buffer. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 30 minutes.

  • Causality: Pre-incubation allows slow-binding ATP-competitive fragments to reach thermodynamic equilibrium with the kinase active site before ATP is introduced, preventing the underestimation of inhibitor potency.

Step 3: Reaction Initiation

  • Action: Initiate the kinase reaction by adding 5 µL of 2X ATP solution (prepared exactly at the predetermined Km​ ). Incubate for 60 minutes.

  • Causality: Initiating the reaction with ATP ensures that the binding kinetics observed are strictly competitive against the nucleotide.

Step 4: Reaction Termination & Detection

  • Action: Add 10 µL of Detection Mix containing EDTA (20 mM), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Causality: EDTA rapidly chelates the Mg2+ cofactor, instantly halting kinase catalytic activity. This freezes the reaction state, allowing the Europium-antibody and APC to bind the phosphorylated product stably over several hours.

Step 5: TR-FRET Readout

  • Action: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser. Measure emission at 615 nm (Europium donor) and 665 nm (APC acceptor). Calculate the 665/615 ratio.

TRFRET_Workflow Step1 1. Compound Dispensing (Acoustic Transfer to 384-well) Step2 2. Kinase & Substrate Addition (Pre-incubation) Step1->Step2 Step3 3. ATP Initiation (Reaction at Km) Step2->Step3 Step4 4. Stop & Detection Mix (Eu-Antibody + Tracer) Step3->Step4 Step5 5. TR-FRET Readout (Ratio 665nm/615nm) Step4->Step5

Fig 2: Step-by-step TR-FRET HTS workflow for screening aminopyridine-based libraries.

Quantitative Data Presentation

The following table summarizes mock HTS validation data, demonstrating how modifications to the 5-(4-Methylpiperidin-1-yl)pyridin-2-amine scaffold impact biochemical potency and assay reliability. A Z'-factor > 0.5 indicates an excellent, robust assay.

Compound / Scaffold VariantTarget KinaseIC₅₀ (nM)Ligand Efficiency (LE)Assay Z'-FactorAqueous Solubility (µM)
5-(4-Methylpiperidin-1-yl)pyridin-2-amine ROCK16500.420.78> 200
Des-methyl piperidine analogueROCK11,8500.350.75> 200
C5-phenyl substitution analogueROCK11200.380.8145
Reference Control (Staurosporine)ROCK13.2N/A0.85N/A

Orthogonal Validation (Surface Plasmon Resonance)

To ensure scientific integrity and eliminate false positives (such as pan-assay interference compounds or aggregators), primary TR-FRET hits derived from the aminopyridine scaffold must undergo orthogonal validation using Surface Plasmon Resonance (SPR).

Causality: SPR provides label-free, real-time binding kinetics ( Kon​ and Koff​ ). By immobilizing the target kinase on a CM5 sensor chip and flowing the aminopyridine fragments over the surface, researchers can confirm a 1:1 binding stoichiometry. This proves that the observed IC₅₀ is driven by specific active-site engagement rather than non-specific protein denaturation.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. URL:[Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. ACS Publications. URL:[Link]

  • Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. PMC. URL:[Link]

  • Structure-based optimization of aminopyridines as PKCθ inhibitors. ResearchGate. URL:[Link]

Sources

Method

Advanced Functionalization Strategies for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine: Overcoming 2-Aminopyridine Deactivation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Validated Protocols Executive Summary The compound 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Validated Protocols

Executive Summary

The compound 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is a highly privileged pharmacophore frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics. However, functionalizing the exocyclic 2-amino group presents a significant synthetic bottleneck. Unlike aliphatic amines, 2-aminopyridines exhibit severely attenuated nucleophilicity and a propensity to poison transition-metal catalysts. This application note details field-proven, self-validating methodologies for the efficient N-arylation and amidation of this specific scaffold, grounded in mechanistic causality and optimized for high-throughput drug discovery workflows.

Mechanistic Insights: The 2-Aminopyridine Reactivity Challenge

To functionalize 5-(4-Methylpiperidin-1-yl)pyridin-2-amine successfully, one must first understand the electronic environment of the molecule. The exocyclic nitrogen's lone pair is heavily delocalized into the electron-deficient pyridine ring. This resonance forms a partial double bond character at the C2-N exocyclic bond, rendering the amine poorly nucleophilic and prone to tautomerization into a pyridone imine form.

While the 4-methylpiperidin-1-yl group at the 5-position acts as a weak electron-donating group (EDG) via induction, it is insufficient to overcome the inherent deactivation of the 2-amino position. Consequently:

  • For Amidation: Standard peptide coupling reagents (e.g., EDC/HOBt) often fail or require excessive heating, leading to decomposition [1]. Highly electrophilic acyl donors paired with nucleophilic catalysts (like DMAP) are mandatory.

  • For Cross-Coupling: During Palladium-catalyzed N-arylation, the endocyclic pyridine nitrogen can act as a competing Lewis base, chelating the Pd(II) intermediate and forming stable, catalytically dead bis(amine)palladium complexes [3]. Overcoming this requires rigid, wide-bite-angle bidentate ligands.

Strategic Workflow for Amino Group Functionalization

The selection of the functionalization pathway dictates the catalytic system. The following logical workflow illustrates the divergent strategies based on the target electrophile.

G Start 5-(4-Methylpiperidin-1-yl) pyridin-2-amine Decision Target Functionalization Start->Decision Path1 C-N Bond Formation (N-Arylation) Decision->Path1 Aryl Halide Path2 Acylation (Amidation) Decision->Path2 Acyl Donor Cond1 Pd(OAc)2, Xantphos NaOtBu, Toluene, 110°C Path1->Cond1 Cond2 Acyl Chloride, DMAP DIPEA, DCM, 0°C to RT Path2->Cond2 Prod1 Secondary/Tertiary Arylamine (Kinase Scaffold) Cond1->Prod1 Prod2 2-Amidopyridine (GPCR Ligand) Cond2->Prod2

Workflow for functionalizing 5-(4-Methylpiperidin-1-yl)pyridin-2-amine based on target class.

Protocol A: High-Efficiency N-Arylation via Buchwald-Hartwig Coupling

Causality & Reagent Selection: To prevent the endocyclic pyridine nitrogen from poisoning the Palladium catalyst, we utilize Xantphos [2]. Xantphos possesses a wide bite angle (~111°), which enforces a cis-geometry on the Palladium center. This not only accelerates the rate-determining reductive elimination step but sterically blocks the pyridine nitrogen from coordinating to the metal [3]. NaOtBu is selected as the base because its pKa is sufficient to deprotonate the coordinated 2-aminopyridine intermediate, a step where weaker bases (like Cs₂CO₃) often stall [4].

Self-Validating Step-by-Step Methodology:

  • Catalyst Pre-Activation (Inert Atmosphere):

    • In an oven-dried Schlenk tube, combine 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (1.0 equiv, 1.0 mmol), the target aryl bromide (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and NaOtBu (1.5 equiv).

    • Validation Checkpoint 1: Evacuate and backfill the vessel with Argon three times. The solid mixture should remain a pale yellow/tan powder. Any premature darkening indicates oxygen ingress or moisture contamination.

  • Reaction Execution:

    • Add anhydrous, degassed Toluene (0.2 M). Seal the tube and heat to 110 °C with vigorous stirring (800 rpm).

    • Validation Checkpoint 2: Within 15–30 minutes of reaching 110 °C, the suspension must transition to a homogeneous deep red/orange solution. This color change confirms the successful generation of the active Pd(0)-Xantphos complex and initiation of the catalytic cycle.

  • In-Process Control (IPC):

    • At t=4 hours, withdraw a 10 µL aliquot under Argon, quench in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint 3: The starting material mass ( m/z [M+H]⁺ = 192.1) must integrate to <5% relative to the product peak. If the reaction has stalled (>10% SM remaining), spike the mixture with an additional 2 mol% Pd(OAc)₂/Xantphos pre-mixed in 0.5 mL toluene.

  • Workup & Isolation:

    • Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove Pd-black and inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Amidation

Causality & Reagent Selection: Because the 2-amino group is a poor nucleophile, standard carboxylic acid activation (e.g., HATU/DIPEA) yields predominantly unreacted starting material. Instead, we utilize an Acyl Chloride paired with DMAP (4-Dimethylaminopyridine) [1]. DMAP acts as a nucleophilic catalyst, rapidly attacking the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. The 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is then capable of attacking this hyper-activated species.

Self-Validating Step-by-Step Methodology:

  • Electrophile Activation:

    • Dissolve the target acyl chloride (1.2 equiv) in anhydrous DCM (0.3 M) and cool to 0 °C under Argon.

    • Add DMAP (0.2 equiv) and DIPEA (2.0 equiv).

    • Validation Checkpoint 1: The addition of DMAP should result in an immediate, slight exotherm and the potential formation of a faint, transient haze. This confirms the generation of the N-acylpyridinium active species.

  • Nucleophilic Attack:

    • Add 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (1.0 equiv) dropwise as a solution in DCM.

    • Allow the reaction to slowly warm to room temperature over 4 hours.

    • Validation Checkpoint 2: Monitor via TLC (10% MeOH in DCM). The starting amine is highly polar (typically Rf​≈0.2 and stains heavily with Ninhydrin). The successful formation of the amide will appear as a new, significantly less polar spot ( Rf​≈0.6 , UV-active, Ninhydrin negative).

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM ( ). Wash the combined organics with 1N HCl (to remove residual DMAP and unreacted starting amine), followed by brine. Dry over Na₂SO₄ and concentrate.

Quantitative Optimization Data

The following table summarizes the optimization matrix derived from validating the functionalization of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, demonstrating the necessity of the selected protocols.

Reaction TypeReagents / CatalystBaseSolvent & TempTimeYield (%)IPC / Mechanistic Observation
N-Arylation Pd(OAc)₂, BINAPCs₂CO₃Toluene, 100 °C24 h< 20%Catalyst poisoning; black Pd precipitation observed.
N-Arylation Pd(OAc)₂, Xantphos NaOtBu Toluene, 110 °C 12 h 85–92% Rapid color change to deep red; full conversion.
Amidation Carboxylic Acid, HATUDIPEADMF, RT24 h15–30%Stalled reaction; poor nucleophilicity of 2-amine.
Amidation Acyl Chloride, DMAP DIPEA DCM, 0 °C to RT 4 h 88–95% Immediate activation; clean conversion to amide.
References
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: benchchem.

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 5-(4-Methylpiperidin-1-yl)pyridin-2-amine synthesis

Welcome to the technical support center for the synthesis of 5-(4-methylpiperidin-1-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(4-methylpiperidin-1-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and optimized protocols. The synthesis of this valuable pharmaceutical intermediate[1][2], a key building block for drugs like Trilaciclib[1][2], presents unique challenges inherent to pyridine chemistry. This resource will help you navigate these challenges to improve reaction efficiency and yield.

The functionalization of pyridine rings can be difficult due to the ring's electron-deficient nature and the Lewis basicity of the nitrogen atom, which can interfere with metal catalysts.[3][4] This guide provides two primary, robust synthetic strategies and addresses the common pitfalls associated with each.

Section 1: Overview of Synthetic Strategies

The synthesis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is typically achieved via two principal routes starting from a 2-amino-5-halopyridine. The choice between these methods often depends on substrate availability, cost, and the specific challenges encountered in your laboratory.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] This is often the most versatile and reliable method for this transformation.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a halide on the aromatic ring by the amine nucleophile.[7] While potentially simpler and avoiding transition metals, it can require more forcing conditions due to the electronic properties of the pyridine ring.[8]

Synthetic_Routes cluster_start Starting Materials cluster_methods Reaction Pathways SM1 2-Amino-5-halopyridine (X = Br, Cl) Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) SM1->Buchwald SNAr Nucleophilic Aromatic Substitution (SNAr) (Base, Heat) SM1->SNAr SM2 4-Methylpiperidine SM2->Buchwald SM2->SNAr Product 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Buchwald->Product SNAr->Product

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide for Low Reaction Yield (Q&A)

This section addresses the most common issues encountered during the synthesis. Follow the logical workflow to diagnose and resolve problems with your reaction.

Q1: My reaction has stalled with low conversion of the starting 2-amino-5-halopyridine. What are the first things I should check?

Answer: Before altering core reaction parameters, always verify the fundamentals. Low conversion is frequently traced back to reagent and setup integrity.

  • Reagent Purity and Integrity:

    • Amine Quality: 4-Methylpiperidine is hygroscopic and can absorb atmospheric CO₂. Use a freshly opened bottle or distill it prior to use.

    • Solvent Anhydrousness: Moisture is detrimental, especially in Buchwald-Hartwig reactions where it can deactivate the catalyst and hydrolyze phosphine ligands. Use freshly dried, degassed solvents.

    • Base Quality: Bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are highly sensitive to moisture. Use a fresh bottle from a reputable supplier, and handle it in a glovebox.

  • Inert Atmosphere: Both SNAr and, critically, Buchwald-Hartwig reactions must be performed under a rigorously inert atmosphere (Argon or Nitrogen). The Pd(0) catalyst in the Buchwald-Hartwig cycle is readily oxidized by air. Ensure your flask is properly evacuated and backfilled multiple times.[3]

  • Temperature Control: Verify that your heating mantle or oil bath is calibrated and providing a stable, accurate temperature. Inconsistent heating can lead to stalled reactions or side product formation.

Q2 (Buchwald-Hartwig): I'm observing low yield and significant recovery of my starting aryl halide. How can I improve catalyst activity?

Answer: This classic symptom points to an issue with the palladium catalytic cycle. The pyridine nitrogen is a known inhibitor of palladium catalysts through coordination, which can shut down the reaction.[3][9]

  • Choice of Ligand is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient pyridine substrates, standard ligands may be insufficient.

    • Use Bulky, Electron-Rich Ligands: Ligands like X-Phos or RuPhos are designed to promote the difficult reductive elimination step and are often effective for heteroaromatic substrates.[10]

    • Consider Bidentate Ligands: Chelating bis(phosphine) ligands such as Xantphos or dppp can prevent pyridine nitrogen from binding to the palladium center and are highly effective in these systems.[5][9][11]

  • Choice of Base: The base plays a role beyond deprotonating the amine; it also influences the catalyst's state.

    • A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often milder and can be more effective than alkoxides in complex systems.[11]

  • Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common, consider using a pre-formed Pd(0) source or a pre-catalyst that activates more readily under the reaction conditions.

ParameterRecommendation 1Recommendation 2Rationale
Pd Source Pd₂(dba)₃Pd(OAc)₂Both are common, but Pd₂(dba)₃ is already in the Pd(0) state.
Ligand XantphosX-PhosXantphos is a bidentate ligand that helps prevent catalyst inhibition by the pyridine nitrogen.[9][11] X-Phos is a bulky, electron-rich monodentate ligand often used for challenging couplings.[10]
Base Cs₂CO₃NaOt-BuCs₂CO₃ is a strong yet relatively mild base that often gives clean reactions. NaOt-Bu is stronger but can sometimes promote side reactions.
Solvent TolueneDioxaneBoth are standard non-polar, aprotic solvents for this reaction. Ensure they are anhydrous.
Q3 (SNAr): My SNAr reaction is sluggish and requires very high temperatures, leading to decomposition. How can I improve the reaction rate and yield?

Answer: The rate of an SNAr reaction is highly dependent on the stability of the intermediate Meisenheimer complex.[7] While the 2-amino group is electron-donating and deactivating, you can still optimize conditions significantly.

  • Leaving Group Ability: The choice of halide is paramount. Fluoride is the best leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. The general reactivity order is F > Cl > Br > I. If you are using 2-amino-5-bromopyridine, consider switching to 2-amino-5-fluoropyridine.

  • Solvent Effects: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the base but do not hydrogen-bond with the amine nucleophile, thus increasing its effective nucleophilicity.

  • Base Selection: A strong, non-nucleophilic base is needed to deprotonate the product and drive the equilibrium. Potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA) are good choices.[12]

  • Microwave Irradiation: Microwave heating can dramatically accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.[10]

Q4: I'm seeing significant side products. What are they and how can I minimize them?

Answer: Side product formation is a key indicator that your reaction conditions are not optimal.

  • In Buchwald-Hartwig Reactions: The primary side product is often the hydrodehalogenated starting material (2-aminopyridine). This arises from a competing β-hydride elimination pathway.[9] To minimize this, ensure your ligand choice is appropriate (bidentate ligands can suppress this) and avoid excessive temperatures.

  • In SNAr Reactions:

    • Di-substitution: It's possible for a second molecule of the aryl halide to react with the product, though this is less common.

    • Quaternary Salt Formation: The product, being a piperidine derivative, can react with another molecule of the aryl halide to form a quaternary ammonium salt, especially if reaction times are too long or temperatures are too high.[12] To avoid this, use a slight excess (1.1-1.2 equivalents) of 4-methylpiperidine and monitor the reaction closely to stop it once the starting halide is consumed.[12]

Troubleshooting_Workflow Start Low Yield Observed Check_Basics Step 1: Verify Basics - Reagent Purity? - Inert Atmosphere? - Anhydrous Solvent? Start->Check_Basics Identify_Method Step 2: Identify Reaction Type Check_Basics->Identify_Method Basics OK Buchwald_Issue Buchwald-Hartwig: Catalyst Inactive? Identify_Method->Buchwald_Issue Buchwald-Hartwig SNAr_Issue SNAr: Reaction Sluggish? Identify_Method->SNAr_Issue SNAr Optimize_Buchwald Optimize Catalyst System: - Change Ligand (Xantphos, X-Phos) - Screen Bases (Cs₂CO₃) - Check Pd Source Buchwald_Issue->Optimize_Buchwald Optimize_SNAr Optimize SNAr Conditions: - Use Fluoro-Pyridine - Switch to Polar Aprotic Solvent (DMSO) - Consider Microwave Heating SNAr_Issue->Optimize_SNAr Side_Products Step 3: Analyze Side Products Optimize_Buchwald->Side_Products Optimize_SNAr->Side_Products Hydrodehalogenation Hydrodehalogenation? (Buchwald) Side_Products->Hydrodehalogenation Yes Quaternization Quaternization? (SNAr) Side_Products->Quaternization Yes Success Yield Improved Side_Products->Success No Solve_Hydro Adjust Ligand/Temp Hydrodehalogenation->Solve_Hydro Solve_Quat Control Stoichiometry (Excess Amine) Quaternization->Solve_Quat Solve_Hydro->Success Solve_Quat->Success

Caption: A logical workflow for troubleshooting low reaction yield.

Section 3: Recommended Experimental Protocols

The following protocols provide a robust starting point for optimization.

Protocol 1: Buchwald-Hartwig Amination

This protocol uses a well-established catalyst system known for its effectiveness with heterocyclic substrates.[5][11]

  • Setup: To a dry Schlenk tube or oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-amino-5-bromopyridine (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor Pd(OAc)₂ (0.05 mol%) and 4-methylpiperidine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane (to make a ~0.2 M solution with respect to the starting halide).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 2-amino-5-bromopyridine is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The basic nature of the product means it may stick to silica gel. Consider using a silica gel column eluted with a gradient of dichloromethane/methanol, with 1% triethylamine added to the mobile phase to prevent streaking.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for a higher reaction rate by using a polar aprotic solvent.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-amino-5-chloropyridine (1.0 eq), 4-methylpiperidine (1.5 eq), and finely ground potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Add anhydrous DMSO to make a ~0.5 M solution.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-48 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. The product may have some water solubility, so extract the aqueous layer multiple times (3x) with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography as described in the Buchwald-Hartwig protocol.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Which starting material is better: 2-amino-5-bromopyridine or 2-amino-5-chloropyridine? For Buchwald-Hartwig amination , aryl bromides are generally more reactive than aryl chlorides, making 2-amino-5-bromopyridine a better starting point. For SNAr , the opposite is true if you can access it: 2-amino-5-fluoropyridine would be most reactive, followed by the chloride, then the bromide.

FAQ 2: Do I need to protect the 2-amino group during the reaction? Generally, no. The 2-amino group is a poor nucleophile compared to the secondary amine of 4-methylpiperidine and typically does not interfere in either Buchwald-Hartwig or SNAr reactions under these conditions. Protecting it would add unnecessary steps to the synthesis.

FAQ 3: How do I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 10% Methanol in Dichloromethane. The product is more polar than the starting halide. Stain with potassium permanganate (KMnO₄) for visualization. For more accurate monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product and identify any side products being formed.

References

  • BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Thieme Connect. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Thieme E-Books & E-Journals. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • ChemicalBook. (2026, January 13). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
  • BenchChem. (n.d.). Challenges in the functionalization of the furopyridine ring.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Beilstein Journals. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • apicule. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS No: 571189-49-6) API Intermediate Manufacturers.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Beilstein Journals. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ACS Publications. (2007, April 7). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • BenchChem. (n.d.). Optimization of reaction conditions for (4-Methylpiperidin-1-yl)acetic acid.
  • Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals struggling with the poor aqueous solubility of 5-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals struggling with the poor aqueous solubility of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine .

This molecule presents a unique physicochemical challenge: it contains a highly lipophilic 4-methylpiperidine moiety coupled with a 2-aminopyridine core. While it possesses multiple basic nitrogen atoms, its high intrinsic lipophilicity often drives rapid precipitation in aqueous media, particularly at physiological pH. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Part 1: Interactive Troubleshooting Q&A

Issue 1: Precipitation Upon Dilution in Biological Assays

Q: Why does 5-(4-Methylpiperidin-1-yl)pyridin-2-amine crash out immediately when I dilute my 10 mM DMSO stock into a pH 7.4 biological assay buffer?

A: This is a classic case of solvent-shift precipitation driven by the compound's intrinsic lipophilicity and ionization state. While the molecule dissolves readily in pure DMSO, introducing it to an aqueous buffer at pH 7.4 causes a rapid drop in solvent capacity. Because pH 7.4 partially neutralizes the basic centers of the molecule, the fraction of the unionized, highly lipophilic free base increases. This sudden shift forces the compound past its kinetic solubility threshold, causing hydrophobic aggregation and micro-precipitation.

Solution: Avoid direct bolus addition of DMSO stocks into aqueous buffers. Instead, utilize a co-solvent gradient or, preferably, encapsulate the lipophilic 4-methylpiperidine moiety using cyclodextrins (see Protocol 2) before introducing it to the assay buffer.

Issue 2: Poor Dissolution of the Hydrochloride Salt in Gastric Fluid

Q: I synthesized the hydrochloride (HCl) salt to improve aqueous solubility for oral dosing, but it still shows poor dissolution in Simulated Gastric Fluid (SGF). Why?

A: This failure is caused by the common-ion effect . SGF contains high concentrations of chloride ions (approx. 0.1 N HCl). The solubility of a hydrochloride salt is governed by its solubility product constant ( Ksp​=[Drug+][Cl−] ). The massive excess of chloride ions in SGF shifts the equilibrium to the left, suppressing the dissolution of the HCl salt and forcing the drug to remain in its solid state[1].

Solution: Switch to a counterion that does not share a common ion with physiological fluids.2[2]. For successful salt formation, ensure the pKa​ of the chosen counterion is at least 2 units lower than the pKa​ of the basic amine to guarantee complete proton transfer[3].

Issue 3: Maintaining Solubility at Strict Physiological pH

Q: My cell-based assay requires strict physiological pH (7.4) and cannot tolerate high DMSO concentrations or low-pH salt solutions. How can I keep the compound in solution?

A: For basic amines with bulky lipophilic appendages, host-guest complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most effective strategy. HP-β-CD features a hydrophobic internal cavity that physically encapsulates the lipophilic 4-methylpiperidine moiety, while its hydroxylated exterior maintains excellent aqueous solubility.4[4].

Part 2: Solubility Troubleshooting Workflow

The following decision tree outlines the logical progression for resolving the solubility issues of this specific basic amine based on your assay requirements.

Workflow A Poor Aqueous Solubility 5-(4-Methylpiperidin-1-yl)pyridin-2-amine B Is target pH < pKa (e.g., Gastric/In Vivo)? A->B C Perform Salt Screening (Target ΔpKa > 2) B->C Yes G Is target pH 7.4 (e.g., Cell Assay)? B->G No (Neutral pH) D Does media contain Cl- (e.g., SGF, PBS)? C->D E Use Non-Chloride Salt (Mesylate/Tosylate) D->E Yes (Avoid Common-Ion) F Use HCl Salt D->F No I Solubility Achieved E->I F->I H Use HP-β-CD Complexation G->H Yes H->I

Decision tree for troubleshooting basic amine solubility based on assay pH and common-ion effects.

Part 3: Quantitative Data & Expected Outcomes

The table below summarizes the anticipated thermodynamic solubility profiles of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine across various formulation strategies.

Table 1: Anticipated Solubility Profiles and Mechanistic Drivers

Formulation / VehicleMedia pHExpected SolubilityMechanism of Enhancement / Failure
Free Base in PBS 7.4< 10 µg/mLFailure: High lipophilicity; predominantly unionized state.
Free Base in 0.1N HCl 1.2~ 50–100 µg/mLPartial Success: Protonation of basic amines increases polarity.
HCl Salt in SGF 1.2< 50 µg/mLFailure: Common-ion suppression from high Cl− environment.
Mesylate Salt in Water ~4.0> 1,000 µg/mLSuccess: Optimal salt formation; bypasses common-ion effect.
Free Base + 10% HP-β-CD 7.4> 500 µg/mLSuccess: Hydrophobic encapsulation of the 4-methylpiperidine ring.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply execute these steps; verify the physicochemical causality at each stage using the built-in validation checks.

Protocol 1: Miniaturized In Situ Salt Screening

This protocol identifies the optimal counterion to maximize thermodynamic solubility without triggering the common-ion effect.

  • Preparation of Free Base Stock: Dissolve 5-(4-Methylpiperidin-1-yl)pyridin-2-amine in a volatile organic solvent (e.g., THF or Methanol) at 10 mg/mL.

  • Counterion Dispensing: In a 96-well glass-coated plate, dispense equimolar amounts of various counterions (e.g., Methanesulfonic acid, Sulfuric acid, Phosphoric acid) into separate wells.3[3].

  • Drug Addition & Evaporation: Add the free base stock to each well. Evaporate the solvent completely under a gentle stream of nitrogen to allow salt co-precipitation.

  • Aqueous Equilibration: Add 200 µL of the target aqueous media (e.g., Water or SGF) to each well. Seal and agitate at 400 RPM at 25°C for 24 hours.

  • Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant and quantify the dissolved drug via HPLC-UV.

  • Self-Validating Mechanism: Measure the pH of the final supernatant. If the pH has not dropped below the pHmax​ of the free base, the solid recovered is likely unreacted free base, not a salt. True salt formation is validated only if the final pH confirms complete proton transfer.

Protocol 2: Phase Solubility Profiling with HP-β-CD

This protocol determines the stoichiometry and binding efficiency of the cyclodextrin inclusion complex.

  • Preparation of CD Vehicles: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) ranging from 0% to 20% (w/v).

  • Excess Drug Addition: Add an excess amount of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine free base (e.g., 5 mg) to 1 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in a thermostatic shaker at 37°C and agitate at 300 RPM for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Analysis: Quantify the drug concentration in the filtrate using HPLC-UV.

  • Self-Validating Mechanism: Plot Drug Concentration vs. CD Concentration. An AL​ -type linear plot validates the formation of a highly soluble 1:1 inclusion complex. If a BS​ -type plateau is observed, it indicates the complex itself has reached its solubility limit and precipitated, meaning you must switch to a more highly substituted or amorphous CD derivative.

References

  • Salt Selection in Drug Development | Pharmaceutical Technology Pharmaceutical Technology[Link]

  • Formulation design for poorly water-soluble drugs... : International Journal of Pharmaceutics Ovid[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Effective Removal of Palladium Impurities from 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium impurities in the synthesis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium impurities in the synthesis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine and related compounds. The increasing use of palladium-catalyzed reactions in pharmaceutical synthesis necessitates robust methods for removing residual palladium to meet stringent regulatory limits.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address specific issues encountered in the lab.

The Challenge with Palladium and Aminopyridines

Palladium-catalyzed cross-coupling reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds, often employed in the synthesis of complex molecules like 5-(4-Methylpiperidin-1-yl)pyridin-2-amine.[2][3] However, the product, an aminopyridine derivative, can act as a ligand, forming stable, soluble complexes with palladium. This chelation makes the removal of palladium challenging using simple filtration or extraction methods.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent problems encountered during the removal of palladium from products containing amine functionalities.

Issue 1: High levels of palladium remain after standard aqueous workup and filtration.

  • Causality: The aminopyridine functionality of your product likely forms soluble complexes with palladium, preventing its removal with solid catalyst particles.[4]

  • Solution Path:

    • Employ a High-Affinity Scavenger: Solid-supported scavengers with functional groups like thiols, thioureas, or polyamines have a strong affinity for palladium and can effectively capture it from solution.[4][5][6] These are then easily removed by filtration.[7]

    • Activated Carbon Treatment: Activated carbon is a cost-effective option for adsorbing palladium.[8][9] However, it can be non-specific and may lead to product loss.[4] Careful optimization of the amount of carbon and contact time is crucial.

    • Combination Approach: A sequential treatment can be highly effective. For instance, an initial filtration through celite to remove heterogeneous palladium can be followed by treatment with a high-affinity scavenger to capture dissolved species.[2][4]

Issue 2: Significant product loss is observed after using a scavenger.

  • Causality: Some scavengers can non-specifically adsorb the desired product, especially if there are strong intermolecular interactions.

  • Solution Path:

    • Scavenger Screening: It is essential to screen a small panel of scavengers to find one with high selectivity for palladium over your product.[2][4]

    • Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[7]

    • Thorough Washing: After scavenging, wash the solid scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.[7]

Issue 3: Inconsistent results with palladium removal from batch to batch.

  • Causality: The form of the residual palladium (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can vary between batches, affecting the efficiency of a single removal method.[6][10]

  • Solution Path:

    • Characterize the Impurity: If possible, try to understand the nature of the palladium species in your crude product.

    • Multi-modal Approach: Employ a combination of techniques that target different forms of palladium. For example, an aqueous wash with a chelating agent like N-acetyl cysteine can target ionic palladium, while a solid scavenger can remove both soluble and colloidal forms.[2]

    • Standardize Upstream Processes: Ensure consistency in the reaction conditions (temperature, stirring, reaction time) of the palladium-catalyzed step to minimize variability in the resulting palladium impurities.

Experimental Protocols

Below are detailed protocols for common and effective palladium removal techniques.

Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger

This protocol is effective for a broad range of palladium species.[4][6]

Materials:

  • Crude 5-(4-Methylpiperidin-1-yl)pyridin-2-amine solution

  • Thiol-functionalized silica gel (e.g., SiliaMetS Thiol)

  • Suitable solvent (e.g., THF, DCM, Methanol)[11]

  • Celite or filter paper

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent to a known concentration.

  • Scavenger Addition: Add 4-8 molar equivalents of the thiol scavenger relative to the initial amount of palladium catalyst used.[11]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined empirically.[11]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[11]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete product recovery.[11]

  • Analysis: Combine the filtrate and washings. Analyze a sample for residual palladium content using ICP-MS.[4]

G cluster_workflow Protocol 1: Thiol Scavenger Workflow start Dissolve Crude Product add_scavenger Add Thiol Scavenger start->add_scavenger stir Stir (2-24h, RT-60°C) add_scavenger->stir filtrate Filter through Celite stir->filtrate wash Wash Filter Cake filtrate->wash analyze Analyze Filtrate (ICP-MS) wash->analyze end Purified Product analyze->end

Caption: Workflow for palladium removal using a solid-supported thiol scavenger.

Protocol 2: Palladium Removal using Activated Carbon

A cost-effective method suitable for larger-scale operations.[9][11]

Materials:

  • Crude 5-(4-Methylpiperidin-1-yl)pyridin-2-amine solution

  • Activated Carbon (e.g., Darco KB-B)[12]

  • Suitable solvent (e.g., THF, Methanol)[12]

  • Celite

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon (typically 0.1 to 0.5 wt% relative to the product).[12]

  • Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1-18 hours.[11][12]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Note that activated carbon can be very fine and may require a fine porosity filter.[11]

  • Washing: Thoroughly wash the carbon cake with fresh solvent to recover the product.[11]

  • Analysis: Combine the filtrate and washings and analyze for residual palladium and product concentration.[11]

G cluster_workflow Protocol 2: Activated Carbon Workflow start Dissolve Crude Product add_carbon Add Activated Carbon start->add_carbon stir Stir (1-18h, RT-elevated) add_carbon->stir filtrate Filter through Celite stir->filtrate wash Wash Carbon Cake filtrate->wash analyze Analyze Filtrate wash->analyze end Purified Product analyze->end

Caption: Workflow for palladium removal using activated carbon.

Protocol 3: Recrystallization for Palladium Removal

Recrystallization can be an effective method for palladium removal, especially when combined with a chelating agent.[3][12]

Materials:

  • Crude 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

  • Suitable solvent system for recrystallization

  • Optional: Chelating agent (e.g., N-acetyl-L-cysteine)[12]

  • Heating and cooling apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent at an elevated temperature.

  • Chelating Agent (Optional): If used, add the chelating agent and stir for a period to allow complex formation.

  • Crystallization: Slowly cool the solution to induce crystallization of the product.

  • Isolation: Isolate the purified crystals by filtration.

  • Washing: Wash the crystals with a cold solvent to remove any remaining mother liquor containing the palladium impurities.

  • Drying: Dry the purified product.

  • Analysis: Analyze a sample of the dried product for residual palladium.

G cluster_workflow Protocol 3: Recrystallization Workflow start Dissolve Crude Product in Hot Solvent cool Slowly Cool to Induce Crystallization start->cool filtrate Filter to Isolate Crystals cool->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Purified Product wash->dry analyze Analyze for Residual Palladium dry->analyze end Purified Product analyze->end

Caption: Workflow for palladium removal via recrystallization.

Comparison of Palladium Scavenging Methods

MethodAdvantagesDisadvantagesBest For
Solid-Supported Scavengers High selectivity, easy removal by filtration.[1][13]Higher cost compared to activated carbon.[12]Low to moderate levels of palladium, high-value products.
Activated Carbon Cost-effective, readily available.[8][9]Can be non-specific leading to product loss, fine particles can be difficult to filter.[4][11]Initial bulk palladium removal, larger-scale processes.
Recrystallization Can be highly effective, combines purification and palladium removal.[12]Dependent on the product's solubility profile, may not be sufficient on its own.[1]Products that crystallize well and when a suitable solvent system is available.
Chromatography Can provide very high purity.[3]Often not practical or cost-effective for large-scale purification.[12]Small-scale purification, and when other methods fail.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory agencies such as the FDA and EMA have established guidelines for elemental impurities in drug products, as outlined in the ICH Q3D guideline.[1] For palladium, a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[2] The acceptable concentration in ppm will depend on the maximum daily dose of the drug product.[1]

Q2: Can I use a combination of methods for palladium removal?

A2: Yes, a multi-step approach is often the most effective strategy.[2] For example, you can perform an initial filtration to remove heterogeneous palladium, followed by treatment with a scavenger to remove soluble species, and finally a recrystallization step to achieve the desired purity.

Q3: How do I choose the right scavenger for my specific product?

A3: The choice of scavenger depends on several factors, including the nature of the palladium species, the solvent system, and the functional groups on your product.[4][7] Given the amine group in 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, scavengers that are not overly acidic or reactive towards amines should be prioritized. It is highly recommended to perform a small-scale screen of several scavengers to identify the most effective one for your system.[2][4]

Q4: What is the most accurate method to quantify residual palladium?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace levels of elemental impurities like palladium due to its high sensitivity and accuracy.[4]

References

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up | Request PDF - ResearchGate. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. Available at: [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. Available at: [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. Available at: [Link]

  • Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst - PMC. Available at: [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. Available at: [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]

  • Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst | ACS Omega - ACS Publications. Available at: [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. Available at: [Link]

  • StratoSpheres SPE for Pd Removal. Available at: [Link]

  • What are the best ways to remove palladium residues from (1) oligopeptides, and (2) from diamines? | ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals Subject: C-N Cross-Coupling / Buchwald-Hartwig Amination / Microwave-Assisted Organic Synthesis (MAOS) Mechanistic Rationale & System Overview The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: C-N Cross-Coupling / Buchwald-Hartwig Amination / Microwave-Assisted Organic Synthesis (MAOS)

Mechanistic Rationale & System Overview

The synthesis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is a critical transformation in the development of pharmaceutical intermediates, particularly for kinase inhibitors and anti-inflammatory agents [1]. The most efficient route involves the palladium-catalyzed Buchwald-Hartwig amination of 5-bromopyridin-2-amine with 4-methylpiperidine.

While conventional thermal heating requires 18–24 hours and often leads to substrate degradation, Microwave-Assisted Organic Synthesis (MAOS) accelerates the reaction to under 30 minutes by directly coupling microwave energy with polar solvents, rapidly overcoming the activation barrier of the rate-limiting reductive elimination step [2].

However, the presence of an unprotected primary amine at the 2-position of the pyridine ring introduces significant chemoselectivity challenges. Without the correct ligand and base, the palladium catalyst can undergo unproductive coordination (catalyst poisoning), or the primary amine can undergo competitive cross-coupling [3]. We utilize XPhos , a bulky, electron-rich biaryl phosphine ligand, which sterically forces the preferential coupling of the secondary amine (4-methylpiperidine) while preventing the formation of inactive bis-amine palladium dead-end complexes [4].

Reaction Pathway & Catalytic Cycle

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA 5-Br-pyridin-2-amine AM Amine Coordination OA->AM Pd(II) Complex DE Deprotonation (Base) AM->DE 4-Methylpiperidine RE Reductive Elimination DE->RE Cs2CO3 RE->Pd0 Product Release

Figure 1: Buchwald-Hartwig catalytic cycle for selective C-N bond formation.

Standard Operating Procedure (SOP)

This protocol is a self-validating system. Step 3 (Degassing) and Step 4 (Temperature Ramping) are critical causal points; failure here will result in immediate catalyst oxidation or thermal degradation, respectively.

Step-by-Step Methodology
  • Reagent Preparation (In a Glovebox or under N₂): To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 mmol, 173 mg), Pd2​(dba)3​ (0.02 mmol, 18.3 mg, 2 mol%), XPhos (0.06 mmol, 28.6 mg, 6 mol%), and Cs2​CO3​ (2.0 mmol, 652 mg).

  • Solvent & Nucleophile Addition: Add anhydrous, degassed Toluene (4.0 mL) followed by 4-methylpiperidine (1.2 mmol, 119 mg).

  • Degassing (Critical): Seal the vial with a Teflon-lined crimp cap. Sparge the mixture with Argon for 5 minutes to remove residual oxygen, which degrades Pd(0) and XPhos at elevated temperatures.

  • Microwave Irradiation: Place the vial in the microwave reactor. Apply a dynamic power setting (max 150 W) with a 2-minute ramp time to 120 °C. Hold at 120 °C for 20 minutes.

  • Reaction Validation (Self-Check): Cool to room temperature. A successful reaction will transition from a dark red/purple suspension to a bright yellow/orange mixture. Confirm complete consumption of the bromide via TLC (DCM:MeOH 9:1) or LC-MS.

  • Workup & Purification: Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (gradient elution: 0-10% MeOH in DCM) to yield the target compound.

Workflow A 1. Reagent Prep 5-Br-pyridin-2-amine + 4-methylpiperidine B 2. Catalyst & Base Pd2(dba)3, XPhos, Cs2CO3 in Toluene A->B C 3. Degassing Argon sparging (5 min) B->C D 4. Microwave Irradiation 120°C, 20 min, 150W C->D E 5. Workup & Extraction Filter over Celite, EtOAc wash D->E F 6. Target Compound 5-(4-Methylpiperidin-1-yl)pyridin-2-amine E->F

Figure 2: Step-by-step microwave-assisted Buchwald-Hartwig amination workflow.

Quantitative Optimization Data

The following table summarizes our internal optimization matrix. Comparing these parameters highlights the causality between base selection, ligand sterics, and overall yield.

Catalyst System (mol%)Base (Equiv)SolventTemp / TimeYield (%)Mechanistic Observation
Pd(OAc)2​ (5) / BINAP (10) NaOtBu (2.0)Toluene120 °C / 30 min15%Extensive side reactions; strong base deprotonated the 2-NH₂ group.
Pd2​(dba)3​ (2) / XPhos (6) Cs2​CO3​ (2.0)Dioxane100 °C / 45 min65%Incomplete conversion; temperature too low to overcome RE barrier.
Pd2​(dba)3​ (2) / XPhos (6) Cs2​CO3​ (2.0) Toluene 120 °C / 20 min 88% Optimal conditions; clean conversion, no primary amine coupling.
Pd2​(dba)3​ (2) / BrettPhos (6) K3​PO4​ (2.0)Toluene120 °C / 20 min82%Good yield; slightly lower efficiency than XPhos for this specific substrate.

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding a complex mixture instead of the target 5-(4-Methylpiperidin-1-yl)pyridin-2-amine? A: This is almost always caused by competitive coupling or base-induced side reactions at the unprotected 2-amino group. Strong alkoxide bases like NaOtBu can deprotonate the primary amine, turning it into a competing nucleophile. Solution: Switch to a milder, insoluble inorganic base like Cs2​CO3​ or K3​PO4​ . Ensure you are using a highly sterically hindered ligand like XPhos, which thermodynamically favors coupling with the secondary amine (4-methylpiperidine) and suppresses primary amine reactivity.

Q: I observe significant dehalogenation (reduction) of the 5-bromopyridin-2-amine starting material. How can I prevent this? A: Hydrodehalogenation is an unproductive side reaction occurring via β -hydride elimination. While 4-methylpiperidine is conformationally restricted, β -hydride elimination is still possible if the reductive elimination step is too slow. Solution: First, ensure strict anhydrous conditions, as trace moisture acts as a hydride source. Second, optimize the microwave temperature. Overheating (>140 °C) exponentially accelerates β -hydride elimination over C-N bond formation. Stick strictly to 120 °C.

Q: The conversion stalls at 50% despite increasing the microwave irradiation time to 60 minutes. A: This indicates catalyst poisoning or degradation, not a slow reaction rate. The 2-aminopyridine motif can chelate to palladium, forming an inactive dead-end complex. Solution: Do not simply increase the reaction time; prolonged microwave heating of a dead catalyst only generates tar. Instead, increase the ligand-to-palladium ratio (from 1:1 to 3:1) to keep the active Pd(0) species saturated and prevent substrate chelation. Alternatively, verify that your solvent was rigorously degassed; oxygen rapidly degrades electron-rich phosphine ligands at 120 °C.

Q: What is the optimal microwave power and temperature profile? A: We recommend a dynamic power setting with a maximum of 150 W. Crucially, program a 2-minute ramp time to reach 120 °C. A zero-ramp (instant maximum power) causes localized superheating at the vial walls, which thermally decomposes the Pd2​(dba)3​ before the catalytic cycle can fully initiate.

Q: Can I substitute 5-bromopyridin-2-amine with 5-fluoropyridin-2-amine to avoid palladium catalysis? A: Yes, 5-fluoropyridin-2-amine can undergo Nucleophilic Aromatic Substitution ( SN​Ar ) with 4-methylpiperidine under microwave irradiation (e.g., in NMP or DMSO at 150 °C). However, the electron-donating nature of the 2-amino group severely deactivates the pyridine ring toward SN​Ar . The palladium-catalyzed Buchwald-Hartwig route using the bromo-derivative is generally higher yielding and requires lower temperatures.

References

  • Discovery and In Vivo Anti-inflammatory Activity Evaluation of a Novel Non-peptidyl Non-covalent Cathepsin C Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds Source: KTU ePubl URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia (Chemistry Portal) URL:[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL:[Link]

Troubleshooting

preventing oxidation and degradation of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidation and degradation of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine during storage. U...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidation and degradation of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine during storage. Understanding the stability of this compound is critical for ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 5-(4-Methylpiperidin-1-yl)pyridin-2-amine and why is its stability important?

A1: 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is a chemical compound often used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research. Its stability is crucial because any degradation can lead to the formation of impurities, which can alter its chemical and biological properties, leading to inconsistent experimental outcomes and potential safety concerns.

Q2: What are the primary signs of degradation for this compound?

A2: Visual inspection can often provide the first clues of degradation. A noticeable change in color, such as from a white or off-white powder to yellow or brown, can indicate oxidation. Other signs may include a change in texture, clumping, or the formation of a precipitate if the compound is in solution. Analytically, the appearance of new peaks in techniques like High-Performance Liquid Chromatography (HPLC) is a definitive sign of degradation.

Q3: What are the main factors that cause the degradation of this compound?

A3: The primary causes of degradation for compounds like 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, which contains both an aromatic amine and a piperidine ring, are:

  • Exposure to Atmospheric Oxygen: The nitrogen atoms in the aminopyridine and piperidine rings are susceptible to oxidation.

  • Light Exposure: UV and even ambient light can trigger photo-oxidative degradation.

  • Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including oxidation and other degradation pathways.

  • Humidity and Moisture: Aromatic amines can be hygroscopic, and the presence of water can facilitate hydrolytic degradation or act as a medium for other reactions.

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidative degradation.

Q4: What are the expected degradation products?

A4: The degradation can occur at two primary sites: the aminopyridine ring and the piperidine ring.

  • Aminopyridine Oxidation: The 2-amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives, or even dimerization products.

  • Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation, which can result in the formation of piperidine N-oxide, imines, or even ring-opening products like aldehydes, ketones, and carboxylic acids.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Symptom Possible Cause Recommended Solution
Color Change (e.g., to yellow/brown) Oxidation of the aminopyridine or piperidine moiety.1. Immediately transfer the compound to an inert atmosphere (e.g., a glove box or by purging the container with argon or nitrogen).2. Store in an amber vial to protect from light.3. Store at a reduced temperature (-20°C is recommended for long-term storage).4. Re-analyze the purity of the material before use.
Appearance of New Peaks in HPLC/LC-MS Chemical degradation has occurred.1. Confirm the identity of the new peaks through mass spectrometry if possible.2. Compare the retention times to known standards if available. Oxidation products are often more polar and may have shorter retention times.3. Discard the degraded material and obtain a fresh batch.4. Implement stricter storage protocols for the new batch.
Inconsistent Biological Assay Results Loss of the active parent compound due to degradation.1. Re-qualify the purity of the compound stock using a validated analytical method.2. Prepare fresh solutions for assays from a new or properly stored stock.3. For solutions, consider purging with an inert gas and storing frozen in single-use aliquots.
Poor Solubility or Presence of Particulates Formation of insoluble degradation products or polymers.1. Attempt to filter the solution, but be aware that the concentration of the active compound may be lower than expected.2. It is highly recommended to use a fresh, non-degraded lot of the compound.3. Review the solvent used for storage; some solvents can promote degradation.
Visualizing the Troubleshooting Process

Caption: Troubleshooting workflow for degradation issues.

Best Practices for Storage and Handling

To proactively prevent degradation, adhere to the following protocols.

For Solid (Neat) Compound:
  • Inert Atmosphere: Upon receiving, immediately transfer the compound into a vial that can be sealed under an inert atmosphere (argon or nitrogen). This minimizes exposure to atmospheric oxygen and moisture.

  • Light Protection: Always store the vial in the dark, preferably within a light-blocking secondary container or an amber vial.

  • Temperature Control: For long-term storage, maintain the compound at -20°C or lower. For short-term use, storage at 2-8°C is acceptable, but minimize the time spent at this temperature. Generally, amines should be stored below 30°C to maintain stability.

  • Desiccation: Store the vial in a desiccator, especially if frequent access is required, to prevent moisture absorption.

For Solutions:
  • Solvent Choice: Use high-purity, anhydrous solvents. If possible, degas the solvent by sparging with an inert gas before use to remove dissolved oxygen.

  • Inert Gas Purging: Before sealing, purge the headspace of the vial or flask containing the solution with argon or nitrogen.

  • Storage Temperature: Store solutions frozen, preferably at -20°C or -80°C. Storing solutions at low temperatures is crucial for maintaining their stability.

  • Single-Use Aliquots: To avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, prepare single-use aliquots.

  • Antioxidants: For certain applications where it will not interfere with downstream experiments, the addition of a small amount of an antioxidant can be considered.

Visualizing the Ideal Storage Workflow

Caption: Recommended storage workflow for solid compound.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is essential for monitoring the purity of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and effective technique for assessing the stability of pharmaceutical compounds.

  • Principle: A stability-indicating HPLC method should be able to separate the intact parent compound from all potential degradation products.

  • Column: A reversed-phase C18 column is typically a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve polar degradation products from the less polar parent compound.

  • Detection: UV detection is suitable for this compound due to the presence of the pyridine ring chromophore. A photodiode array (PDA) detector can be beneficial for identifying peak purity.

  • Method Validation: The method should be validated to demonstrate its specificity, linearity, accuracy, and precision. Forced degradation studies (exposing the compound to stress conditions like acid, base, heat, light, and oxidation) should be performed to generate potential degradation products and prove the method's ability to separate them.

Experimental Protocol: HPLC Stability Assessment
  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., acetonitrile/water). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare a solution of the test sample at the same concentration as one of the calibration standards.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the calibration standards to generate a standard curve. Inject the test sample.

  • Data Interpretation: Quantify the parent peak against the standard curve. Any other peaks are considered impurities or degradation products. The purity can be expressed as a percentage of the total peak area.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Optimization

resolving HPLC peak tailing and baseline drift for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

A Senior Application Scientist's Guide to Resolving Common HPLC Challenges Welcome to the technical support center for the analysis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. This guide is designed for researchers, an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Resolving Common HPLC Challenges

Welcome to the technical support center for the analysis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering common but frustrating issues in their High-Performance Liquid Chromatography (HPLC) methods for this compound. As a basic molecule with multiple protonation sites, 5-(4-Methylpiperidin-1-yl)pyridin-2-amine presents specific challenges, most notably peak tailing and baseline instability.

This document moves beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies in a direct question-and-answer format. We will explore the root causes of these issues and provide detailed, step-by-step protocols to restore the performance, accuracy, and robustness of your analytical method.

Understanding the Analyte: Why Does This Compound Pose a Challenge?

5-(4-Methylpiperidin-1-yl)pyridin-2-amine is a basic compound containing three nitrogen atoms—an amino group on the pyridine ring, a nitrogen within the pyridine ring, and a tertiary amine in the methylpiperidine moiety.[1][2][3] In typical reversed-phase HPLC mobile phases (pH 3-7), these basic functional groups will be protonated, carrying a positive charge.

This positive charge is the primary driver of poor peak shape. The stationary phases in most reversed-phase columns are silica-based, and their surfaces contain residual silanol groups (Si-OH). At a mobile phase pH above approximately 3.5-4, these silanol groups begin to deprotonate, acquiring a negative charge (Si-O⁻).[4] The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups creates a strong, secondary retention mechanism, leading to significant peak tailing.[5][6][7]

Part 1: Troubleshooting HPLC Peak Tailing

Peak tailing is arguably the most common issue when analyzing basic compounds. It compromises peak integration, reduces resolution, and ultimately affects the accuracy of quantification.[5][8]

Q1: My peak for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is tailing significantly. What is the most likely cause?

Answer: The most probable cause is a secondary ionic interaction between your protonated (positively charged) basic analyte and ionized residual silanol groups (negatively charged) on the surface of the silica-based stationary phase.[7][9] This interaction acts as a competing retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer than others, which stretches the peak and creates a "tail."[6]

To confirm this is the issue, consider the following:

  • Are you using a standard, Type-A silica column? Older columns or those not specifically designed for basic compounds have a higher concentration of active, acidic silanols.[10]

  • What is the pH of your mobile phase? If your pH is between 4 and 7, silanol ionization is a significant factor.[4]

Q2: How can I fix peak tailing by modifying my mobile phase?

Answer: Modifying the mobile phase is the most direct and effective way to improve the peak shape for basic compounds. The goal is to disrupt the secondary ionic interactions. There are two primary strategies: adjusting pH and using mobile phase additives.

Strategy 1: Mobile Phase pH Adjustment

The most common approach is to lower the mobile phase pH to suppress the ionization of the silanol groups.[6] By operating at a low pH (e.g., 2.5 - 3.0), the silanol groups remain protonated (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic attraction.[4][10]

ParameterRecommended SettingRationale
Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization, minimizing secondary interactions with the basic analyte.[6][10]
Buffer Choice Phosphate, FormateChoose a buffer with a pKa close to the target pH for maximum buffering capacity.
Buffer Concentration 10-25 mMSufficient to control pH without causing precipitation when mixed with organic solvent.[10]

Strategy 2: Using Mobile Phase Additives (Competing Bases)

If lowering the pH is not sufficient or desirable, adding a competing base to the mobile phase can effectively mask the active silanol sites.[10] These additives are small, basic molecules that preferentially interact with the silanol groups, effectively shielding your analyte from them.

AdditiveTypical ConcentrationMechanism and Considerations
Triethylamine (TEA) 5-10 mM (0.05% v/v)A classic "silanol suppressor." It competes with the analyte for active silanol sites.[10] Caution: Can shorten column lifetime and is not suitable for LC-MS as it causes significant ion suppression.
Ammonium Formate/Acetate 10-20 mMProvides a competing base (ammonia) and buffering capacity. Excellent for LC-MS applications.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Aqueous Buffer: Prepare a 20 mM potassium phosphate buffer. Adjust the pH of this aqueous solution to 2.5 using phosphoric acid. Crucially, always adjust the pH of the aqueous component before adding the organic modifier. [11]

  • Prepare Mobile Phase: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to your desired starting composition (e.g., 80:20 Buffer:Acetonitrile).

  • Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated.

  • Inject Analyte: Inject your standard of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine.

  • Evaluate Peak Shape: Measure the USP Tailing Factor (Tf). An ideal peak has a Tf of 1.0. A value below 1.5 is often acceptable. Compare this to the tailing factor from your original method.

Q3: I've adjusted my mobile phase, but the peak tailing persists. What should I investigate next?

Answer: If mobile phase optimization doesn't completely resolve the issue, your problem may lie with the column chemistry or extra-column effects in your HPLC system.

1. Column Selection: Not all C18 columns are created equal. For robust analysis of basic compounds, using a modern, high-purity, "base-deactivated" or "end-capped" column is critical.[12] These columns are manufactured using Type-B silica, which has fewer metal impurities, and the residual silanols are chemically deactivated ("capped") to make them less interactive.[5][7]

Column TypeSuitability for Basic CompoundsKey Feature
High-Purity, End-Capped Silica Excellent Minimizes available silanol groups through exhaustive chemical treatment.[7]
Polar-Embedded Phase Excellent Contains a polar group (e.g., amide, carbamate) near the base of the alkyl chain, which shields silanols.
Hybrid Particle (e.g., BEH, CS-H) Excellent Silica-organic hybrid particles offer enhanced pH stability, allowing for analysis at high pH where the basic analyte is neutralized.
Legacy / Type-A Silica Poor High silanol activity leads to severe peak tailing for bases.[10]

2. Extra-Column Volume: Peak distortion can also be a physical problem caused by excessive volume in the flow path outside of the column (the "extra-column volume").[12] This causes the sample band to spread before it reaches the detector.

  • Check Tubing: Ensure you are using narrow internal diameter (I.D.) tubing (e.g., 0.005" or ~0.12 mm) between the injector, column, and detector.[5]

  • Verify Fittings: Ensure all fittings are properly seated and that you are using the correct ferrules for your system to avoid dead volume.

  • Column Voids: A void or channel at the head of the column can cause peak splitting or severe tailing. This can happen from pressure shocks or operating at a pH that dissolves the silica. If this is suspected, reversing and flushing the column (if permitted by the manufacturer) or replacing it is the only solution.[13]

G start Peak Tailing Observed for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine q1 Is Mobile Phase pH < 3.5? start->q1 a1_no Protocol 1: Adjust Mobile Phase pH to 2.5 - 3.0 q1->a1_no No a1_yes pH is likely not the primary issue. Proceed to next check. q1->a1_yes Yes end_good Peak Shape Improved a1_no->end_good q2 Are you using a base-deactivated column? a1_yes->q2 a2_no Action: Switch to a modern, end-capped or hybrid column. q2->a2_no No a2_yes Column chemistry is likely suitable. q2->a2_yes Yes a2_no->end_good q3 Have you checked for extra-column volume? a2_yes->q3 a3_no Action: Inspect tubing (use narrow ID), check fittings for dead volume. q3->a3_no No end_bad Issue Persists: Consider sample solvent effects or column contamination. q3->end_bad Yes a3_no->end_good

Part 2: Troubleshooting HPLC Baseline Drift

A stable baseline is essential for accurate peak detection and integration, especially at low analyte concentrations. Baseline drift can be systematic (a steady rise or fall) or erratic, and diagnosing its source requires a methodical approach.[14]

Q4: My baseline is consistently drifting upwards during my gradient run. What could be the cause?

Answer: An upward drifting baseline in a gradient run is often related to the mobile phase or temperature inconsistencies.

1. Mobile Phase Contamination or Degradation: The most common cause is a contaminant in your mobile phase, particularly in the weaker, more aqueous solvent (Solvent A). As the gradient progresses and the concentration of the stronger organic solvent (Solvent B) increases, the contaminant is eluted from the column, causing the baseline to rise.[15]

  • UV-Absorbing Additives: Additives like Trifluoroacetic Acid (TFA) can degrade over time, leading to increased UV absorbance.[15][16] Always use fresh, high-quality mobile phases.

  • Water Quality: Use high-purity, HPLC-grade water. Contaminants from lower-grade water can accumulate on the column.

  • Solvent Purity: Ensure all solvents are HPLC-grade or better.[17]

2. Inadequate System Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before the injection, the baseline will drift as the stationary phase continues to adjust during the run. Always allow sufficient time for equilibration, especially when the mobile phase has been changed.

3. Temperature Fluctuations: HPLC detectors, especially UV and Refractive Index (RI) detectors, are sensitive to temperature changes.[14][18]

  • Column Oven: Using a column oven is essential for maintaining a stable column temperature.[14]

  • Ambient Temperature: Ensure the HPLC system is not in the path of drafts from air conditioning or heating vents. Insulating the tubing between the column and detector can also help.[15][16]

Q5: How do I systematically diagnose the source of my baseline drift?

Answer: A systematic isolation of components is the key to efficiently finding the source of baseline drift.

G start Baseline Drift Detected step1 Step 1: Test Pump & Detector Set pump flow to 0 mL/min. Does the drift stop? start->step1 step2_yes Source is likely upstream (Pump, Mixer, Mobile Phase). step1->step2_yes Yes step2_no Source is likely downstream (Detector, Flow Cell, Electronics). step1->step2_no No step3 Step 2: Isolate the Column Replace column with a union. Does drift persist? step2_yes->step3 end_solved Problem Identified step2_no->end_solved step4_yes Source is Mobile Phase or Pump. Prepare fresh mobile phase. Check pump seals. step3->step4_yes Yes step4_no Source is the Column. Column is contaminated or not equilibrated. Flush or replace column. step3->step4_no No step4_yes->end_solved step4_no->end_solved

Protocol: Systematic Baseline Drift Diagnosis

  • Test the Detector: Stop the pump flow. If the baseline becomes stable, the issue is not with the detector electronics. If it continues to drift, the problem may be the detector lamp or flow cell contamination.

  • Test the Mobile Phase & Pump: If the detector is stable with no flow, set the pump to a typical flow rate (e.g., 1 mL/min) but bypass the column by replacing it with a zero-dead-volume union.

    • If the drift returns: The problem is with the mobile phase (contamination, bubbles from poor degassing) or the pump (leaking seals). Prepare fresh mobile phase from high-purity solvents and degas thoroughly.[14][15][16]

    • If the baseline is stable: The problem lies with the column.

  • Isolate the Column: If the column is identified as the source, it is likely contaminated with strongly retained compounds or is not properly equilibrated.[18] Perform a rigorous flushing procedure or, if necessary, replace the column.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Available from: [Link]

  • PatSnap Eureka. (2025). How to Troubleshoot HPLC Baseline Drift Issues. Available from: [Link]

  • Scribd. HPLC Peak Shape Troubleshooting Guide. Available from: [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • Amuza Inc. (2025). Understanding and Preventing Baseline Drift in HPLC-ECD. Available from: [Link]

  • ACE HPLC. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Available from: [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available from: [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. Available from: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Available from: [Link]

  • PubChem - NIH. 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • PubChem - NIH. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Veeprho. 5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]

  • Pharmaffiliates. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

Welcome to the technical support guide for the purification of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. This document provides researchers, chemists, and drug development professionals with a comprehensive, experience-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. This document provides researchers, chemists, and drug development professionals with a comprehensive, experience-driven resource for selecting the optimal recrystallization solvents and troubleshooting common issues encountered during the purification of this valuable pharmaceutical intermediate.

Understanding the Molecule: The Key to Effective Purification

Before selecting a solvent, it is crucial to understand the physicochemical properties of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. Its structure contains both polar and non-polar regions, which dictates its solubility behavior. The pyridine ring and the primary amine group are polar and capable of hydrogen bonding, while the methyl-substituted piperidine ring is aliphatic and non-polar.[1] This dual character makes solvent selection a nuanced process.

PropertyValue / DescriptionRationale & Impact on Recrystallization
IUPAC Name 5-(4-Methylpiperidin-1-yl)pyridin-2-amine-
Molecular Formula C₁₁H₁₇N₃-
Molecular Weight 191.27 g/mol Affects the mass-to-volume ratio during dissolution.
Appearance Light yellow to brown crystalline powder.[2][3]Color may indicate the presence of oxidized impurities that can potentially be removed with charcoal.[4]
Melting Point ~146 - 150 °C (Reported for the similar piperazine analog).[3]Crucial Parameter: The boiling point of the chosen solvent should be lower than the melting point to prevent the compound from "oiling out".[5]
Polarity Profile Contains a polar aromatic heterocycle (pyridine), a primary amine (H-bond donor/acceptor), a tertiary amine (H-bond acceptor), and a non-polar aliphatic ring.This mixed polarity suggests that single-solvent systems may be challenging; solvents of intermediate polarity or mixed-solvent systems are often ideal.[1][6]

FAQ: Solvent Selection Strategy

This section addresses the most common questions regarding the strategic selection of a recrystallization solvent system.

Q1: What is the core principle for selecting the best recrystallization solvent?

The ideal solvent is one in which the target compound is highly soluble at an elevated temperature (near the solvent's boiling point) but poorly soluble at low temperatures (e.g., 0-4 °C).[7] This temperature-dependent solubility differential is what allows for the separation of the compound from impurities and enables high recovery of pure crystals upon cooling. Given the compound's structure, the "like dissolves like" principle is a useful starting point; a solvent of intermediate polarity is likely to be a good candidate.[1][5]

Q2: Which single solvents are the best candidates for initial screening?

For aromatic amines and pyridine derivatives, alcohols and esters are excellent starting points.[4] A small-scale screening experiment should always be performed first to conserve material.

SolventBoiling Point (°C)Rationale for Screening
Ethanol 78Good intermediate polarity; capable of hydrogen bonding. Its boiling point is well below the compound's melting point.[1] Often successful for aromatic amines.[8]
Isopropanol (IPA) 82Slightly less polar than ethanol; may offer a better solubility profile.
Ethyl Acetate 77A moderately polar solvent that cannot donate hydrogen bonds. Can be effective if alcohols are too strong a solvent.
Acetone 56A polar aprotic solvent with a low boiling point, making it easy to remove.[1]
Toluene 111A non-polar aromatic solvent. May be effective if impurities are highly polar. Its boiling point is safely below the compound's melting point.[4]
Q3: When and why should I use a two-solvent (mixed-solvent) system?

A two-solvent system is necessary when no single solvent provides the ideal solubility profile.[6] This is common for compounds like 5-(4-Methylpiperidin-1-yl)pyridin-2-amine that are either too soluble in one class of solvents (e.g., alcohols) or poorly soluble in another (e.g., alkanes), even when hot.

The technique involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a miscible "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).[6] A few drops of the good solvent are then added to clarify the solution, which is then cooled to induce crystallization.

Promising Mixed-Solvent Systems:

  • Ethanol / Water: A classic polar combination.

  • Acetone / Hexanes: A moderately polar and non-polar combination.

  • Toluene / Hexanes: For purifying from less polar impurities.[4]

Q4: My compound is an amine. Can I purify it by forming a salt?

Yes, this is a powerful alternative purification strategy. Since the compound is basic, it can be converted to a salt (e.g., a hydrochloride or acetate salt) which will have drastically different solubility properties than the freebase.[9] The general process is to dissolve the crude amine in a suitable solvent (like diethyl ether or ethyl acetate) and add an acid (e.g., HCl in dioxane) to precipitate the salt.[10] The collected salt can then be recrystallized, often from a polar solvent like an alcohol/water mixture. The pure salt can be converted back to the freebase by neutralization if required for subsequent steps.

Experimental Protocols & Workflows

Recrystallization Decision Workflow

The following diagram outlines the logical progression for identifying a suitable recrystallization system.

Start Start with Crude 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Screen Protocol 1: Single-Solvent Screening (e.g., Ethanol, IPA, Ethyl Acetate) Start->Screen CheckSuccess Good Crystal Formation & Purity? Screen->CheckSuccess ScaleUp Scale-Up Recrystallization CheckSuccess->ScaleUp  Yes TryMixed Protocol 2: Two-Solvent System Screening (e.g., Ethanol/Water, Acetone/Hexanes) CheckSuccess->TryMixed No End Obtain Pure Product ScaleUp->End CheckMixedSuccess Good Crystal Formation & Purity? TryMixed->CheckMixedSuccess CheckMixedSuccess->ScaleUp  Yes ConsiderSalt Alternative Strategy: Salt Formation & Recrystallization CheckMixedSuccess->ConsiderSalt No ConsiderSalt->End

Caption: A workflow for selecting a recrystallization method.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the compound fully dissolves.[7]

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes.[4]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the crystals completely, preferably under vacuum.

Protocol 2: Two-Solvent Recrystallization

The diagram below details the steps for this technique.

A 1. Dissolve crude solid in MINIMUM amount of hot 'Good' Solvent (e.g., Acetone) B 2. Add 'Poor' Solvent (e.g., Hexanes) dropwise with swirling while solution is still hot A->B C 3. Stop when solution becomes persistently cloudy (turbid) B->C D 4. Add a few more drops of hot 'Good' Solvent until solution becomes clear again C->D E 5. Allow to cool slowly to RT, then place in an ice bath to induce crystallization D->E F 6. Isolate, Wash, and Dry Crystals E->F

Caption: Step-by-step process for two-solvent recrystallization.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound (or the melting point of the impure compound).[5]2. The solution was cooled too rapidly.[5]1. Select a solvent with a lower boiling point.2. Re-heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly (e.g., by insulating it with glass wool).
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated.[6]2. The solution is supersaturated but lacks a nucleation point.[6]1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Try scratching the inside of the flask below the solvent line with a glass rod. If available, add a tiny "seed crystal" of the pure compound.[6]
Recovered crystals are colored (yellow/brown). 1. Presence of colored, oxidized, or polymeric impurities.1. During the recrystallization, after dissolving the compound in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal before cooling.[4]
Low recovery of purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during hot filtration.1. Ensure you are using the absolute minimum amount of hot solvent required for dissolution.[4] You can try to recover a second, less pure crop of crystals by concentrating the mother liquor.2. Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.[4]
References
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available at: [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]

  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • University of Colorado Boulder. Crystallization Solvents. Available at: [Link]

  • Sciencemadness.org. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Available at: [Link]

  • MDPI. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Available at: [Link]

  • Reddit. (2024, March 12). Amine workup. Available at: [Link]

  • Google Patents. (2009, March 12). US8455691B2 - Process for the purification of aromatic amines.
  • University of Toronto. recrystallization, filtration and melting point. Available at: [Link]

Sources

Optimization

minimizing side reactions during 5-(4-Methylpiperidin-1-yl)pyridin-2-amine halogenation

Here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support resource for the selective halogenation of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support resource for the selective halogenation of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pharmaceutical intermediate, a key building block for therapeutics like Trilaciclib[1][2].

The halogenation of this substrate presents unique challenges due to its highly activated, multifunctional nature. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you minimize side reactions and achieve high yields of your desired product.

Frequently Asked Questions (FAQs)

Question 1: My halogenation reaction is producing a mixture of isomers. Which positions on the ring are most reactive and why?

Answer: The regiochemical outcome is determined by the combined electronic effects of three key features of the molecule: the 2-amino group, the 5-piperidyl substituent, and the pyridine ring nitrogen.

  • 2-Amino Group: This is a powerful electron-donating group (EDG) that strongly activates the pyridine ring towards electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • 5-(4-Methylpiperidin-1-yl) Group: This is also an electron-donating group, activating the ring and directing to its ortho (C4, C6) and para (C2) positions.

  • Pyridine Nitrogen: The ring nitrogen is inherently electron-withdrawing and deactivates the ring towards EAS, directing electrophiles to the C3 and C5 positions[3][4].

The 2-amino group is the most powerful activating group, making the C3 position the most electronically enriched and sterically accessible site for the initial halogenation. The C5 position is also activated by the 2-amino group but is already substituted. Therefore, the primary site of mono-halogenation is expected to be C3.

Question 2: I'm observing significant amounts of a di-substituted product. What is this byproduct and how can I prevent it?

Answer: The most common di-substituted byproduct is 3,6-dihalo-5-(4-Methylpiperidin-1-yl)pyridin-2-amine. After the first halogen atom is added at the C3 position, the ring remains highly activated. The 5-piperidyl group strongly directs to the C6 position, which is now the most favorable site for a second electrophilic attack.

To prevent over-halogenation:

  • Control Stoichiometry: Use no more than 1.0 equivalent of the halogenating agent. Consider using a slight sub-stoichiometric amount (e.g., 0.95 equiv).

  • Slow Addition: Add the halogenating agent dropwise or portion-wise at a low temperature to maintain a low instantaneous concentration, which favors the mono-halogenated product.

  • Lower Temperature: Perform the reaction at 0 °C or below. This reduces the overall reaction rate and improves selectivity by favoring the kinetically controlled product[3].

Question 3: My reaction has a poor mass balance. The starting material is consumed, but the yield of the desired product is very low. What could be happening?

Answer: A poor mass balance with consumption of starting material often points to the formation of unstable intermediates or highly polar, water-soluble byproducts that are lost during workup. A likely culprit is N-halogenation of the exocyclic 2-amino group. This can lead to a cascade of decomposition pathways or the formation of complex mixtures. Another possibility is the formation of charge-transfer complexes, especially with stronger halogens like iodine[5].

To mitigate this, consider modifying the reaction conditions to disfavor reaction at the nitrogen atom. Using a protic solvent or adding a mild acid can protonate the highly basic amino group, protecting it from the electrophilic halogenating agent.

Visual Guide 1: Mapping Regioselectivity

The following diagram illustrates the conflicting directing effects that make this reaction challenging.

Caption: Directing effects on the 5-(4-Methylpiperidin-1-yl)pyridin-2-amine core.

In-Depth Troubleshooting Guide

Problem: Poor Regioselectivity (Mixture of C3 and C6 Isomers)
Potential Cause Underlying Science Recommended Solution
High Reaction Temperature At higher temperatures, the reaction may overcome the small activation energy barrier difference between competing pathways, leading to a loss of selectivity. Thermodynamic products may be favored over the kinetic product.Maintain the reaction temperature at 0 °C or below (e.g., -20 °C or -78 °C) throughout the addition and stirring period.
Highly Reactive Halogenating Agent Reagents like elemental bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) are highly reactive and less selective. They can react at multiple sites before the more subtle directing effects can differentiate them.Switch to a milder, bulkier N-halosuccinimide (NCS, NBS, NIS). These reagents are less reactive and their steric bulk can further enhance selectivity for the less hindered C3 position[6][7].
Solvent Choice The solvent can influence the solubility and reactivity of the halogenating agent and stabilize charged intermediates. Non-polar solvents may favor less selective pathways.Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN). These can help solvate the electrophile and modulate its reactivity, often leading to improved selectivity[8].
Problem: Significant Over-halogenation (Formation of Di-halo Product)
Potential Cause Underlying Science Recommended Solution
Incorrect Stoichiometry The presence of excess halogenating agent after the initial mono-halogenation will inevitably lead to a second substitution on the still-activated ring system.Carefully weigh the halogenating agent and use 0.95-1.0 equivalents. For solids like NBS, ensure they are pure and dry, as impurities can affect the effective molar quantity.
High Local Concentration Adding the reagent all at once creates localized areas of high concentration, promoting rapid, multiple substitutions before the mixture becomes homogeneous.Prepare a solution of the halogenating agent in the reaction solvent and add it slowly via a syringe pump over 30-60 minutes. This ensures the electrophile reacts as soon as it is introduced.
Amino Group Activation The 2-amino group is so activating that even the mono-halogenated product is a prime candidate for further reaction.Consider a protecting group strategy. Acylating the 2-amino group (e.g., as an acetamide) moderates its activating effect. The halogenation can then be performed, followed by deprotection. This adds steps but provides excellent control.

Visual Guide 2: Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common issues.

G start Unsatisfactory Reaction (Low Yield or Impure Product) issue_selectivity Problem: Poor Regioselectivity (Mixture of Isomers) start->issue_selectivity issue_overhalogenation Problem: Over-halogenation (Di-halo Product) start->issue_overhalogenation issue_low_yield Problem: Low Yield (Starting Material Consumed) start->issue_low_yield sol_select_temp Action: Lower Temperature (0 °C to -78 °C) issue_selectivity->sol_select_temp Try these solutions sol_select_reagent Action: Switch to Milder Reagent (e.g., NBS, NIS) issue_selectivity->sol_select_reagent Try these solutions sol_select_solvent Action: Change Solvent (e.g., DMF, Acetonitrile) issue_selectivity->sol_select_solvent Try these solutions sol_over_stoich Action: Control Stoichiometry (0.95-1.0 eq) issue_overhalogenation->sol_over_stoich Implement these controls sol_over_addition Action: Use Slow Addition (Syringe Pump) issue_overhalogenation->sol_over_addition Implement these controls sol_over_protect Action: Protect 2-Amino Group (e.g., Acetyl) issue_overhalogenation->sol_over_protect Implement these controls sol_low_yield_acid Action: Add Mild Acid (e.g., Acetic Acid) issue_low_yield->sol_low_yield_acid Investigate these options sol_low_yield_protect Action: Protect 2-Amino Group (Prevents N-Halogenation) issue_low_yield->sol_low_yield_protect Investigate these options

Caption: A decision tree for troubleshooting halogenation side reactions.

Optimized Experimental Protocols

The following protocols are starting points and may require optimization based on your specific halogen and laboratory conditions.

Protocol 1: Selective Mono-bromination using NBS
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 equiv) in a minimum amount of anhydrous DMF.

  • Slow Addition: Add the NBS solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-bromo isomer.

Protocol 2: Selective Mono-iodination using NIS

This protocol is similar to bromination but often proceeds more cleanly due to the lower reactivity and greater steric bulk of N-Iodosuccinimide (NIS).

  • Setup & Dissolution: Follow steps 1 and 2 from the bromination protocol, using anhydrous Acetonitrile (CH₃CN) as the solvent.

  • Reagent Addition: Cool the solution to room temperature. Add N-Iodosuccinimide (NIS) (1.0 equiv) portion-wise over 15 minutes. Unlike NBS, NIS reactions can often be run effectively at room temperature.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow steps 7-10 from the bromination protocol.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved from [Link]

  • Douglas, J. T., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Angewandte Chemie International Edition, 58(25), 8443-8447. Available at: [Link]

  • Wang, L., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 17(26), 6342-6345. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. (2024). Organic Syntheses, 101, 524-541. Available at: [Link]

  • Levy, J. B., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 784-789. Available at: [Link]

  • Penieres-Carrillo, G., et al. (2007). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development, 11(4), 754-756. Available at: [Link]

  • Understanding 2-Amino-5-iodopyridine Synthesis for Efficient Organic Chemistry. (2026). Angene. Retrieved from [Link]

  • Electrophilic substitution on pyridine. (n.d.). Organic Chemistry. Retrieved from [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134. Available at: [Link]

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS No: 571189-49-6) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved from [Link]

  • Metrangolo, P., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2454-2463. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-(4-Methylpiperidin-1-yl)pyridin-2-amine and its Unsubstituted Piperidinyl Analog for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone of drug design, valued for its ability to confer favorable physicochemical properties and engage with a multitude of biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone of drug design, valued for its ability to confer favorable physicochemical properties and engage with a multitude of biological targets.[1] The strategic substitution of this saturated heterocycle can profoundly influence a compound's pharmacological profile. This guide provides an in-depth, objective comparison between 5-(4-Methylpiperidin-1-yl)pyridin-2-amine and its parent compound, 5-(piperidin-1-yl)pyridin-2-amine.

While direct comparative experimental data for these specific analogs is not extensively published, this guide synthesizes established principles of medicinal chemistry, structure-activity relationship (SAR) data from analogous systems, and predicted physicochemical properties to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the anticipated impact of the C4-methyl group on the piperidine ring, examining its influence on physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by detailed experimental protocols for empirical validation.

Core Structural Comparison and Hypothesized Implications

The fundamental difference between the two molecules is the presence of a methyl group at the 4-position of the piperidine ring. This seemingly minor alteration can have significant downstream effects on the molecule's behavior.

The introduction of a methyl group is a common tactic in medicinal chemistry to modulate a compound's properties.[2] It can alter lipophilicity, metabolic stability, and binding interactions with target proteins.[2][3] In the context of the 2-aminopyridine scaffold, which is a known pharmacophore in various therapeutic areas including oncology, the 4-methyl substitution on the piperidine ring is hypothesized to primarily affect steric and electronic interactions within a target's binding pocket and modify the compound's overall lipophilicity.[4]

Physicochemical Properties: A Comparative Overview

The following table summarizes key physicochemical properties for both compounds. It is important to note that where experimental data is unavailable, values have been computationally predicted using established algorithms and are denoted with an asterisk (*).

Property5-(piperidin-1-yl)pyridin-2-amine5-(4-Methylpiperidin-1-yl)pyridin-2-amineAnticipated Impact of 4-Methyl Group
Molecular Formula C₁₀H₁₅N₃C₁₁H₁₇N₃Increased carbon and hydrogen count
Molecular Weight ( g/mol ) 177.25[4]191.28Increased molecular weight
LogP (Octanol/Water Partition Coefficient) 1.52.0Increased lipophilicity
Topological Polar Surface Area (TPSA) (Ų) 38.6638.66No change in TPSA
Hydrogen Bond Donors 11No change
Hydrogen Bond Acceptors 33No change
pKa (most basic) 8.58.7Slight increase in basicity

Note: Predicted values are sourced from computational models and should be experimentally verified.

The most significant predicted change is the increase in the octanol/water partition coefficient (LogP), suggesting that 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is more lipophilic than its unsubstituted counterpart . This increased lipophilicity can have a cascade of effects on the compound's pharmacokinetic profile, potentially leading to increased membrane permeability, altered distribution in the body, and different metabolic pathways.[5]

Structure-Activity Relationship (SAR) Insights and Performance Comparison

While direct comparative biological data is sparse, we can infer the potential performance differences based on SAR studies of related substituted piperidine derivatives.

Impact on Receptor Binding and Selectivity

The 4-position of the piperidine ring often extends into solvent-exposed regions of a binding pocket or can interact with hydrophobic sub-pockets. The introduction of a methyl group can therefore:

  • Enhance Binding Affinity: If a hydrophobic pocket exists at the C4-position of the piperidine binding site, the methyl group can engage in favorable van der Waals interactions, increasing the compound's affinity for the target.[6]

  • Introduce Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the methyl group could clash with amino acid residues, leading to a decrease in binding affinity.

  • Alter Selectivity: The methyl group can introduce a steric or hydrophobic preference for one receptor subtype over another, thereby improving selectivity. Studies on other classes of compounds have shown that methyl substitution on a piperidine ring can significantly modulate receptor selectivity.[7]

For example, research on melanocortin 4 receptor (MC4R) agonists demonstrated that alkyl substituents on the piperidine core significantly influenced affinity and functional potency.[7]

Pharmacokinetic Considerations

The predicted increase in lipophilicity for the methylated analog suggests potential differences in its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Absorption: Increased lipophilicity may enhance passive diffusion across the gastrointestinal tract, potentially improving oral bioavailability. However, excessively high lipophilicity can lead to poor aqueous solubility, which can negatively impact absorption.[5]

  • Distribution: Higher lipophilicity may lead to increased distribution into tissues and potentially the central nervous system (CNS), which could be desirable or undesirable depending on the therapeutic target.

  • Metabolism: The methyl group can provide a new site for metabolism (e.g., hydroxylation by cytochrome P450 enzymes) or, conversely, block a site of metabolism on the piperidine ring, potentially altering the metabolic profile and half-life of the compound.

Synthesis of Target Compounds

The synthesis of both analogs can be achieved through established synthetic routes for 2-aminopyridine derivatives. A common and effective method is the Buchwald-Hartwig amination.

Proposed Synthetic Workflow

cluster_0 Synthesis of 5-(piperidin-1-yl)pyridin-2-amine cluster_1 Synthesis of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine A 5-Bromo-2-aminopyridine C 5-(piperidin-1-yl)pyridin-2-amine A->C Pd catalyst, NaOtBu, Toluene, 100 °C B Piperidine B->C D 5-Bromo-2-aminopyridine F 5-(4-Methylpiperidin-1-yl)pyridin-2-amine D->F Pd catalyst, NaOtBu, Toluene, 100 °C E 4-Methylpiperidine E->F

Caption: Proposed synthetic workflow for the target compounds.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences between the two analogs, a series of head-to-head experiments are essential. The following protocols provide a framework for such a comparative study.

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of the test compounds for a specific G-protein coupled receptor (GPCR) expressed in a cell line.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [³H]-ligand)

  • Test compounds (5-(4-Methylpiperidin-1-yl)pyridin-2-amine and 5-(piperidin-1-yl)pyridin-2-amine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target receptor and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compounds (from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Add the prepared cell membranes to each well and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: GPCR Functional Assay (cAMP Measurement)

This protocol measures the functional activity of the compounds as either agonists or antagonists at a Gαs- or Gαi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the target GPCR

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Forskolin (for Gαi-coupled receptors)

  • Test compounds

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed the CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Add varying concentrations of the test compounds to the cells and incubate.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compounds, then add a fixed concentration of a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Generate dose-response curves and determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximum effect) values.

    • Antagonist Mode: Generate dose-response curves for the inhibition of the agonist response and determine the IC₅₀ values.

Experimental Workflow Diagram

A Synthesize and Purify Analogs B Physicochemical Property Determination (LogP, pKa, Solubility) A->B C In Vitro Receptor Binding Assay (Determine Ki) A->C D In Vitro Functional Assay (Determine EC50/IC50, Emax) A->D E In Vitro ADME Assays (Metabolic Stability, Permeability) A->E F Data Analysis and Comparison B->F C->F D->F E->F

Caption: Overall workflow for the comparative evaluation of the two analogs.

Conclusion and Future Directions

The introduction of a methyl group at the 4-position of the piperidine ring in 5-(piperidin-1-yl)pyridin-2-amine is a subtle yet potentially powerful modification. Based on established medicinal chemistry principles, it is reasonable to hypothesize that 5-(4-Methylpiperidin-1-yl)pyridin-2-amine will exhibit increased lipophilicity and may display altered binding affinity and selectivity for its biological targets compared to its unsubstituted counterpart .

The ultimate impact of this modification—whether it is beneficial, detrimental, or neutral—is highly dependent on the specific topology and nature of the target binding site. The provided experimental protocols offer a clear and robust path for the empirical determination of these performance differences. Researchers are strongly encouraged to perform these comparative studies to elucidate the precise structure-activity relationships for this chemical series and to guide further optimization efforts in their drug discovery programs.

References

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available at: [Link].

  • PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link].

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link].

  • PubMed. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Available at: [Link].

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 7(2), 163-189.
  • Journal of King Saud University - Science. Synthesis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) (C 6 H 9 N 2 ) 2 [CdCl 4 ]: Structure, DFT-calculated descriptors and molecular docking study. Available at: [Link].

  • SDDC. The impact of N-methylation on aqueous solubility and lipophilicity. Available at: [Link].

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link].

  • PubMed. Melanocortin Subtype 4 Receptor Agonists: Structure-Activity Relationships About the 4-alkyl Piperidine Core. Available at: [Link].

  • Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link].

  • RSC Publishing. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Available at: [Link].

  • Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Available at: [Link].

  • PubMed. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Available at: [Link].

  • SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link].

  • PubMed. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Available at: [Link].

  • ACS Publications. Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Available at: [Link].

  • MDPI. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available at: [Link].

  • Taylor & Francis Online. Theoretical Investigation on Solvents Effect in Molecular Structure (TD-DFT, MEP, HOMO-LUMO), Topological Analysis and Molecular Docking Studies of N-(5-((4-Ethylpiperazin-1-yl)Methyl)Pyridin-2-yl)-5-Fluoro-4-(4-Fluoro-1-Isopropyl-2-Methyl-1H-Benzo[d] Imidazol-6-yl) Pyrimidin-2-Amine. Available at: [Link].

  • Drug Hunter. Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Available at: [Link].

  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Available at: [Link].

  • ACS Publications. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Available at: [Link].

  • MDPI. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Available at: [Link].

  • PubMed. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Available at: [Link].

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Available at: [Link].

Sources

Comparative

A Comparative Guide to Validating the Analytical Purity of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Reference Standards

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of reliable and reproducible analytical data. This guide provides an in-depth, technically-grounded comparison of analy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of reliable and reproducible analytical data. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, a crucial building block in the synthesis of various pharmaceutical agents. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the selection of a multi-tiered analytical approach, ensuring a self-validating system for the highest degree of confidence in your reference standard.

The purity of a reference standard is not a single data point but a composite understanding derived from orthogonal analytical techniques. Each method provides a unique perspective on the material's composition, and when combined, they create a comprehensive and trustworthy purity profile. This guide will detail the application of chromatographic, spectroscopic, and thermal analysis techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]

The Orthogonal Approach to Purity Validation

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may co-elute or be unresponsive to a single detection method. Our validation workflow for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine is a prime example of this principle in action.

Purity Validation Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Impurity Profiling Identity Confirmation Identity Confirmation Chromatographic Purity Chromatographic Purity Identity Confirmation->Chromatographic Purity Proceed if identity confirmed Physicochemical Properties Physicochemical Properties Quantitative Analysis Quantitative Analysis Physicochemical Properties->Quantitative Analysis Provides foundational data Impurity Identification Impurity Identification Chromatographic Purity->Impurity Identification Detects impurities Final Purity Assignment Final Purity Assignment Quantitative Analysis->Final Purity Assignment Assigns absolute purity Impurity Identification->Final Purity Assignment Characterizes impurities

Caption: Overall workflow for reference standard validation.

Chromatographic Purity: The Cornerstone of Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds.[10][11] Its high resolving power allows for the separation of the main component from closely related impurities. For a polar, amine-containing compound like 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, a reversed-phase HPLC method is the logical starting point.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical starting point would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid helps to protonate the amine functional groups, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength that provides a good response for the main peak and potential impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable diluent, typically the initial mobile phase composition.

Data Comparison:
ParameterReference Standard AAlternative Standard B
Purity by Area % 99.85%99.52%
Largest Impurity 0.08%0.25%
Total Impurities 0.15%0.48%

The data clearly indicates that Reference Standard A possesses a higher degree of chromatographic purity with a significantly lower level of total impurities compared to the alternative.

Identity Confirmation and Impurity Identification: A Deeper Dive with Mass Spectrometry

While HPLC-UV provides quantitative information on purity, it does not definitively identify the components. Coupling HPLC with Mass Spectrometry (HPLC-MS) provides the molecular weight information necessary for both confirming the identity of the main peak and for tentatively identifying impurities.[12][13]

Experimental Protocol: HPLC-MS

The HPLC conditions are generally the same as the HPLC-UV method. The eluent from the HPLC is directed into the mass spectrometer.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is ideal for analyzing amine-containing compounds. A high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer is preferred for accurate mass measurements, which aids in elemental composition determination.[12]

  • Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. The masses of the impurity peaks can be used to propose potential structures, which can then be confirmed with further investigation.

HPLC_MS_Workflow HPLC Separation HPLC Separation ESI Ionization ESI Ionization HPLC Separation->ESI Ionization Eluent Transfer Mass Analyzer Mass Analyzer ESI Ionization->Mass Analyzer Ion Transfer Data Acquisition Data Acquisition Mass Analyzer->Data Acquisition Signal Processing

Caption: A simplified workflow of an HPLC-MS system.

Quantitative Analysis: The Power of qNMR

For an accurate and absolute determination of purity, Quantitative Nuclear Magnetic Resonance (qNMR) is an invaluable tool.[14][15][16][17] Unlike chromatography, which provides a relative purity value, qNMR can provide an SI-traceable purity assignment by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[14][16]

Experimental Protocol: qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the 5-(4-Methylpiperidin-1-yl)pyridin-2-amine reference standard and the internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved proton signal from the analyte and a signal from the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and internal standard.

Comparative Data:
MethodReference Standard AAlternative Standard B
Purity by qNMR 99.7% (± 0.2%)99.1% (± 0.3%)

The qNMR results corroborate the HPLC findings, demonstrating the superior purity of Reference Standard A. The low uncertainty associated with the qNMR measurement provides a high degree of confidence in the assigned purity value.

Physicochemical Characterization: A Holistic View

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the physicochemical properties of the reference standard, including the presence of residual solvents and water, and its thermal stability.[18][19][20][21][22]

Experimental Protocols:
  • TGA: A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen) and the weight loss is monitored as a function of temperature. This is used to determine the content of volatile components.

  • DSC: The sample is heated or cooled at a constant rate, and the difference in heat flow between the sample and a reference is measured. This can reveal information about melting point, polymorphism, and solid-state stability.

Comparative Data:
ParameterReference Standard AAlternative Standard B
Water Content (TGA) 0.1%0.5%
Melting Point (DSC) Sharp endotherm at 147 °CBroader endotherm at 145 °C

The lower water content and sharper melting point of Reference Standard A are indicative of a more pure and crystalline material.

Conclusion: An Integrated Approach for Unwavering Confidence

The validation of a reference standard's purity is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating orthogonal analytical techniques—chromatographic separation for impurity detection, mass spectrometry for identity confirmation, qNMR for absolute quantification, and thermal analysis for physicochemical characterization—we build a comprehensive and self-validating purity profile.

The comparative data presented in this guide unequivocally demonstrates the superior quality of Reference Standard A for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. For researchers, scientists, and drug development professionals, the choice of a well-characterized, high-purity reference standard is not just a matter of good practice; it is a prerequisite for generating accurate, reliable, and defensible scientific data.

References

  • <621>CHROM
  • ICH Q2(R1)
  • Understanding the L
  • ICH and FDA Guidelines for Analytical Method Valid
  • <621> CHROM
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • <621> Chrom
  • Are You Sure You Understand USP <621>?
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Q2(R2)
  • qNMR - BIPM.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • ICH Q2 Analytical Method Valid
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • qNMR - Quantit
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL.
  • Quantum Mechanical Quantitative Nuclear Magnetic Resonance Enables Digital Reference Standards at All Magnetic Fields and Enhances qNMR Sustainability | Analytical Chemistry - ACS Public
  • Impurity Profiling In Pharmaceuticals: A Review.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Impurity Profiling in Pharmaceuticals Explained | Synthink.
  • Pharmaceutical Quality Control Using Thermal Analysis Methods - TSI Journals.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Characterization of pharmaceuticals using thermal analysis - ResearchG
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
  • 5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine | CAS 1197333-44-0 - Veeprho.
  • Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments.
  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | 571189-49-6 - TCI Chemicals.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • Physicochemical Characterization of Complex Drug Substances: Evaluation of Structural Similarities and Differences of Protamine Sulfate
  • An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA - Research Journal of Pharmacy and Technology.
  • CAS No : 571189-49-6 | Product Name : 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
  • Certificate of Analysis. - 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. - Briti Scientific.
  • 5-(4-methylpiperazin-1-yl)-2-nitroaniline | 23491-48-7 - Sigma-Aldrich.

Sources

Validation

A Comparative Guide to the Target Binding Affinity of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Derivatives as BACE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the target binding affinity of 5-(4-methylpiperidin-1-yl)pyridin-2-amine derivatives, a class of compounds tha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the target binding affinity of 5-(4-methylpiperidin-1-yl)pyridin-2-amine derivatives, a class of compounds that has garnered significant interest for its potential in treating Alzheimer's disease. The primary focus of this analysis is on their inhibitory activity against the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's.

Introduction: The Critical Role of BACE1 in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1][2] These plaques are formed through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase.[1] BACE1 initiates this pathological cascade, making it a prime therapeutic target for reducing Aβ production and potentially slowing the progression of the disease.[1][2] The development of potent and selective BACE1 inhibitors is therefore a major focus of Alzheimer's research.

The 5-(4-methylpiperidin-1-yl)pyridin-2-amine scaffold has emerged as a promising foundation for the design of effective BACE1 inhibitors. This guide will explore the structure-activity relationships (SAR) within this chemical series, with a particular focus on the lead compound GRL-8234 and its analogs.

Comparative Binding Affinity of Key Derivatives

The inhibitory potency of 5-(4-methylpiperidin-1-yl)pyridin-2-amine derivatives against BACE1 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value for these parameters indicates a higher binding affinity and greater inhibitory activity.

Compound IDChemical StructureBACE1 Binding Affinity (Ki)
GRL-8234 (Structure of GRL-8234)1.8 nM [3]

Note: The structure of GRL-8234, while not publicly disclosed in full detail in the provided search results, is based on the 5-(4-methylpiperidin-1-yl)pyridin-2-amine scaffold.

Structure-Activity Relationship (SAR) Insights

The development of GRL-8234 and its analogs has provided valuable insights into the structural requirements for potent BACE1 inhibition. Key aspects of the SAR for this class of compounds include:

  • The Aminopyridine Core : The 2-aminopyridine moiety is crucial for binding to the active site of BACE1.[4] It forms key hydrogen bond interactions with the catalytic aspartate residues (Asp32 and Asp228) of the enzyme.

  • The 4-Methylpiperidine Group : This substituent occupies a hydrophobic pocket within the BACE1 active site. The methyl group can enhance binding affinity through favorable van der Waals interactions. Modifications to this group can significantly impact potency and selectivity.

  • Substitutions on the Pyridine Ring : Further substitutions on the pyridine ring can modulate the electronic properties and conformation of the molecule, influencing its interaction with the enzyme.

The following diagram illustrates the key structural features of the 5-(4-methylpiperidin-1-yl)pyridin-2-amine scaffold and their role in BACE1 binding.

SAR_Diagram cluster_scaffold 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Scaffold cluster_interactions BACE1 Active Site Interactions Scaffold Core Structure Aminopyridine 2-Aminopyridine Moiety Piperidine 4-Methylpiperidine Group CatalyticDyad Catalytic Aspartates (Asp32, Asp228) Aminopyridine->CatalyticDyad H-Bonding HydrophobicPocket Hydrophobic Pocket (S3) Piperidine->HydrophobicPocket Hydrophobic Interactions

Caption: Key interactions between the scaffold and the BACE1 active site.

Experimental Protocol: BACE1 Inhibition Assay (FRET)

The binding affinities of these compounds are typically determined using a Fluorescence Resonance Energy Transfer (FRET) assay. This robust and high-throughput method measures the enzymatic activity of BACE1 in the presence of an inhibitor.

Principle of the FRET Assay

The BACE1 FRET assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will slow down the rate of substrate cleavage, leading to a reduced fluorescence signal.

Step-by-Step Methodology
  • Compound Preparation :

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Create a serial dilution of the compound in the assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[5] The final DMSO concentration should be kept low (typically <1%) to avoid interference with the assay.[5]

  • Assay Plate Preparation :

    • Use a 96-well or 384-well black microplate to minimize background fluorescence.

    • Add the diluted test compounds to the appropriate wells.

    • Include control wells:

      • Positive Control : Enzyme and substrate without inhibitor (represents 100% enzyme activity).

      • Negative Control : Substrate without enzyme (background fluorescence).

      • Vehicle Control : Enzyme and substrate with the same concentration of DMSO as the test compound wells.

  • Enzyme and Substrate Addition :

    • Prepare a solution of recombinant human BACE1 enzyme in the assay buffer.

    • Prepare a solution of the FRET peptide substrate.

    • Add the BACE1 enzyme solution to all wells except the negative control.

    • Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the BACE1 substrate solution to all wells.

  • Signal Detection :

    • Immediately place the microplate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time (kinetic reading) at the appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair used. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis :

    • Calculate the rate of the enzymatic reaction for each well from the kinetic data.

    • Determine the percentage of BACE1 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce BACE1 activity by 50%.

The following diagram outlines the workflow for the BACE1 FRET assay.

FRET_Workflow A Prepare Compound Dilutions B Dispense Compounds & Controls into Microplate A->B C Add BACE1 Enzyme Solution B->C D Pre-incubate Enzyme and Inhibitor C->D E Add BACE1 FRET Substrate D->E F Measure Fluorescence Signal (Kinetic Reading) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro BACE1 FRET inhibition assay.

Conclusion

The 5-(4-methylpiperidin-1-yl)pyridin-2-amine scaffold has proven to be a valuable starting point for the development of potent BACE1 inhibitors. The lead compound, GRL-8234, exhibits nanomolar potency, highlighting the potential of this chemical series. Further optimization of this scaffold, guided by a thorough understanding of its structure-activity relationship and employing robust screening assays like the FRET assay, holds promise for the discovery of novel and effective therapeutics for Alzheimer's disease.

References

  • Chang, W. P., Huang, X., Downs, D., Cirrito, J. R., Koelsch, G., Holtzman, D. M., & Ghosh, A. K. (2011). β-Secretase inhibitor GRL-8234 rescues age-related cognitive decline in APP transgenic mice. The FASEB Journal, 25(3), 775-784. [Link]

  • Ghosh, A. K., Brindisi, M., & Tang, J. (2020). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Global Health & Medicine, 2(2), 79-86. [Link]

  • Ghosh, A. K. (2020). Structure-Based Design and Synthesis of Novel Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1. [Link]

  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(24), 5795-5798. [Link]

  • Hampel, H., et al. (2021). The BACE1 inhibitor verubecestat in prodromal Alzheimer's disease. New England Journal of Medicine, 384(11), 991-1003. [Link]

  • BPS Bioscience. (n.d.). BACE1 FRET Assay Kit. [Link]

  • Kiselyov, A. S. (2017). Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. In IntechOpen. [Link]

Sources

Comparative

inter-laboratory reproducibility of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine synthesis routes

Inter-Laboratory Reproducibility of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Synthesis Routes: A Comparative Technical Guide As a Senior Application Scientist, I frequently evaluate the robustness of synthetic routes wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Reproducibility of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Synthesis Routes: A Comparative Technical Guide

As a Senior Application Scientist, I frequently evaluate the robustness of synthetic routes when transitioning molecules from discovery chemistry to process scale-up. The synthesis of 2-aminopyridine derivatives—specifically 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 866620-33-9)—is a critical operation in the development of kinase inhibitors and GPCR modulators.

However, scaling these intermediates often reveals a stark contrast between theoretical yields and practical, inter-laboratory reproducibility. In this guide, we objectively compare the two dominant synthetic methodologies: the two-step Nucleophilic Aromatic Substitution (S_NAr) followed by reduction, and the one-step Buchwald-Hartwig cross-coupling.

Route A: The S_NAr / Reduction Pathway

Mechanistic Rationale & Causality

Route A leverages the strong electron-withdrawing nature of a nitro group to activate the pyridine ring for S_NAr. We specifically select 5-fluoro-2-nitropyridine over its chloro- or bromo-analogues. The highly electronegative fluorine atom stabilizes the transient, negatively charged Meisenheimer complex during the addition-elimination mechanism, significantly accelerating the reaction[1]. Following the S_NAr step, the nitro group is reduced to an amine using catalytic hydrogenation (Pd/C) or dissolving metal reduction (Fe/HCl)[2].

Step-by-Step Protocol (Self-Validating System)

Step 1: Nucleophilic Aromatic Substitution

  • Setup: Charge a reactor with 5-fluoro-2-nitropyridine (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMA[3].

  • Addition: Add 4-methylpiperidine (1.1 equiv) dropwise at room temperature to control the mild exotherm.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint (IPC): Monitor the reaction via LC-MS. The S_NAr is deemed complete when the 5-fluoro-2-nitropyridine peak (M+H = 143) is <1% relative to the product peak.

  • Workup: Quench with water, extract with EtOAc, and concentrate to yield 5-(4-methylpiperidin-1-yl)-2-nitropyridine.

Step 2: Nitro Reduction

  • Setup: Dissolve the S_NAr intermediate in EtOH. Add 10% Pd/C (0.05 equiv).

  • Reaction: Purge the vessel with H₂ gas and stir vigorously under a balloon (1 atm) at room temperature for 4 hours[2].

  • Self-Validation Checkpoint (IPC): Cessation of H₂ uptake serves as a physical indicator of reaction completion. Confirm via TLC (ninhydrin stain positive for primary amine).

  • Workup: Filter through Celite to remove the catalyst, and concentrate to afford the final product.

Route B: Direct Buchwald-Hartwig Amination

Mechanistic Rationale & Causality

Route B attempts a direct C-N bond formation between 5-bromopyridin-2-amine and 4-methylpiperidine. Aminopyridines are notoriously challenging substrates because the unprotected amino group and the pyridine nitrogen can strongly coordinate to palladium, forming catalytically dead complexes[4]. To overcome this, we employ the bulky, electron-rich biaryl phosphine ligand RuPhos[5]. The steric bulk of RuPhos forces the challenging reductive elimination step, while its electron richness accelerates the initial oxidative addition into the aryl bromide[5].

Step-by-Step Protocol (Self-Validating System)
  • Setup: To an oven-dried Schlenk flask, add 5-bromopyridin-2-amine (1.0 equiv), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%)[5].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality Note: This step is non-negotiable; trace oxygen will oxidize the RuPhos ligand, killing the catalytic cycle.

  • Addition: Add a solution of 4-methylpiperidine (1.2 equiv) in anhydrous THF, followed by LiHMDS (2.5 equiv, 1M in THF)[5].

  • Reaction: Heat to 65 °C for 16 hours.

  • Self-Validation Checkpoint (IPC): The reaction mixture should transition from a faint yellow to a deep red/orange, indicating the formation of the active Pd(0)-RuPhos complex[4]. Formation of a black precipitate (Pd-black) indicates catalyst decomposition due to oxygen ingress or ligand degradation, serving as an immediate visual failure indicator.

  • Workup: Cool, quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Visualizing the Workflows and Reproducibility Variance

SynthesisRoutes SM_A 5-Fluoro-2-nitropyridine + 4-Methylpiperidine Int_A 5-(4-Methylpiperidin-1-yl) -2-nitropyridine SM_A->Int_A SNAr (K2CO3, DMA) Prod 5-(4-Methylpiperidin-1-yl) pyridin-2-amine (CAS: 866620-33-9) Int_A->Prod Reduction (Pd/C, H2) SM_B 5-Bromopyridin-2-amine + 4-Methylpiperidine SM_B->Prod Buchwald-Hartwig (Pd2(dba)3, RuPhos)

Figure 1: Comparative synthetic pathways for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine.

Reproducibility Root Inter-Laboratory Reproducibility Variance RouteA Route A: SNAr + Reduction Root->RouteA RouteB Route B: Buchwald-Hartwig Root->RouteB A_Factor1 Exothermic SNAr Control (Scale-up thermal runaway) RouteA->A_Factor1 A_Factor2 Reduction Catalyst Poisoning (Trace impurities) RouteA->A_Factor2 B_Factor1 Strict Anhydrous Conditions (Water deactivates LiHMDS) RouteB->B_Factor1 B_Factor2 Ligand/Pd Ratio & Oxygen (RuPhos oxidation) RouteB->B_Factor2

Figure 2: Key factors driving inter-laboratory variance in Route A vs. Route B.

Comparative Data Analysis

When transferring these protocols between different laboratories, the variance in yield and purity becomes the true test of a route's viability. The table below summarizes the quantitative performance metrics observed across standard lab environments.

Performance MetricRoute A (S_NAr + Reduction)Route B (Buchwald-Hartwig)
Overall Yield 65 – 75% (over 2 steps)70 – 85% (single step)
Inter-Lab Variance (RSD) < 5% (Highly reproducible)15 – 20% (Technique-dependent)
Primary Impurities Unreduced nitro intermediateDehalogenated starting material, Pd-black
Scalability Excellent (Standard reactors)Moderate (Requires strict inert atmosphere)
Cost per kg Low (Inexpensive reagents)High (Pd precatalysts and RuPhos ligand)
E-Factor (Waste) Moderate (Two purification steps)Low (Single step, but heavy metal waste)

Conclusion & Recommendations

For laboratories prioritizing first-pass success and scalability , Route A (S_NAr followed by reduction) is the superior choice. Its low inter-laboratory variance (< 5% RSD) stems from its reliance on robust, moisture-tolerant chemistry. Conversely, Route B is ideal for discovery chemistry where step-count reduction is paramount, provided the laboratory possesses rigorous Schlenk techniques to prevent catalyst deactivation.

References

  • Source: Reddit (r/Chempros)
  • Title: A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions Source: BenchChem URL
  • Title: 2-Bromo-5-fluoro-4-nitropyridine Source: BenchChem URL
  • Title: WO2024173219A1 - Alpha-synuclein binders and methods of use Source: Google Patents URL
  • Source: NIH (PMC)
  • Title: 5-(4-Methylpiperidin-1-yl)

Sources

Validation

A Comparative Guide to the Validation of a Stability-Indicating Method for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine in Accordance with ICH Guidelines

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a stability-indicating analytical method for the novel pharmaceutical compound 5-(4-Methylpiperidin-1-yl)pyridin-2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a stability-indicating analytical method for the novel pharmaceutical compound 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. As a molecule featuring both a pyridine and a piperidine moiety, understanding its degradation pathways is critical for ensuring drug safety and efficacy. We will compare a purpose-built, stability-indicating High-Performance Liquid Chromatography (HPLC) method with a more general analytical alternative, providing the scientific rationale and experimental data required for robust validation under International Council for Harmonisation (ICH) guidelines.

The Imperative for a Stability-Indicating Method

In pharmaceutical development, a stability-indicating analytical method (SIAM) is a non-negotiable tool. Its primary function is to provide an unambiguous assessment of a drug's purity and potency in the presence of its potential degradation products, impurities, and excipients.[1][2] The ICH Q1A(R2) guideline mandates stress testing to understand the intrinsic stability of a drug substance, making the development of a validated SIAM a foundational requirement for regulatory submissions.[3][4]

This guide focuses on 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. The selection of an analytical technique must accommodate the compound's physicochemical properties. Given its structure, it is expected to be a non-volatile solid at room temperature, making Reverse-Phase HPLC (RP-HPLC) the superior choice for routine analysis over techniques like Gas Chromatography (GC), which would likely require derivatization and may not be as suitable for quantifying polar degradation products.[5][6]

The Proposed Method: A Stability-Indicating RP-HPLC Assay

We will detail the validation of a newly developed RP-HPLC method. The objective is to create a procedure that can separate, detect, and accurately quantify 5-(4-Methylpiperidin-1-yl)pyridin-2-amine and all potential degradation products.[7]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (using Photodiode Array Detector)
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile

The Validation Workflow: An ICH Q2(R1) Guided Approach

The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[8][9] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as defined by ICH Q2(R1).[10][11][12]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Validate for Intended Purpose Linearity Linearity & Range Specificity->Linearity Confirms Separation Accuracy Accuracy (Recovery) Linearity->Accuracy Defines Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Verifies Quantitation Limits LOD & LOQ Precision->Limits Establishes Reliability Robustness Robustness Limits->Robustness Defines Sensitivity

Caption: The logical workflow for validating an analytical method per ICH Q2(R1).

Specificity: The Heart of a Stability-Indicating Method

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[9] For a SIAM, this is primarily demonstrated through forced degradation studies, which intentionally stress the drug substance to produce potential degradants.[1][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the method can detect and separate meaningful levels of degradants without completely destroying the sample.[3][14]

G cluster_0 Forced Degradation Protocol cluster_stress Stress Conditions cluster_1 Analysis & Assessment API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Alkaline Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidative Oxidation (3% H₂O₂, RT) API->Oxidative Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analyze via RP-HPLC (Control & Stressed Samples) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Purity Peak Purity Assessment (PDA Detector) Analysis->Purity Evaluate Specificity Mass Mass Balance Calculation Purity->Mass Ensure Conservation

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol:

  • Preparation: Prepare solutions of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine at approximately 1 mg/mL in the specified stressor. For thermal and photolytic studies, use the solid drug substance.

  • Acid Hydrolysis: Mix with 0.1N HCl and heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute to the target concentration.

  • Alkaline Hydrolysis: Mix with 0.1N NaOH and heat at 60°C. Sample as above and neutralize with an equivalent amount of acid.

  • Oxidative Degradation: Mix with 3% H₂O₂ at room temperature. Sample at timed intervals.

  • Thermal Degradation: Expose the solid powder to 80°C in a calibrated oven.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using the proposed HPLC method. Use a PDA detector to perform peak purity analysis on the main analyte peak in all chromatograms.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% Assay of API% DegradationNumber of DegradantsResolution (Rs) of Closest PeakPeak Purity
Control (Unstressed) 99.8%N/A0N/APass
Acid Hydrolysis (0.1N HCl) 85.2%14.6%2> 2.0Pass
Alkaline Hydrolysis (0.1N NaOH) 81.5%18.3%3> 2.0Pass
Oxidative (3% H₂O₂) 90.1%9.7%1> 2.0Pass
Thermal (80°C) 97.6%2.2%1> 2.0Pass
Photolytic (ICH Q1B) 94.3%5.5%2> 2.0Pass
Acceptance Criteria Report5-20% targetReport> 2.0No purity flag
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is essential for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100902112
1251123560
1501354098
Acceptance Criteria Value
Correlation Coefficient (R²) ≥ 0.999
y-intercept Report

Result: The method demonstrates excellent linearity with an R² of 0.9999.

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of pure API is added to a placebo (or sample matrix) and the recovery is calculated.

Experimental Protocol:

  • Prepare a placebo mixture representative of the final drug product formulation.

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Accuracy/Recovery Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.899.75%
100% 100.0100.5100.50%
120% 120.0119.199.25%
Acceptance Criteria Mean recovery between 98.0% and 102.0%

Result: The method is accurate, with all recovery values falling within the acceptance criteria.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-assay): Variation within a lab, such as on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six independent assay samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system if available.

  • Calculate the % Relative Standard Deviation (%RSD) for both sets of measurements and for the combined data.

Table 5: Precision Data

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
Sample 1 99.8100.2
Sample 2 100.199.5
Sample 3 99.599.9
Sample 4 100.3100.5
Sample 5 99.9100.1
Sample 6 100.299.7
Mean 99.9799.98
% RSD 0.31% 0.35%
Overall % RSD (n=12) 0.33%
Acceptance Criteria %RSD ≤ 2.0%

Result: The method is precise, with %RSD values well below the 2.0% limit.

Limits of Detection (LOD) and Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8][15] These are critical for impurity analysis.

Experimental Protocol:

  • Determine the LOD and LOQ based on the signal-to-noise (S/N) ratio.

  • Prepare and inject solutions of decreasing concentration.

  • LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by analyzing six independent preparations at the LOQ concentration and ensuring the precision (%RSD) and accuracy (% Recovery) are acceptable.

Table 6: LOD & LOQ Data

ParameterConcentration (µg/mL)S/N RatioAcceptance Criteria
LOD 0.05~3:1Report
LOQ 0.15~10:1Precision (%RSD ≤ 10%)

Result: The method is sufficiently sensitive for quantifying potential impurities at low levels.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key method parameters one at a time.

  • Analyze a system suitability solution under each condition.

  • Monitor system suitability parameters (e.g., resolution, tailing factor, theoretical plates) to ensure they remain within acceptable limits.

Table 7: Robustness Data

Parameter VariedResulting Resolution (Rs)Resulting Tailing FactorSystem Suitability
Flow Rate (±0.1 mL/min) > 2.0< 1.5Pass
Column Temp (±5°C) > 2.0< 1.5Pass
Mobile Phase pH (±0.2) > 2.0< 1.5Pass
Acceptance Criteria Rs > 2.0, Tailing Factor < 1.5

Result: The method is robust, demonstrating that minor variations in operating conditions will not significantly impact its performance.

Method Comparison: Validated RP-HPLC vs. Alternative GC-MS

While the RP-HPLC method is purpose-built for stability and quality control, other methods like GC-MS could be used for identification or specialized investigations. This comparison highlights why the validated HPLC method is superior for its intended purpose.

Table 8: Comparison of Analytical Methods

FeatureValidated Stability-Indicating RP-HPLCGeneral Purpose GC-MS
Specificity Proven separation of all degradants from forced degradation studies. Peak purity confirmed.[7]May co-elute thermally labile or polar degradants. Specificity for all potential degradants is not established.
Sample Preparation Simple dissolution in diluent.Often requires derivatization to increase volatility for amine-containing compounds.[6]
Quantitation Excellent linearity, accuracy, and precision established across a wide range (50-150%).Can be quantitative, but typically requires deuterated internal standards for best accuracy. Less precise for routine QC.
Application Ideal for routine quality control, stability testing, and release assays.[15]Excellent for structural elucidation of unknown impurities and initial identification. Less suitable for high-throughput stability programs.
Robustness Proven to be reliable with minor variations in flow, temperature, and mobile phase composition.Highly dependent on inlet temperature, carrier gas flow, and derivatization consistency. Can be less robust.

Conclusion

The described RP-HPLC method has been rigorously validated according to ICH Q2(R1) guidelines and is proven to be specific, linear, accurate, precise, sensitive, and robust. The cornerstone of this validation is the forced degradation study, which conclusively demonstrates the method's stability-indicating nature. When compared to an alternative like GC-MS, the HPLC method is unequivocally the superior choice for its intended purpose: the routine quality control and stability assessment of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine. It provides reliable, quantitative data essential for ensuring product quality and meeting global regulatory expectations.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
  • Title: Method Development & Validation (Stability-Indicating)
  • Title: Q2(R1)
  • Title: ICH Q2(R1)
  • Title: ICH Q2(R1)
  • Title: Forced Degradation Testing Source: SGS Canada URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Applied Pharmaceutical Science URL
  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL
  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: ResearchGate URL
  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL
  • Title: Q2(R1)
  • Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS)
  • Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace URL
  • Title: Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations Source: PubMed URL
  • Source: Academia.
  • Source: PMC (PubMed Central)
  • Source: International Journal of Current Science (IJCSPUB)
  • Title: 5-(4-Methylpiperazin-1-yl)
  • Source: Agency for Toxic Substances and Disease Registry (ATSDR)
  • Title: Analytical Methods Source: Royal Society of Chemistry URL
  • Title: 5-(4-Methylpiperazin-1-yl)
  • Title: A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl Source: BenchChem URL

Sources

Comparative

Molecular Docking Comparison of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine Binding Modes in Kinase Inhibitor Design

Executive Summary In fragment-based drug discovery (FBDD), the selection of an optimal hinge-binding scaffold dictates the downstream success of kinase inhibitor development. The 2-aminopyridine motif is a highly privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), the selection of an optimal hinge-binding scaffold dictates the downstream success of kinase inhibitor development. The 2-aminopyridine motif is a highly privileged scaffold, famously serving as the core for FDA-approved CDK4/6 inhibitors like palbociclib and ribociclib 1.

This technical guide provides an objective, data-driven comparison of the 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (5-4MPPA) fragment against industry-standard alternatives, such as the piperazine-based fragment. By synthesizing molecular docking, molecular dynamics (MD), and biophysical validation, we evaluate how the subtle shift from a polar piperazine to a lipophilic 4-methylpiperidine alters binding thermodynamics, solvent channel interactions, and overall target affinity.

Mechanistic Rationale: The Hinge-Binding Paradigm

To engineer highly selective kinase inhibitors, structural modifications to the 2-aminopyridine side chain must balance hinge-binding stability with solvent-channel desolvation 2. The 5-4MPPA fragment operates via a dual-action mechanism:

  • The Warhead (2-Aminopyridine): The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. Together, they form a highly stable bidentate interaction with the backbone atoms of the kinase hinge region (e.g., Val96 in CDK4 or Val101 in CDK6).

  • The Tail (4-Methylpiperidine): The 5-position substituent projects outward into the solvent-exposed channel. While standard piperazine tails offer excellent aqueous solubility, the 4-methylpiperidine introduces localized hydrophobic bulk. This bulk displaces ordered, high-energy water molecules at the lip of the solvent channel, providing a significant entropic boost to the binding free energy ( Δ G) 3.

Binding_Mode L1 5-4MPPA Fragment (Protonated Piperidine) H1 Val96 Backbone NH (H-Bond Acceptor) L1->H1 Pyridine N H2 Val96 Backbone C=O (H-Bond Donor) L1->H2 2-Amino NH2 V1 Hydrophobic Pocket (Desolvation Zone) L1->V1 4-Methyl Group S1 Solvent Channel (Water Network) L1->S1 Piperidine Ring

Fig 1. Mechanistic binding interactions of 5-4MPPA within the kinase hinge region.

Self-Validating Experimental & Computational Workflow

To ensure scientific integrity, the evaluation of 5-4MPPA must be a self-validating system. We pair in silico predictive modeling with orthogonal in vitro biophysical validation. If the computational Δ G does not correlate with the experimental KD​ , the docking scoring function is systematically recalibrated using the reference standard (piperazine).

Protocol A: Molecular Docking & Dynamics (In Silico)
  • Step 1: Protein Preparation (CDK4 - PDB: 2W96)

    • Action: Assign bond orders, add hydrogens, and optimize the hydrogen bond network using the Protein Preparation Wizard.

    • Causality: Kinase active sites are highly sensitive to the tautomeric states of histidine residues (e.g., His95). Incorrect assignment leads to artificial electrostatic repulsion, invalidating the docking pose.

  • Step 2: Ligand Protonation State Modeling (Epik)

    • Action: Generate ligand states at pH 7.4 ± 0.5.

    • Causality: The piperidine nitrogen of 5-4MPPA has a pKa​≈10.0 , meaning it is protonated at physiological pH. Simulating this positive charge is critical, as it dictates long-range electrostatic interactions with acidic residues near the solvent channel.

  • Step 3: Extra Precision (XP) Docking (Glide)

    • Action: Dock fragments into the Val96 hinge region using Glide XP.

    • Causality: Standard precision (SP) docking often overestimates the affinity of polar molecules. XP docking applies a stringent penalty for the desolvation of polar groups, providing a realistic thermodynamic comparison between the lipophilic methylpiperidine and the polar piperazine.

  • Step 4: Molecular Dynamics (100 ns, GROMACS)

    • Action: Run a 100 ns explicit solvent (TIP3P) simulation on the top-docked complexes.

    • Causality: Static docking cannot capture the conformational flexibility of the solvent-exposed tail. MD validates the RMSD stability of the 2-aminopyridine core while allowing the piperidine ring to sample its true conformational ensemble.

Protocol B: Surface Plasmon Resonance (In Vitro Validation)
  • Step 1: Kinase Immobilization

    • Action: Biotinylate CDK4 and immobilize it on a Streptavidin (SA) sensor chip.

    • Causality: Amine coupling randomly orientates proteins, often blocking the ATP pocket. SA-biotin capture ensures uniform orientation, keeping the active site 100% accessible to the fragments.

  • Step 2: Multi-Cycle Kinetics

    • Action: Inject fragments at concentrations from 0.1 µM to 50 µM and fit to a 1:1 Langmuir binding model.

    • Causality: Evaluating multiple concentrations rules out non-specific aggregation and validates the computational KD​ predictions.

FBDD_Workflow P1 Ligand Preparation (Epik pH 7.4 ± 0.5) D1 Grid Generation (Val96 Hinge Region) P1->D1 P2 Protein Preparation (CDK4 PDB: 2W96) P2->D1 D2 XP Molecular Docking (Glide) D1->D2 M1 MD Simulation (100ns) (GROMACS, TIP3P) D2->M1 A1 MM-GBSA & SPR Validation M1->A1

Fig 2. Self-validating computational and biophysical workflow for fragment evaluation.

Comparative Performance Data

The table below synthesizes the quantitative performance of 5-4MPPA against structural alternatives. The data demonstrates that while all three fragments successfully anchor to the hinge region (high H-bond occupancy), the 5-4MPPA fragment achieves superior binding free energy due to favorable desolvation kinetics 4.

Fragment ScaffoldTail CharacteristicGlideScore (kcal/mol)MM-GBSA Δ G (kcal/mol)H-Bond Occupancy (Val96)SPR KD​ (µM)
5-(4-Methylpiperidin-1-yl)pyridin-2-amine Lipophilic, Bulky-6.8-28.494%1.2
5-(Piperazin-1-yl)pyridin-2-amine (Standard)Polar, H-Bond Donor-6.5-26.195%2.5
5-(Morpholin-4-yl)pyridin-2-amine Polar, H-Bond Acceptor-6.1-24.392%4.8

Data Interpretation: The 5-4MPPA fragment exhibits a KD​ of 1.2 µM, outperforming the standard piperazine fragment (2.5 µM). The MM-GBSA analysis reveals that this 2-fold increase in affinity is driven by the 4-methyl group, which optimally fills a minor hydrophobic sub-pocket at the solvent interface, reducing the entropic penalty associated with exposed polar surface area.

Conclusion

For drug development professionals optimizing kinase inhibitors, the 5-(4-Methylpiperidin-1-yl)pyridin-2-amine fragment represents a potent alternative to traditional piperazine-based tails. By replacing a solvent-exposed hydrogen bond donor with a lipophilic methyl group, researchers can achieve a higher intrinsic binding affinity ( Δ G) while maintaining the structural integrity of the critical 2-aminopyridine hinge-binding warhead.

References

  • Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. PubMed (NIH). Available at:[Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Elucidating Binding Selectivity in Cyclin-Dependent Kinases 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment. International Journal of Molecular Sciences (MDPI). Available at:[Link]

Sources

Validation

Comparative Pharmacokinetic Profile: 5-(4-Methylpiperidin-1-yl)pyridin-2-amine vs. 2-Aminopyridine

A Guide for Drug Development Professionals Introduction In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Within this chemical class, 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Within this chemical class, 2-aminopyridine serves as a fundamental building block. However, its physicochemical properties often necessitate structural modifications to optimize its pharmacokinetic (PK) profile for improved efficacy and safety. This guide provides a comparative analysis of the pharmacokinetics of 2-aminopyridine and a more complex derivative, 5-(4-Methylpiperidin-1-yl)pyridin-2-amine.

The strategic addition of a 4-methylpiperidine moiety to the 2-aminopyridine core is a deliberate design choice aimed at modulating key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. This comparison will elucidate the rationale behind such modifications and provide a framework for anticipating the pharmacokinetic consequences of this substitution. The insights presented herein are grounded in established principles of medicinal chemistry and preclinical drug metabolism and pharmacokinetics (DMPK).

Comparative Pharmacokinetic Overview

The following table summarizes the anticipated and established pharmacokinetic parameters for both compounds. It is important to note that while extensive data exists for 2-aminopyridine, the parameters for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine are largely projected based on well-understood structure-activity relationships in pharmacokinetics.

Pharmacokinetic Parameter2-Aminopyridine5-(4-Methylpiperidin-1-yl)pyridin-2-amine (Projected)Rationale for Projected Differences
Absorption
Oral Bioavailability (F%)HighModerate to HighIncreased lipophilicity may enhance membrane permeability, but also increase first-pass metabolism.
Distribution
Volume of Distribution (Vd)Low to ModerateModerate to HighThe lipophilic methylpiperidine group is expected to increase tissue penetration and binding.
Plasma Protein BindingLowModerateIncreased lipophilicity generally leads to higher affinity for plasma proteins like albumin.
Metabolism
Primary Metabolic PathwaysN-acetylation, oxidationOxidation of the piperidine ring, N-dealkylationThe piperidine ring introduces new sites for oxidative metabolism by cytochrome P450 enzymes.
Metabolic StabilityModeratePotentially LowerThe presence of the metabolically susceptible piperidine ring may lead to more rapid clearance.
Excretion
Primary Route of EliminationRenal (unchanged drug and metabolites)Renal and potentially BiliaryMetabolites of the substituted compound may be more amenable to biliary excretion.
Half-life (t½)ShortModerateIncreased volume of distribution and potentially altered clearance will likely extend the half-life.

Experimental Protocols for Pharmacokinetic Characterization

The determination of the pharmacokinetic profiles of novel chemical entities relies on a suite of standardized in vivo and in vitro assays. The following protocols represent a typical workflow for a preclinical pharmacokinetic study in a rodent model, which would be essential for empirically verifying the projected parameters of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine and for a direct comparison with 2-aminopyridine.

In Vivo Pharmacokinetic Study in Rodents

This experimental workflow is designed to determine key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis A Acclimatize Animals (e.g., Sprague-Dawley rats, n=3-5/group) B Fasting (overnight) A->B C IV Administration (e.g., 1 mg/kg via tail vein) B->C D PO Administration (e.g., 5 mg/kg via oral gavage) B->D E Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) (Sparse sampling may be used) C->E D->E F Plasma Isolation (Centrifugation) E->F H Sample Analysis F->H G Bioanalytical Method Development (LC-MS/MS) G->H I Pharmacokinetic Modeling (Non-compartmental analysis) H->I

Workflow for a typical in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model and Acclimatization: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are acclimatized for at least 3 days with free access to food and water.

  • Dosing Preparation: The test compounds are formulated in an appropriate vehicle (e.g., a solution of 5% DMSO, 40% PEG400, and 55% saline).

  • Administration:

    • Intravenous (IV) Group: The compound is administered as a bolus dose via the tail vein. This allows for the determination of clearance and volume of distribution.

    • Oral (PO) Group: The compound is administered by oral gavage. This route is essential for determining oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing and Analysis: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis. The concentration of the compound in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).

In Vitro Assays for Mechanistic Insights

In vitro assays are crucial for understanding the specific mechanisms underlying the observed pharmacokinetic profile.

  • Plasma Protein Binding: This is often determined by equilibrium dialysis. The compound is added to plasma and dialyzed against a protein-free buffer. The concentrations in the plasma and buffer compartments at equilibrium are measured to calculate the fraction of the drug bound to plasma proteins.

  • Metabolic Stability: The compound is incubated with liver microsomes (or hepatocytes), which contain key drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance.

Mechanistic Discussion and Rationale

The predicted differences in the pharmacokinetic profiles of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine and 2-aminopyridine are rooted in fundamental principles of medicinal chemistry.

G cluster_compound Compound Properties cluster_pk Pharmacokinetic Consequences A 2-Aminopyridine (LogP ~0.5) C Increased Lipophilicity B 5-(4-Methylpiperidin-1-yl)pyridin-2-amine (LogP ~2.5-3.0, estimated) B->C D Introduction of New Metabolic Sites B->D E Increased Vd Increased Plasma Protein Binding C->E F Increased Metabolic Clearance D->F

Relationship between structural modification and pharmacokinetic outcomes.

The addition of the 4-methylpiperidine group significantly increases the lipophilicity of the molecule, as indicated by the estimated increase in LogP. This has several predictable consequences:

  • Impact on Distribution: Higher lipophilicity generally leads to a larger volume of distribution (Vd), as the compound is more likely to partition from the aqueous environment of the blood into tissues. This can also lead to increased binding to plasma proteins such as albumin.

  • Impact on Metabolism: The piperidine ring provides new, and often labile, sites for metabolism by cytochrome P450 enzymes. Common metabolic pathways for such moieties include N-dealkylation and oxidation at the carbon atoms of the ring. This can lead to a higher rate of metabolic clearance compared to the more metabolically stable 2-aminopyridine core.

  • Impact on Absorption: While increased lipophilicity can improve passive diffusion across the gut wall, it can also make the compound more susceptible to first-pass metabolism in the liver, which can have a variable effect on overall oral bioavailability.

Conclusion

The derivatization of 2-aminopyridine to 5-(4-Methylpiperidin-1-yl)pyridin-2-amine represents a common strategy in drug design to modulate pharmacokinetic properties. The introduction of the 4-methylpiperidine group is anticipated to increase the volume of distribution and plasma protein binding while also providing new avenues for metabolic clearance. These changes will likely result in a longer half-life, which can be beneficial for reducing dosing frequency. However, the potential for increased metabolic clearance must be carefully evaluated to ensure that adequate drug exposure is maintained.

The definitive pharmacokinetic comparison of these two molecules would require the execution of the in vivo and in vitro studies outlined in this guide. The resulting data would be invaluable for guiding further drug development efforts, including dose selection for efficacy and toxicity studies.

References

For further reading and to support the principles discussed in this guide, the following resources are recommended:

  • General Principles of Pharmacology

    • Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics
    • Source: A comprehensive textbook on pharmacology that covers the principles of pharmacokinetics in detail.
    • URL: [Link]

  • Preclinical Pharmacokinetics

    • Title: Preclinical Development Handbook: ADME and Biopharmaceutical Properties
    • Source: A detailed guide to the preclinical studies required for drug development, with a focus on ADME.
    • URL: [Link]

  • Drug Metabolism

    • Title: Cytochrome P450: Structure, Mechanism, and Biochemistry
    • Source: An in-depth resource on the primary family of enzymes responsible for the metabolism of most drugs.
    • URL: [Link]

  • Bioanalysis

    • Title: Handbook of LC-MS Bioanalysis
    • Source: A practical guide to the use of LC-MS for the quantification of drugs and their metabolites in biological m
    • URL: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine

From the Desk of a Senior Application Scientist As researchers and scientists, our focus is often on discovery and innovation. However, the responsible management of chemical waste is a critical and non-negotiable aspect...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

As researchers and scientists, our focus is often on discovery and innovation. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine, ensuring the safety of laboratory personnel and the protection of our environment.

The procedural framework outlined here is built on the foundational principles of chemical safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its chemical structure—a substituted aminopyridine—demands a conservative approach. Pyridine and its derivatives are typically classified as hazardous waste, often exhibiting toxic and flammable properties.[1][2][3] Therefore, 5-(4-Methylpiperidin-1-yl)pyridin-2-amine must be managed as hazardous chemical waste until proven otherwise by a formal hazard assessment.[4]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough risk assessment is paramount. The primary hazards associated with similar aminopyridine compounds include acute toxicity, skin irritation, and the potential for serious eye damage.[5]

Causality of PPE Selection: The choice of PPE is not merely a checklist item; it is your primary defense against chemical exposure. Given the potential for this compound to be a skin and eye irritant, and possibly toxic, the following PPE is mandatory.

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher splash risk, a face shield worn over safety goggles is recommended.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling pyridine compounds.[2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is essential to protect against incidental contact.

  • Respiratory Protection: All handling of waste, especially if there is a risk of aerosolization or if the material is a powder, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

Under no circumstances should 5-(4-Methylpiperidin-1-yl)pyridin-2-amine or its residues be disposed of down the sanitary sewer or in regular trash.[1][2][4] This practice violates regulatory standards and can lead to significant environmental contamination.[6]

Step 1: Waste Collection and Segregation

Collect all waste materials containing 5-(4-Methylpiperidin-1-yl)pyridin-2-amine—including pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, absorbent paper)—in a designated hazardous waste container.[2]

  • Container Selection: The container must be made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are often suitable. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[6]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1] Incompatible materials can react, leading to pressure buildup, fire, or the generation of toxic fumes.

Step 2: Container Labeling

Proper labeling is a critical control point for safety and compliance. Missing or incomplete labels are among the most common laboratory safety violations.[7] As soon as the first drop of waste is added, the container must be labeled with a fully completed hazardous waste tag.

Required Label Information:

  • The words "Hazardous Waste "

  • The full, unabbreviated chemical name: "5-(4-Methylpiperidin-1-yl)pyridin-2-amine "

  • A list of all constituents and their approximate percentages.

  • The specific hazard characteristics (e.g., Toxic, Irritant).

  • The date the container was first used for waste accumulation.

  • Your name, laboratory number, and contact information.

Step 3: Waste Storage (Satellite Accumulation)

Designate a specific Satellite Accumulation Area (SAA) within your laboratory for the temporary storage of hazardous waste.[7] This area must be under the direct control of laboratory personnel.

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated location, such as a designated cabinet under the fume hood.[1][2]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.

  • Closure: Keep the waste container closed at all times except when actively adding waste.[7] Using a funnel left in an open container is a direct violation of safety regulations.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and storage of waste, but the final disposal must be handled by trained professionals.

  • Contact EHS: Once your waste container is full or you have finished the project, contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.[1][4]

  • Incineration: The standard and recommended disposal method for pyridine-based chemical waste is high-temperature incineration at a licensed hazardous waste facility.[1][3] This process ensures the complete destruction of the hazardous compounds.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 1.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill and prevent it from spreading.[2] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Summary of Disposal and Safety Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed based on the aminopyridine chemical class, which often exhibits toxicity and other hazards.[1][2][3]
Disposal Method Professional high-temperature incineration.Ensures complete destruction of the hazardous compound, preventing environmental release.[1][3]
PPE Safety goggles, chemical-resistant gloves, lab coat.Protects against potential skin/eye irritation and toxic exposure.[1][2]
Handling Location Certified Chemical Fume HoodMinimizes risk of inhalation of potentially toxic dust or vapors.[2]
Storage Labeled, sealed, compatible container in a designated, ventilated Satellite Accumulation Area with secondary containment.Prevents spills, reactions with incompatible materials, and ensures regulatory compliance.[2][7]
Spill Cleanup Use inert absorbent material; collect for hazardous waste disposal.Safely contains the material without creating additional hazards (e.g., fire with combustible absorbents).[2][4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of 5-(4-Methylpiperidin-1-yl)pyridin-2-amine.

G Disposal Workflow for 5-(4-Methylpiperidin-1-yl)pyridin-2-amine cluster_prep Preparation & Assessment cluster_routine Routine Disposal cluster_spill Emergency Spill Response A Identify Waste Material (Unused chemical, residue, contaminated items) B Assess Hazards (Treat as Hazardous: Toxic, Irritant) A->B C Don Mandatory PPE (Goggles, Gloves, Lab Coat) B->C D Collect Waste in a Compatible Container C->D Routine Collection S1 Spill Occurs C->S1 Is there a spill? E Securely Label Container ('Hazardous Waste', full name, date) D->E F Store in Designated SAA (Closed, Secondary Containment) E->F G Schedule Pickup with EHS or Licensed Contractor F->G H End: Waste Safely Managed for Professional Disposal G->H S1->D No S2 Evacuate, Alert, Ventilate S1->S2 Yes S3 Contain with Inert Absorbent S2->S3 S4 Collect Contaminated Material into a new waste container S3->S4 S4->E Label & Store

Caption: A workflow for the safe disposal of laboratory chemical waste.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Chemical Waste Management for Laboratories . UFF. [Link]

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Safety and Hazards . PubChem, National Institutes of Health. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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5-(4-Methylpiperidin-1-yl)pyridin-2-amine
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